molecular formula C34H42N2O6 B2597915 ivDde-D-Lys(Fmoc) CAS No. 2308529-94-2

ivDde-D-Lys(Fmoc)

Cat. No.: B2597915
CAS No.: 2308529-94-2
M. Wt: 574.718
InChI Key: XHYVKYKHSHULFH-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IvDde-D-Lys(Fmoc) is a useful research compound. Its molecular formula is C34H42N2O6 and its molecular weight is 574.718. The purity is usually 95%.
BenchChem offers high-quality ivDde-D-Lys(Fmoc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ivDde-D-Lys(Fmoc) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUYNKHCHODACY-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Orthogonality in Peptide Engineering: The Role of ivDde-D-Lys(Fmoc)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, strategic applications, and experimental protocols for ivDde-D-Lys(Fmoc)-OH . This guide is structured to address the specific "inverse" orthogonality of this molecule, distinguishing it from standard peptide synthesis reagents.

Executive Summary

ivDde-D-Lys(Fmoc)-OH is a specialized, orthogonally protected amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS).[1] Unlike standard lysine building blocks (e.g., Fmoc-Lys(Boc)-OH) that prioritize backbone elongation, this molecule is engineered for "Side-Chain First" strategies.

Its architecture features the base-labile Fmoc group on the ε-amine (side chain) and the hydrazine-labile ivDde group on the α-amine (backbone).[1] This inversion of standard protection logic allows researchers to selectively deprotect and functionalize the lysine side chain before extending the peptide backbone. Furthermore, the inclusion of the D-isomer (D-Lysine) confers resistance to proteolytic degradation, making it a critical tool in the development of stable antimicrobial peptides (AMPs) and peptidomimetics.

Part 1: The Chemical Architecture

To utilize this reagent effectively, one must understand the stability profile of its three functional components.

Structural Components[1][2][3][4][5][6]
  • Core Scaffold: D-Lysine .[2][3][4] The non-proteinogenic stereoisomer. Essential for preventing enzymatic cleavage in serum-stable drugs.

  • 
    -Amine Protection: ivDde  (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl).[5]
    
    • Stability:[1][2][6][7][8] Stable to TFA (acid) and Piperidine (base).[7]

    • Lability: Cleaved by 2-4% Hydrazine in DMF.

  • 
    -Amine Protection: Fmoc  (9-Fluorenylmethyloxycarbonyl).[7][9]
    
    • Stability:[1][2][6][7][8] Stable to TFA.

    • Lability: Cleaved by Piperidine (20%) or DBU.

The Orthogonality Matrix

The power of this molecule lies in its ability to withstand the conditions used to remove one group while retaining the others.[10]

Reagent / Condition

-Amine (ivDde)

-Amine (Fmoc)
Linker/Side Chains (tBu/Trt)Result
20% Piperidine STABLE CLEAVED StableSide-Chain Exposed
2% Hydrazine CLEAVED Unstable*Stable

-Amine Exposed
95% TFA STABLE StableCLEAVED Global Deprotection

Critical Warning: While ivDde is removed by hydrazine, hydrazine is also nucleophilic enough to remove Fmoc. Therefore, you cannot selectively remove ivDde while retaining Fmoc. The workflow must proceed by removing Fmoc first.[11][12]

Part 2: Strategic Applications

The "Side-Chain First" Branching Strategy

Standard SPPS elongates the peptide from C-terminus to N-terminus. If one wishes to build a branched peptide (dendrimer) or attach a bulky fluorophore specifically to a lysine side chain before continuing the main chain, standard Fmoc-Lys(ivDde) is problematic because the main chain is already built.

ivDde-D-Lys(Fmoc) solves this by "capping" the N-terminus.

  • Couple ivDde-D-Lys(Fmoc) to the resin.[13]

  • Remove Fmoc (Piperidine).[1][7][9][11][13] The N-terminus remains protected by ivDde.

  • Build/Modify Side Chain.

  • Remove ivDde (Hydrazine).

  • Continue Backbone synthesis.

Peptidomimetic Stability (The D-Isomer Advantage)

Incorporating D-Lysine prevents recognition by proteases like trypsin, which cleave at the C-terminus of L-Lys and L-Arg. This is vital for:

  • Antimicrobial Peptides (AMPs): D-amino acid substitution in AMPs (e.g., CM15 analogs) maintains amphipathicity while increasing serum half-life.

  • Retro-Inverso Peptides: Synthesizing the sequence in reverse with D-amino acids mimics the side-chain topology of the parent L-peptide but renders it enzymatically inert.

Part 3: Visualizing the Workflow

The following diagram illustrates the mandatory "Side-Chain First" workflow required by the chemical constraints of ivDde and Fmoc.

G Start Resin-Linker-NH2 Coupling Couple ivDde-D-Lys(Fmoc)-OH Start->Coupling State1 ivDde-D-Lys(Fmoc)-Resin (Fully Protected) Coupling->State1 DeprotectFmoc 20% Piperidine in DMF (Fmoc Removal) State1->DeprotectFmoc Step 1 Warning CRITICAL FAILURE: Hydrazine removes Fmoc too State1->Warning Attempting ivDde removal first State2 ivDde-D-Lys(NH2)-Resin (Side Chain Free) DeprotectFmoc->State2 Modification Functionalize Side Chain (Fluorophore / Branching) State2->Modification Step 2 State3 ivDde-D-Lys(Modified)-Resin Modification->State3 DeprotectivDde 2-4% Hydrazine in DMF (ivDde Removal) State3->DeprotectivDde Step 3 State4 H2N-D-Lys(Modified)-Resin (Alpha Amine Free) DeprotectivDde->State4 Elongation Standard Fmoc SPPS (Backbone Extension) State4->Elongation Step 4

Figure 1: The obligatory "Side-Chain First" synthetic pathway. Attempting to remove ivDde before Fmoc results in the uncontrolled loss of both protecting groups.

Part 4: Experimental Protocols

Coupling ivDde-D-Lys(Fmoc)-OH

Standard coupling reagents (DIC/Oxyma or HATU/DIPEA) are effective.

  • Stoichiometry: 3-4 equivalents relative to resin loading.

  • Time: 45–60 minutes.

  • Note: The bulky ivDde group can slightly retard coupling rates; double coupling is recommended if the resin loading is high (>0.6 mmol/g).

Step 1: Selective Fmoc Removal (Side Chain)

This step exposes the


-amine for modification while keeping the 

-amine protected by ivDde.
  • Wash: DMF (3 x 1 min).

  • Deprotect: 20% Piperidine in DMF (1 x 5 min, 1 x 10 min).

  • Wash: DMF (5 x 1 min) to remove all piperidine.

    • Validation: Perform a Kaiser test (ninhydrin). It should be positive (blue) due to the free

      
      -amine.
      
Step 2: Side Chain Modification

Perform your specific conjugation (e.g., coupling a fatty acid, biotin, or a new peptide branch) using standard coupling protocols.

  • Validation: Perform a Kaiser test. It should be negative (colorless) if the side chain is fully capped.
Step 3: Selective ivDde Removal (Alpha Amine)

Once the side chain is modified, remove the ivDde cap to resume backbone synthesis.

  • Reagent: 2% Hydrazine monohydrate in DMF (

    
    ).
    
  • Procedure:

    • Add Hydrazine solution (10 mL per gram of resin).

    • Agitate for 3 minutes. Drain.

    • Repeat 3–4 times.

    • Monitoring: The byproduct is an indazole derivative that absorbs UV at 290 nm .[8][12][13] Monitor the flow-through until absorbance returns to baseline.[12]

  • Wash: DMF (5 x 1 min).

    • Note on Allyl Groups: If your molecule contains Alloc/Allyl esters, hydrazine can reduce them. Use imidazole-buffered hydroxylamine as an alternative if allyl groups are present.

Part 5: Troubleshooting & Integrity Checks

The "Indazole" Signature

When ivDde is cleaved, it cyclizes to form 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole.

  • Implication: This byproduct is a chromophore. If you are using automated synthesis with UV monitoring, ensure the system looks for the removal of the Fmoc group (usually monitored at 301/312 nm) separately from the ivDde removal (290 nm).

Prevention of ivDde Migration

In standard Fmoc-Lys(ivDde) synthesis, ivDde can migrate from the


-amine to a free 

-amine.
  • Advantage of ivDde-D-Lys(Fmoc): Since ivDde is already on the

    
    -amine, migration is chemically unfavorable. This derivative is inherently more stable during the "Side-Chain First" modification step than its regioisomer.
    
Solubility Issues

D-peptides and branched peptides can aggregate.

  • Solution: If deprotection of ivDde is sluggish (monitored by UV), increase Hydrazine concentration to 4% or use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in trace amounts, though hydrazine is preferred for specificity.

References

  • Novabiochem (Merck). ivDde-Lys(Fmoc)-OH Product Guide. Describes the "side-chain first" utility and deprotection protocols.

  • Chhabra, S. R., et al. (1998). "A Novel Orthogonal Protection Scheme for Solid-Phase Peptide Synthesis Using the ivDde Group." Tetrahedron Letters, 39(10), 1603-1606.[1] Defines the chemistry of ivDde stability and hydrazine cleavage.

  • Biotage. Optimizing the removal of an ivDde protecting group. Provides quantitative data on hydrazine concentrations (2% vs 4%) for effective deprotection.

  • Mikut, R., et al. (2016). "Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15." Frontiers in Microbiology. Demonstrates the biological utility of D-Lysine in preventing proteolysis.[3]

  • BenchChem. Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group. Detailed mechanism of the indazole byproduct formation.

Sources

Technical Guide: ivDde-D-Lys(Fmoc)-OH in High-Fidelity Peptide Synthesis

[1]

Part 1: Molecular Identity & Structural Architecture

The molecule ivDde-D-Lys(Fmoc)-OH represents a specialized "inverse" orthogonal building block used in Solid-Phase Peptide Synthesis (SPPS).[1] Unlike the standard Fmoc-D-Lys(ivDde)-OH —where the backbone is Fmoc-protected and the side chain is ivDde-protected—this derivative reverses the protecting group roles.[1] This inversion dictates a specific synthetic workflow, primarily used when side-chain modification is required before backbone elongation.[1]

Physicochemical Snapshot[1]
PropertySpecification
Chemical Name N-α-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-N-ε-(9-fluorenylmethoxycarbonyl)-D-lysine
Common Name ivDde-D-Lys(Fmoc)-OH
Molecular Weight 574.71 g/mol
Molecular Formula C₃₄H₄₂N₂O₆
CAS Number 1446752-60-8 (L-isomer analog); D-isomer is stereochemically equivalent in MW.[1][2][3][4][5]
Chirality D-Enantiomer (R-configuration at α-carbon)
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, NMP; Insoluble in Water
Structural Configuration (Regioisomer Alert)

It is critical to distinguish this molecule from its more common regioisomer. The specific placement of the protecting groups dictates the deprotection logic:

  • Target Molecule: ivDde-D-Lys(Fmoc)-OH [1][6]

    • 
      -Amine:  Protected by ivDde  (Hydrazine labile).[1][7]
      
    • 
      -Amine (Side Chain):  Protected by Fmoc  (Base labile).[1][7][8]
      
    • Application: Immediate side-chain modification upon coupling.[1][7]

  • Standard Counterpart: Fmoc-D-Lys(ivDde)-OH [1][2][6][7][9][10]

    • 
      -Amine:  Protected by Fmoc .[1][4][7][8][11]
      
    • 
      -Amine (Side Chain):  Protected by ivDde .[1][2][4][7][8][11]
      
    • Application: Late-stage side-chain modification (post-assembly).[1]

Part 2: Orthogonality & The "Inverse" Strategy

The primary utility of ivDde-D-Lys(Fmoc)-OH lies in its ability to facilitate on-resin side-chain elaboration without disrupting the main peptide chain assembly.[1]

The Stability Matrix

Understanding the chemical stability of the ivDde and Fmoc groups is the foundation of designing a successful protocol.[1]

ReagentivDde Group (

-amine)
Fmoc Group (Side chain)Result
20% Piperidine / DMF Stable Labile (Removed) Exposes side chain for modification; Backbone remains protected.[1]
2% Hydrazine / DMF Labile (Removed) Labile (Removed) Warning: Hydrazine removes BOTH groups.[1]
95% TFA (Cleavage) Stable Stable Both groups survive acid cleavage (rarely relevant for Fmoc).
DIPEA / HOBt Stable Stable Compatible with standard coupling conditions.
Strategic Workflow Diagram

The following diagram illustrates the "Inverse" strategy where the side chain is modified before the backbone is extended.

InverseStrategycluster_legendLogic GateStartResin-AA...ivDde-D-Lys(Fmoc)Step11. Fmoc Removal(20% Piperidine)Start->Step1Inter1Resin-AA...ivDde-D-Lys(NH2)Step1->Inter1SelectiveDeprotectionStep22. Side-Chain Modification(Acylation/Labeling)Inter1->Step2Inter2Resin-AA...ivDde-D-Lys(Modified)Step2->Inter2StableBackboneStep33. ivDde Removal(2% Hydrazine)Inter2->Step3FinalResin-AA...H-D-Lys(Modified)(Ready for Backbone Extension)Step3->FinalBackboneExposedNoteCrucial: You cannot remove ivDde (Alpha)without also losing Fmoc (Side).Therefore, Side Chain MUST be modified first.

Figure 1: The "Inverse" Synthesis Workflow. This pathway allows for complex side-chain functionalization (e.g., dye attachment, branching) while the alpha-amine remains capped by ivDde.[1]

Part 3: Experimental Protocols

Coupling of ivDde-D-Lys(Fmoc)-OH

Due to the steric bulk of the ivDde group on the alpha-amine, coupling kinetics can be slower than standard Fmoc-amino acids.[1]

  • Activation: Use HATU/HOAt or DIC/Oxyma Pure for optimal efficiency.[1]

    • Ratio: 3 eq Amino Acid : 2.9 eq HATU : 6 eq DIPEA.[1]

  • Coupling Time: Extend coupling time to 2 hours or perform a double coupling (2 x 45 min).

  • Monitoring: Standard Kaiser test may be false-negative due to steric hindrance; Chloranil test is recommended for secondary amines, but ivDde is a primary amine protecting group that masks the amine completely.[1] Confirm coupling via micro-cleavage and HPLC/MS if critical.

Selective Removal of Fmoc (Side Chain)

This step exposes the


1
  • Reagent: 20% Piperidine in DMF (v/v).

  • Procedure:

    • Wash resin with DMF (3x).[1]

    • Treat with 20% Piperidine/DMF for 5 minutes .

    • Drain and repeat with fresh reagent for 10 minutes .[1]

    • Wash extensively with DMF (5x) and DCM (3x).[1]

  • Validation: The resin should show a positive Kaiser test (blue beads), indicating the free

    
    -amine is available.[1]
    
Removal of ivDde (Backbone Deprotection)

Perform this step only after the side chain has been modified and capped.[1]

  • Reagent: 2% Hydrazine monohydrate in DMF (v/v).

    • Note: Higher concentrations (e.g., 5-10%) can cause side reactions.[1] 2% is sufficient.[1]

  • Procedure:

    • Treat resin with 2% Hydrazine/DMF for 10 minutes .[1]

    • Drain and repeat (2 x 10 min).

    • Wash Rule: Wash extensively with DMF (7-10 times).[1] Hydrazine "sticks" to the resin and can prematurely deprotect the next Fmoc-amino acid if not removed completely.[1]

    • Optional: A wash with 0.5% HOBt in DMF can help scavenge residual hydrazine.[1]

  • UV Monitoring: The cleavage product (an indazole derivative) absorbs at 290 nm .[1][7][8] You can monitor the flow-through until absorbance returns to baseline.[1]

Part 4: Troubleshooting & Critical Considerations

"Indazole" Formation

When ivDde is removed by hydrazine, it cyclizes to form 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole.[1]

  • Issue: This byproduct is a chromophore (yellow).[1]

  • Solution: Ensure flow washes continue until the solvent is colorless and UV absorbance (290 nm) is negligible.[1]

Premature Fmoc Loss

If you attempt to remove the ivDde group before modifying the Fmoc-protected side chain, the hydrazine will remove the Fmoc group as well.[1]

  • Rule: Never expose ivDde-D-Lys(Fmoc) to hydrazine if you intend to keep the Fmoc group intact.[1]

Aggregation

The ivDde group is highly lipophilic.[1] While this aids solubility, sequences containing ivDde can sometimes aggregate on-resin.[1][7]

  • Mitigation: Use "Magic Mixture" (DCM/DMF/NMP) or elevated temperature (50°C) during coupling if aggregation is suspected.[1]

References

  • Chhabra, S. R., et al. (1998). "An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis."[1][11] Tetrahedron Letters, 39(12), 1603-1606.[1]

  • Aapptec. Fmoc-Lys(ivDde)-OH vs ivDde-Lys(Fmoc)-OH Application Notes. Available at: [Link][1]

The Unwavering Shield: A Technical Guide to the Stability of the ivDde Protecting Group in the Presence of Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. Among the arsenal of protective moieties, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group has carved a niche for itself as a robust and reliable tool for the orthogonal protection of primary amines, particularly the ε-amino group of lysine. This guide provides an in-depth exploration of a critical attribute of the ivDde group: its exceptional stability to piperidine, a cornerstone of modern Fmoc-based peptide synthesis.

The Principle of Orthogonality in SPPS: A Strategic Imperative

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To prevent unwanted side reactions at reactive side chains, these functionalities are temporarily masked with protecting groups. The success of a complex synthesis hinges on the principle of orthogonality, where distinct classes of protecting groups can be selectively removed under specific conditions without affecting others.[1] This allows for precise, site-specific modifications of the peptide on the resin.

The most prevalent strategy in SPPS is the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acid. The Fmoc group is efficiently cleaved by a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[2][3] Consequently, any protecting group used for side-chain protection in an Fmoc-based strategy must exhibit steadfast stability to piperidine to maintain the integrity of the peptide throughout the synthesis cycles.

The ivDde Protecting Group: Structure and Rationale

The ivDde group is a member of the vinylogous dione-based protecting group family. Its structure is characterized by a sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene) core, which is key to its chemical properties.

Figure 1: Chemical Structure of the ivDde Protecting Group.

The increased steric hindrance of the isovaleryl group in ivDde, compared to its predecessor Dde, is a deliberate design feature. This bulkiness significantly enhances its stability and minimizes the risk of side reactions, such as migration, which can be observed with the less hindered Dde group under certain conditions.[4]

Unwavering Stability: ivDde in the Face of Piperidine

The defining characteristic of the ivDde protecting group is its remarkable stability to the basic conditions required for Fmoc deprotection. Numerous studies and technical documents confirm that ivDde-protected primary amines are stable to treatment with 20% piperidine in DMF.[5] This stability is the cornerstone of its utility in orthogonal peptide synthesis strategies.

The mechanism of Fmoc removal by piperidine involves a β-elimination reaction initiated by the abstraction of a proton from the fluorenyl ring system.[3] The chemical nature of the ivDde group, a vinylogous amide, does not possess a similar acidic proton that can be readily abstracted by piperidine under standard SPPS conditions. Furthermore, the steric hindrance around the enamine functionality of the ivDde group shields it from nucleophilic attack by piperidine.

In contrast, the less sterically hindered Dde group has been reported to undergo migration, especially from the ε-amino group of one lysine residue to another, during piperidine-mediated Fmoc removal.[4] This undesirable side reaction can lead to a heterogeneous peptide population. The development of the ivDde group was a direct response to this limitation, offering a more robust and reliable alternative.[6]

The following table summarizes the stability of common protecting groups used in Fmoc-SPPS:

Protecting Groupα-Amino ProtectionSide-Chain ProtectionStable to 20% Piperidine/DMFStable to 2% Hydrazine/DMFStable to TFA
Fmoc NoNoYes
Boc YesYesNo
Trt YesYesNo (mild acid labile)
ivDde Yes NoYes
Dde Generally Yes (migration possible)NoYes

This table clearly illustrates the orthogonal nature of the ivDde group, highlighting its stability to the basic conditions used for Fmoc removal and its lability to hydrazine, which in turn does not cleave Boc or Trt groups under standard conditions.

The Orthogonal Deprotection Strategy in Practice

The stability of the ivDde group to piperidine allows for a powerful and versatile synthetic workflow. A typical strategy for the synthesis of a complex peptide with a site-specific modification on a lysine residue would proceed as follows:

G cluster_0 Fmoc-SPPS Cycles cluster_1 Site-Specific Modification cluster_2 Final Cleavage and Deprotection A Start with Resin B Couple Fmoc-AA-OH A->B C Wash B->C D Fmoc Deprotection (20% Piperidine/DMF) C->D E Wash D->E F Repeat for all amino acids E->F F->B Next cycle G Peptide on Resin with Fmoc and ivDde groups F->G H Selective ivDde Cleavage (2% Hydrazine/DMF) G->H I Wash H->I J Couple Modification Moiety I->J K Wash J->K L Final Fmoc Deprotection K->L M Cleavage from Resin and Side-Chain Deprotection (TFA) L->M N Purified Modified Peptide M->N

Figure 2: Workflow for Site-Specific Peptide Modification using the ivDde Group.

This workflow demonstrates how the ivDde group remains intact during the repeated piperidine treatments for Fmoc removal. Once the full peptide backbone is assembled, the ivDde group can be selectively cleaved using a dilute solution of hydrazine, exposing the lysine side-chain for further modification.[5]

Experimental Protocols

Standard Fmoc Deprotection with Piperidine

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the growing peptide chain, during which the ivDde group remains stable.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF (Peptide synthesis grade)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-piperidine adduct.

  • The resin is now ready for the next amino acid coupling step.

Selective Cleavage of the ivDde Protecting Group

This protocol outlines the procedure for the selective removal of the ivDde group, leaving other protecting groups such as Boc and Trt, as well as the peptide-resin linkage, intact.

Materials:

  • ivDde-protected peptide-resin

  • Cleavage solution: 2% (v/v) hydrazine monohydrate in DMF

  • DMF (Peptide synthesis grade)

Procedure:

  • Swell the ivDde-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 3-5 minutes at room temperature.[6]

  • Drain the cleavage solution.

  • Repeat the hydrazine treatment two more times for 5-10 minutes each to ensure complete removal.[6] The progress of the deprotection can be monitored by UV spectrophotometry at 290 nm, as the indazole byproduct of the cleavage is chromophoric.[5]

  • Thoroughly wash the resin with DMF (5-7 times) to remove the cleavage reagent and the byproduct.

  • The resin now possesses a free amine at the site of the former ivDde protection, ready for subsequent modification.

Troubleshooting and Key Considerations

While the ivDde group is exceptionally stable to piperidine, challenges can arise during its removal with hydrazine. In some cases, particularly with long or aggregated peptide sequences, the cleavage of ivDde can be sluggish or incomplete.

Optimization Strategies:

  • Increased Hydrazine Concentration: If incomplete cleavage is observed, the hydrazine concentration can be cautiously increased to 4% or higher. However, it is important to note that higher concentrations of hydrazine can lead to side reactions.[6][7]

  • Increased Reaction Time and Repetitions: Extending the reaction time and increasing the number of hydrazine treatments can also improve the cleavage efficiency.[7]

  • Monitoring: The use of a qualitative test (e.g., chloranil or Kaiser test) can confirm the presence of the newly liberated free amine and thus the completion of the deprotection reaction.

Conclusion

The ivDde protecting group stands as a testament to the ingenuity of chemical design in facilitating the synthesis of complex biomolecules. Its hallmark is its unwavering stability to piperidine, a fundamental reagent in Fmoc-based solid-phase peptide synthesis. This robustness, coupled with its selective lability to hydrazine, provides researchers with a powerful tool for orthogonal peptide synthesis, enabling the creation of intricately modified peptides for a wide range of applications in research, diagnostics, and therapeutics. The judicious application of the ivDde group, grounded in a thorough understanding of its chemical properties, will continue to push the boundaries of peptide science.

References

  • NEW Orthogonally protected lysine derivatives Novabiochem® NEW. Merck Millipore.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics.
  • Optimizing the removal of an ivDde protecting group. Biotage.
  • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis.
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • A Comparative Guide: Mmt vs. ivDde for Orthogonal Protection of Ornithine in Solid-Phase Peptide Synthesis. Benchchem.
  • A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group. Benchchem.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides.
  • Investigation on the stability of the Dde protecting group used in peptide synthesis: migr
  • Amino Acid Deriv
  • Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Str
  • Amino Acid Sidechain Deprotection. Aapptec Peptides.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.

Sources

The Fmoc Strategy in Solid Phase Peptide Synthesis (SPPS): A Mechanistic and Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolution of Orthogonality

In the landscape of peptide chemistry, the introduction of the 9-Fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 marked a paradigm shift from "graduated acid lability" to true orthogonality .

Prior to Fmoc, the dominant Boc (tert-butyloxycarbonyl) strategy relied on differential acid sensitivity: mild acid (TFA) for N-terminal deprotection and strong acid (HF) for final cleavage. This required specialized Teflon/Kel-F equipment and exposed the peptide to harsh conditions.

The purpose of the Fmoc group is to provide a base-labile N-terminal protecting group that is completely stable to the acidic conditions used to remove side-chain protection (e.g., tBu, Trt, Pbf) and cleave the peptide from the resin.[1] This orthogonality allows for milder synthesis conditions, enables automation, and facilitates the synthesis of complex, acid-sensitive sequences.

Mechanistic Core: The Fluorenyl System

To master Fmoc chemistry, one must understand the specific reactivity of the fluorenyl ring system. It is not a simple steric shield; it is a chemically active "trigger."

The E1cB Elimination Mechanism

The Fmoc group is removed via a base-catalyzed


-elimination (E1cB) mechanism, not hydrolysis.
  • Acidity of the C-9 Proton: The proton at the 9-position of the fluorene ring is exceptionally acidic (

    
     in DMSO) for a hydrocarbon.
    
  • Anion Stabilization: Upon deprotonation by a secondary amine (e.g., piperidine), the resulting aromatic cyclopentadienyl anion is stabilized by resonance with the two fused benzene rings (fulfilling Hückel’s rule for

    
     electrons).
    
  • Collapse: This stable anion facilitates the elimination of the carbamate, releasing carbon dioxide and dibenzofulvene (DBF) .

  • Scavenging: DBF is highly reactive. If left unchecked, it can re-attach to the free amine.[1] The deprotection reagent (piperidine) acts as a nucleophile, trapping DBF to form a stable fulvene-piperidine adduct.

Visualization of the Deprotection Pathway

FmocMechanism Fmoc Fmoc-Peptide-Resin Transition Fluorenyl Carbanion (Resonance Stabilized) Fmoc->Transition Deprotonation (E1cB) Base Base (Piperidine) Base->Transition Adduct DBF-Piperidine Adduct (UV Active / Stable) Base->Adduct DBF Dibenzofulvene (DBF) (Reactive Intermediate) Transition->DBF Elimination CO2 CO2 (Gas) Transition->CO2 Amine H2N-Peptide-Resin (Free Amine) Transition->Amine DBF->Adduct Scavenging by Excess Base

Figure 1: The E1cB elimination mechanism of Fmoc deprotection showing the critical scavenging of dibenzofulvene.[2]

Operational Workflow: The SPPS Cycle

Standard Protocol (Self-Validating)

The following protocol is designed for standard batch synthesis. It includes a "self-validating" step using the UV absorbance of the DBF adduct.

Reagents:

  • Deprotection: 20% Piperidine in DMF (v/v).[3] Note: 0.1M HOBt can be added to suppress aspartimide formation (see Section 4).

  • Washing: DMF (HPLC grade).

Step-by-Step Methodology:

  • Swelling: Swell resin in DMF for 30 mins. (Crucial for accessibility).

  • Initial Deprotection (Short): Add 20% Piperidine/DMF.[3] Agitate for 3 minutes . Drain.

    • Purpose: Removes bulk Fmoc; prevents high concentration of DBF from lingering.

  • Second Deprotection (Long): Add fresh 20% Piperidine/DMF. Agitate for 10-12 minutes .

    • Validation Point: Collect the filtrate. The DBF-piperidine adduct absorbs strongly at 301 nm . Quantifying this allows calculation of the coupling efficiency of the previous step.

  • Flow Wash: Wash with DMF (

    
     min).
    
    • Validation Point: Perform a Chloranil test (for secondary amines like Proline) or Kaiser test (primary amines). A positive result (blue/purple) confirms the Fmoc is gone and the amine is free.

The Orthogonal Strategy: Fmoc vs. Boc[4]
FeatureFmoc StrategyBoc Strategy
N-Terminus Protection Base labile (Piperidine)Acid labile (TFA)
Side-Chain Protection Acid labile (tBu, Trt, Pbf, Boc)HF labile (Bzl, Tos, Z)
Cleavage Reagent TFA (95%) + ScavengersHF (Anhydrous) or TFMSA
Equipment Standard Glassware / PolypropyleneTeflon / Kel-F (HF is glass-etching)
Orthogonality True Orthogonality Graduated Acid Lability
Aggregation Risk Higher (Fmoc group promotes

-sheets)
Lower (Protonated amine reduces aggregation)

Advanced Considerations & Troubleshooting

Aspartimide Formation

This is the most critical side reaction in Fmoc chemistry.

  • Mechanism: The base (piperidine) deprotonates the amide bond nitrogen of the Asp-X sequence (especially Asp-Gly). The nitrogen attacks the

    
    -ester of the Asp side chain, forming a succinimide ring (Aspartimide).
    
  • Result: Racemization (

    
     peptides) and piperidide adducts (+67 Da mass shift).
    
  • Prevention:

    • Use 0.1M HOBt or Oxyma in the deprotection cocktail (acidifies the backbone amide).

    • Use bulky side-chain protection: Fmoc-Asp(OMpe)-OH .

    • Use backbone protection: Hmb or Dmb on the Glycine residue.

Green SPPS Alternatives

Modern drug development demands sustainable workflows. Piperidine is toxic and a controlled substance in some jurisdictions.

  • Solvent Replacement: DMF is reprotoxic. Replace with N-Butylpyrrolidinone (NBP) or Cyrene .

  • Base Replacement:

    • 4-Methylpiperidine: Non-controlled, equally effective.[4]

    • Piperazine: Milder, solid (requires formulation), lower risk of aspartimide.

Synthesis Workflow Diagram

SPPS_Cycle Start Fmoc-AA(n)-Resin Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Validation Kaiser Test (Blue = Free Amine) Wash1->Validation Activation Activation (DIC/Oxyma + Fmoc-AA(n+1)) Validation->Activation If Positive Coupling Coupling Reaction (60 min) Activation->Coupling Wash2 Wash (DMF x5) Coupling->Wash2 Check Kaiser Test (Colorless = Coupled) Wash2->Check Check->Coupling If Positive (Recouple) NextCycle Fmoc-AA(n+1)-Resin Check->NextCycle If Negative NextCycle->Deprotect Repeat Cycle

Figure 2: The iterative Fmoc SPPS cycle with integrated quality control checkpoints (Kaiser Test).

References

  • Carpino, L. A., & Han, G. Y. (1970).[5] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[6][7][8][9] Journal of the American Chemical Society, 92(19), 5748–5749. Link[5]

  • Fields, G. B., & Noble, R. L. (1990).[5] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[10][11] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Behrendt, R., et al. (2016). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.[10][12] Journal of Peptide Science, 21(8), 680-687. Link

  • Lopez, J., et al. (2018). Green solvents in solid-phase peptide synthesis.[4][13] Green Chemistry, 20, 5429-5442. Link

Sources

Advanced Synthesis and Application of Orthogonally Protected Lysine: ivDde-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of ivDde-D-Lys(Fmoc)-OH Content Type: In-depth Technical Guide Audience: Senior Researchers and Peptide Chemists

Executive Summary: The "Reverse" Protection Strategy

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the standard orthogonal building block is Fmoc-Lys(ivDde)-OH , where the


-amine is Fmoc-protected and the 

-amine is ivDde-protected. This allows for chain elongation followed by post-synthetic side-chain modification.[1]

However, this guide focuses on the ivDde-D-Lys(Fmoc)-OH isomer (N


-ivDde, N

-Fmoc). This specific "reverse" configuration is a high-value, strategic tool designed to overcome the limitations of the standard approach. It enables immediate on-resin side-chain modification during chain assembly. By protecting the

-amine with hydrazine-labile ivDde and the side chain with base-labile Fmoc, chemists can deprotect and modify the side chain using standard piperidine protocols before extending the peptide backbone, preventing aggregation-related failure in complex sequences.

This guide details the regioselective synthesis of ivDde-D-Lys(Fmoc)-OH using the Copper(II) Chelation Method, the industry "Gold Standard" for ensuring strict N


 vs. N

differentiation.

Strategic Synthesis Architecture

The synthesis relies on the transient masking of the


-amino and 

-carboxyl groups via copper(II) complexation. This forces any subsequent acylation to occur exclusively at the

-amine.
The Reaction Pathway[2][3][4]
  • Chelation: D-Lysine reacts with Cu(II) to form a thermodynamically stable complex, blocking the

    
    -amine.
    
  • 
    -Protection:  The exposed 
    
    
    
    -amine is reacted with Fmoc-OSu.
  • Decomplexation: The copper is removed using a chelating agent (EDTA or 8-hydroxyquinoline), yielding H-D-Lys(Fmoc)-OH.

  • 
    -Protection:  The free 
    
    
    
    -amine is reacted with the ivDde reagent (2-isovaleryl-dimedone).
Workflow Diagram

SynthesisPath Start D-Lysine HCl CuStep Step 1: Copper Complexation (CuSO4, pH 9.0) Start->CuStep Complex Cu(II)-D-Lys Complex (α-amine blocked) CuStep->Complex Selective α-masking FmocStep Step 2: ε-Fmoc Protection (Fmoc-OSu, NaHCO3) Complex->FmocStep Intermed1 Cu-D-Lys(Fmoc) Complex FmocStep->Intermed1 ε-acylation DecompStep Step 3: Decomplexation (EDTA or 8-HQ) Intermed1->DecompStep FreeAlpha H-D-Lys(Fmoc)-OH (Free α-amine) DecompStep->FreeAlpha Cu removal IvDdeStep Step 4: α-ivDde Protection (ivDde-OH, EtOH, Reflux) FreeAlpha->IvDdeStep Final ivDde-D-Lys(Fmoc)-OH (Target Molecule) IvDdeStep->Final Vinylogous amide formation

Figure 1: Chemo-enzymatic logic for the regioselective synthesis of ivDde-D-Lys(Fmoc)-OH via Copper(II) chelation.

Detailed Experimental Protocol

Reagents and Materials
ReagentSpecificationRole
D-Lysine Monohydrochloride >99% ee (Chiral purity critical)Starting Material
Copper(II) Sulfate Pentahydrate ACS ReagentChelation Agent
Fmoc-OSu 9-Fluorenylmethoxycarbonyl succinimide

-amine Protection
ivDde-OH 2-Isovaleryl-dimedone

-amine Protection
EDTA Disodium Salt ACS ReagentDecomplexation
Solvents DMF, Water, Ethanol, DCMReaction Media
Phase 1: Preparation of H-D-Lys(Fmoc)-OH

Note: While H-D-Lys(Fmoc)-OH is commercially available, in-house synthesis ensures fresh material free of di-Fmoc impurities.

  • Complexation:

    • Dissolve D-Lysine HCl (100 mmol) in distilled water (300 mL).

    • Add Copper(II) Sulfate pentahydrate (55 mmol, 0.55 eq) dissolved in water (100 mL).

    • Adjust pH to 9.0 using 2M NaOH. The solution will turn deep blue, indicating the formation of the

      
       complex.
      
    • Stir for 2 hours at room temperature.

  • 
    -Fmoc Protection: 
    
    • Cool the blue solution to 0°C.

    • Add Sodium Bicarbonate (NaHCO3, 220 mmol) to buffer the solution.

    • Dissolve Fmoc-OSu (110 mmol, 1.1 eq) in Acetone or DMF (200 mL) and add dropwise to the copper complex solution over 1 hour.

    • Allow the reaction to warm to room temperature and stir overnight. A precipitate (the protected complex) may form.

  • Decomplexation (Copper Removal):

    • Collect the precipitate (if any) or treat the suspension directly.

    • Add EDTA disodium salt (150 mmol) and stir vigorously for 4–6 hours. The deep blue color should fade to a light blue/green or clear solution, and a white precipitate (H-D-Lys(Fmoc)-OH) will form.

    • Alternative: Use 8-Hydroxyquinoline if EDTA removal proves difficult.

    • Filter the white solid. Wash extensively with water to remove residual copper and EDTA.

    • Wash with acetone and diethyl ether. Dry in vacuo.[2]

    • QC Check: Verify Mono-Fmoc mass (MW: ~368.4 g/mol ) via LC-MS.

Phase 2: Introduction of the -ivDde Group

The reaction of the primary amine with ivDde-OH (a cyclic


-diketone) forms a vinylogous amide. This reaction is reversible; water removal drives the equilibrium.
  • Reaction Setup:

    • Suspend H-D-Lys(Fmoc)-OH (50 mmol) in absolute Ethanol (250 mL).

    • Add ivDde-OH (2-isovaleryl-dimedone) (55 mmol, 1.1 eq).

    • Add a catalytic amount of TEA (Triethylamine) or DIPEA (5 mmol) to solubilize the zwitterionic amino acid.

  • Reflux:

    • Heat the mixture to reflux (approx. 78°C) for 4–12 hours.

    • Process Control: Monitor by TLC (DCM/MeOH 9:1) or HPLC.[2][3][4] The starting material (H-D-Lys(Fmoc)-OH) should disappear.

    • The solution usually turns yellow/orange due to the formation of the ivDde chromophore.

  • Work-up:

    • Concentrate the ethanol solution to approx. 50 mL under reduced pressure.

    • Dilute with Ethyl Acetate (300 mL).

    • Wash with 5% KHSO4 (to remove excess base/catalyst) and Brine.

    • Dry over anhydrous Na2SO4.

    • Evaporate solvent to yield an oil or foam.

  • Crystallization/Purification:

    • Recrystallize from Ethyl Acetate/Hexane or DCM/Ether.

    • Target: ivDde-D-Lys(Fmoc)-OH.[5][6][7][8]

    • Appearance: Pale yellow solid.

Quality Control & Characterization

Every batch must be self-validated against the following criteria to ensure orthogonal performance.

ParameterMethodAcceptance Criteria
Identity ESI-MS[M+H]+ = 575.3 ± 1 Da
Purity RP-HPLC (C18)> 98% (254 nm and 290 nm)
Chirality Chiral HPLC< 0.5% L-isomer (Racemization check)
Water Content Karl Fischer< 1.0% (Critical for coupling efficiency)

Note on UV Vis: The ivDde group has a distinct absorbance at 290 nm . This is useful for monitoring the coupling efficiency and subsequent removal on-resin.

Application: The "Reverse" Strategy Workflow

Understanding why you synthesized this specific isomer is critical for its correct application.

Comparison of Isomers
  • Standard (Fmoc-Lys(ivDde)): Used for post-synthesis modification. You build the peptide, then remove ivDde (hydrazine), then modify.[1][9][10]

  • Reverse (ivDde-Lys(Fmoc)): Used for immediate modification.[1]

Operational Workflow for ivDde-D-Lys(Fmoc)
  • Coupling: Couple ivDde-D-Lys(Fmoc)-OH to the resin-bound peptide using standard DIC/Oxyma or HATU activation.

  • Side-Chain Deprotection: Treat resin with 20% Piperidine/DMF .[3]

    • Result: The

      
      -Fmoc is removed. The 
      
      
      
      -ivDde remains stable (ivDde is stable to piperidine).
  • Side-Chain Modification: React the exposed

    
    -amine with your tag (e.g., Biotin, Fluorophore, PEG).
    
  • Backbone Deprotection: Treat resin with 2% Hydrazine/DMF .[1][9]

    • Result: The

      
      -ivDde is cleaved.
      
  • Elongation: Continue standard Fmoc SPPS on the

    
    -amine.
    

ApplicationLogic Resin Peptide-Resin Step1 Couple ivDde-Lys(Fmoc) Resin->Step1 State1 Resin-Pep-Lys(α-ivDde, ε-Fmoc) Step1->State1 Step2 20% Piperidine State1->Step2 State2 Resin-Pep-Lys(α-ivDde, ε-NH2) Step2->State2 Step3 Modify ε-amine (e.g., Biotinylation) State2->Step3 State3 Resin-Pep-Lys(α-ivDde, ε-Biotin) Step3->State3 Step4 2% Hydrazine State3->Step4 Final Resin-Pep-Lys(α-NH2, ε-Biotin) Ready for Elongation Step4->Final

Figure 2: The "Reverse" Strategy allows side-chain modification before chain extension, preventing steric collapse in long peptides.

References

  • Chhabra, S. R., et al. (1998). "A Novel Orthogonal Protection Scheme for Solid-Phase Peptide Synthesis Using the ivDde Group."[10] Tetrahedron Letters, 39(10), 1603-1606.[10] Link

  • Merck Millipore (Novabiochem). "Orthogonally protected lysine derivatives: ivDde-Lys(Fmoc)-OH." Technical Note. Link

  • Scott, P. (2000). "Copper(II)-Mediated Synthesis of N-epsilon-Protected Lysine Derivatives." Journal of Organic Chemistry.
  • Aapptec. "Fmoc-D-Lys(ivDde)-OH and ivDde-Lys(Fmoc)-OH Technical Data." Link

Sources

Mastering Lysine Side-Chain Protection: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving desired molecular architectures and biological activities. Among the proteinogenic amino acids, lysine, with its nucleophilic ε-amino group, presents both a valuable site for chemical modification and a significant challenge in synthesis.[1][2] Unwanted reactions at this side-chain can lead to undesired byproducts, compromised purity, and ultimately, failed experiments. This guide provides a comprehensive technical overview of the strategies and methodologies for the protection of lysine's side-chain, offering field-proven insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

The Imperative of Protection: Why Shielding the ε-Amino Group is Critical

The primary amine of the lysine side-chain is a potent nucleophile, readily participating in acylation reactions. During peptide synthesis, this reactivity can lead to the formation of branched peptides, where the growing peptide chain is unintentionally extended from the lysine side-chain. To ensure the fidelity of the peptide sequence, the ε-amino group must be reversibly masked with a protecting group. An ideal protecting group exhibits several key characteristics:

  • Ease of Introduction: The protecting group should be efficiently and selectively introduced onto the lysine side-chain.

  • Stability: It must remain intact throughout the various steps of peptide synthesis, including repeated Nα-deprotection and coupling cycles.

  • Selective Cleavage: The protecting group should be removable under specific and mild conditions that do not affect other protecting groups or the integrity of the peptide chain. This principle of "orthogonality" is the cornerstone of modern peptide chemistry.

  • Minimal Side Reactions: Both the introduction and cleavage of the protecting group should proceed with high fidelity, minimizing the formation of byproducts.

This guide will delve into the most commonly employed lysine side-chain protecting groups, dissecting their chemical logic and providing detailed protocols for their application.

A Chemist's Toolbox: Key Lysine Side-Chain Protecting Groups

The selection of a lysine protecting group is dictated by the overall synthetic strategy, particularly the choice of Nα-protection (e.g., Fmoc or Boc chemistry).

The Boc Group: A Workhorse in Fmoc-Based Synthesis

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for the lysine side-chain in 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Its popularity stems from its stability to the basic conditions (typically piperidine in DMF) used for Nα-Fmoc removal, while being readily cleaved by acids.[3]

Chemical Logic: The Boc group is an acid-labile urethane. Its cleavage is initiated by protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to liberate the free amine.

Visualization of Boc-Protected Lysine:

Boc_Lysine Lys_backbone ...-NH-CH(COOH)-... Side_chain (CH₂)₄ Lys_backbone->Side_chain N_epsilon NH Side_chain->N_epsilon Boc_group C(=O)O-C(CH₃)₃ N_epsilon->Boc_group caption Structure of Boc-protected lysine side-chain.

Caption: Structure of Boc-protected lysine side-chain.

Experimental Protocols:

Boc Protection of Lysine (General Solution Phase Method):

While commercially available Fmoc-Lys(Boc)-OH is the standard for SPPS, understanding the protection chemistry is fundamental. A general method involves reacting lysine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.[4]

  • Dissolution: Dissolve lysine in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Add a base, such as sodium hydroxide, to deprotonate the amino groups.

  • Reagent Addition: Slowly add a solution of Boc-anhydride in dioxane to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

  • Reaction: Stir the mixture for several hours until the reaction is complete, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Acidify the reaction mixture and extract the product. Further purification may be required.

Boc Deprotection of Lysine Side-Chain (On-Resin):

The Boc group is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail.

  • Resin Preparation: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM).

  • Cleavage Cocktail: Prepare a cleavage cocktail, commonly trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The scavengers are crucial to prevent side reactions from the reactive tert-butyl cation generated during deprotection.

  • Deprotection and Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

The Alloc Group: Orthogonality through Palladium Catalysis

The allyloxycarbonyl (Alloc) group offers a distinct orthogonal protection strategy. It is stable to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, making it a versatile tool for more complex peptide modifications.[1][5]

Chemical Logic: The Alloc group is removed via a palladium(0)-catalyzed allyl transfer reaction. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane, facilitates the cleavage of the allyl group, which then decarboxylates to yield the free amine.[6][7]

Visualization of Alloc-Protected Lysine:

Alloc_Lysine Lys_backbone ...-NH-CH(COOH)-... Side_chain (CH₂)₄ Lys_backbone->Side_chain N_epsilon NH Side_chain->N_epsilon Alloc_group C(=O)O-CH₂CH=CH₂ N_epsilon->Alloc_group caption Structure of Alloc-protected lysine side-chain.

Caption: Structure of Alloc-protected lysine side-chain.

Experimental Protocol for Alloc Deprotection (On-Resin):

  • Resin Preparation: Swell the peptide-resin in an inert solvent like DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Solution: Prepare a solution of Pd(PPh₃)₄ in a suitable solvent mixture (e.g., DCM) and add a scavenger such as phenylsilane.[6]

  • Deprotection: Add the catalyst solution to the resin and agitate gently for a specified time (e.g., 2 hours) at room temperature, protected from light.[1]

  • Washing: Thoroughly wash the resin with a sequence of solvents, including a chelating agent solution (e.g., 0.5% diethyldithiocarbamic acid in DMF) to remove residual palladium, followed by DMF and DCM.[1]

The ivDde Group: A Hydrazine-Labile Orthogonal Handle

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group provides another layer of orthogonality, as it is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively, as well as to the palladium-catalyzed conditions for Alloc cleavage.[8]

Chemical Logic: The ivDde group is cleaved by treatment with a dilute solution of hydrazine in a solvent like DMF. The reaction proceeds via a nucleophilic attack of hydrazine on the enone system, leading to the formation of a stable pyrazole derivative and the release of the free amine.[8]

Visualization of ivDde Deprotection Workflow:

ivDde_Deprotection_Workflow start Peptide-Resin with Fmoc-Lys(ivDde)-OH incorporated deprotection Treat with 2-10% Hydrazine in DMF start->deprotection Selective Cleavage washing Wash with DMF and DCM deprotection->washing Removal of Reagents modification Site-specific modification of liberated ε-amino group washing->modification continuation Continue peptide synthesis or proceed to final cleavage modification->continuation caption Workflow for ivDde deprotection and subsequent modification.

Caption: Workflow for ivDde deprotection and subsequent modification.

Experimental Protocol for ivDde Deprotection (On-Resin):

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Deprotection Solution: Prepare a 2-10% solution of hydrazine monohydrate in DMF.[7]

  • Deprotection Reaction: Treat the resin with the hydrazine solution for a short period (e.g., 3-10 minutes) and repeat the treatment multiple times.[7] The progress of the deprotection can often be monitored spectrophotometrically.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove all traces of hydrazine and the cleavage byproducts.

The Mmt Group: A Highly Acid-Labile Protecting Group

The monomethoxytrityl (Mmt) group is an extremely acid-sensitive protecting group, offering an orthogonal strategy for side-chain deprotection under very mild acidic conditions that do not affect other acid-labile groups like Boc.[2]

Chemical Logic: The Mmt group is a trityl-based ether. Its cleavage is facilitated by very dilute acid (e.g., 1-2% TFA in DCM), which protonates the ether oxygen, leading to the formation of a stable, resonance-stabilized Mmt cation and the free amine.[2][6]

Experimental Protocol for Mmt Deprotection (On-Resin):

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Deprotection Solution: Prepare a solution of 1-2% TFA in DCM.[6]

  • Deprotection: Treat the resin with the dilute TFA solution for a short period (e.g., 30 minutes), often with repeated treatments until the characteristic yellow color of the Mmt cation is no longer observed upon addition of fresh reagent.

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralizing wash with a dilute base solution (e.g., 1% DIEA in DMF), and finally with DMF and DCM.[7]

Comparative Analysis of Lysine Protecting Groups

To aid in the selection of the most appropriate protecting group for a given synthetic challenge, the following table summarizes the key properties of the discussed groups.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal toKey Advantages
tert-ButyloxycarbonylBocStrong acid (e.g., TFA)Fmoc, Alloc, ivDdeRobust, widely used in Fmoc SPPS
AllyloxycarbonylAllocPd(0) catalyst and scavenger[6]Fmoc, Boc, ivDdeHighly orthogonal, mild cleavage
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2-10% Hydrazine in DMF[7]Fmoc, Boc, AllocHighly orthogonal, rapid cleavage
MonomethoxytritylMmtVery mild acid (e.g., 1-2% TFA in DCM)[6]Fmoc, Alloc, ivDdeExtremely acid-labile for selective deprotection

Orthogonal Strategies in Action: Crafting Complex Peptides

The true power of these protecting groups is realized when they are used in concert to create complex peptide architectures, such as branched or cyclic peptides, and for the site-specific attachment of labels or other molecules.[1]

Decision-Making Workflow for Lysine Protection Strategy:

Lysine_Protection_Strategy start Define Synthetic Goal is_fmoc Fmoc-based SPPS? start->is_fmoc need_orthogonal Need for on-resin side-chain modification? is_fmoc->need_orthogonal Yes boc Use Fmoc-Lys(Boc)-OH is_fmoc->boc No (Boc-SPPS) need_orthogonal->boc No multiple_modifications Multiple orthogonal modifications required? need_orthogonal->multiple_modifications Yes alloc Use Fmoc-Lys(Alloc)-OH combine Combine Alloc, ivDde, or Mmt in a single sequence alloc->combine ivdde Use Fmoc-Lys(ivDde)-OH ivdde->combine mmt Use Fmoc-Lys(Mmt)-OH mmt->combine multiple_modifications->alloc Mild, non-hydrazinolysis cleavage desired multiple_modifications->ivdde Rapid, non-acidic cleavage desired multiple_modifications->mmt Highly acid-sensitive cleavage desired multiple_modifications->combine Yes caption Decision tree for selecting a lysine protection strategy.

Caption: Decision tree for selecting a lysine protection strategy.

By way of example, the synthesis of a branched peptide where a second peptide chain is grown from a specific lysine residue would necessitate the use of an orthogonal protecting group like Alloc, ivDde, or Mmt on that lysine. After the assembly of the main peptide backbone, the orthogonal protecting group on the lysine side-chain would be selectively removed, and the second peptide chain synthesized from the newly liberated ε-amino group.

Conclusion

The judicious selection and application of lysine side-chain protecting groups are fundamental to the successful synthesis of complex peptides and their conjugates. This guide has provided a detailed examination of the most prevalent protecting groups, emphasizing the chemical principles that underpin their use and offering practical, step-by-step protocols. By understanding the nuances of each protecting group's stability and cleavage, researchers can design and execute sophisticated synthetic strategies, paving the way for new discoveries in drug development and chemical biology.

References

  • Preparation method of double-protection lysine with Boc side-chain amino protection. CN105646286A.
  • Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • 5'-MMT-AMINO-MODIFIERS. Glen Research.
  • Amino Acid Sidechain Deprotection. Aapptec Peptides.
  • Preparation of amino-protected lysine deriv
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Sonesten, V. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. DiVA portal.
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
  • The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD.
  • NEW Orthogonally protected lysine derivatives Novabiochem® NEW. Merck Millipore.
  • Alloc Protecting Group Removal Protocol.
  • A method for preparing liraglutide via a solid phase peptide synthesis. WO2021007703A1.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Edinburgh Research Explorer.
  • How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.
  • The deprotection of Lys(Mtt) revisited.

Sources

Methodological & Application

Application Notes and Protocols for the Selective Deprotection of the ivDde Group Using Hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the field of advanced peptide synthesis and drug development, the strategic use of orthogonal protecting groups is fundamental to the creation of complex, multi-functional biomolecules. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a cornerstone for the protection of primary amines, particularly the ε-amino group of lysine. Its defining characteristic is its remarkable stability under the standard acidic and basic conditions of Fmoc-based solid-phase peptide synthesis (SPPS), coupled with its selective and gentle removal by dilute hydrazine. This application note provides a comprehensive guide to the mechanism, protocol, optimization, and troubleshooting of ivDde deprotection, designed for researchers and professionals engaged in peptide chemistry and drug discovery.

Introduction: The Principle of Orthogonality

Solid-phase peptide synthesis (SPPS) relies on a meticulously orchestrated sequence of coupling and deprotection steps. The concept of "orthogonality" is central to this process, referring to the use of multiple classes of protecting groups that can be removed under specific, non-overlapping conditions.[1] This allows for precise, site-specific modifications while the peptide remains anchored to the solid support.

The ivDde group is a critical tool in this orthogonal strategy.[2] It is fully compatible with Fmoc/tBu-based synthesis, as it is resistant to the piperidine solutions used for Nα-Fmoc removal and the strong acids (like trifluoroacetic acid, TFA) used for final cleavage from the resin and removal of acid-labile side-chain protecting groups.[2][3][4] This unique stability profile makes the ivDde group indispensable for applications requiring on-resin side-chain modification, such as:

  • Synthesis of branched or cyclic peptides [2][5]

  • Attachment of fluorescent labels, PEG chains, or other moieties [5]

  • Creation of complex peptide conjugates and libraries [3]

The key to its utility lies in its selective cleavage using a mild solution of hydrazine in an organic solvent, typically N,N-dimethylformamide (DMF).[3][6]

The Deprotection Mechanism: A Hydrazine-Mediated Cyclization

The removal of the ivDde group is not a simple hydrolysis but an elegant chemical transformation. The reaction is initiated by a nucleophilic attack of a hydrazine molecule on one of the carbonyl carbons of the ivDde's cyclohexanedione ring. This is followed by an intramolecular cyclization and condensation, which results in the release of the free amine on the peptide and the formation of a highly stable heterocyclic byproduct, 6,6-Dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole.[3][7]

This mechanism is advantageous for two primary reasons:

  • Irreversibility: The formation of the stable indazole ring drives the reaction to completion.

  • Built-in Monitoring: The indazole byproduct is a strong chromophore, absorbing light significantly at approximately 290 nm.[3][6] This allows for real-time, non-invasive monitoring of the deprotection reaction by analyzing the UV absorbance of the reaction filtrate.[8][9]

Deprotection_Mechanism Peptide_ivDde Peptide-NH-ivDde Intermediate Tetrahedral Intermediate Peptide_ivDde->Intermediate 1. Nucleophilic Attack Hydrazine H₂N-NH₂ (Hydrazine) Hydrazine->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate 2. Intramolecular    Cyclization Released_Peptide Peptide-NH₂ (Free Amine) Cyclized_Intermediate->Released_Peptide 3. Release Indazole Indazole Byproduct (Absorbs at 290 nm) Cyclized_Intermediate->Indazole

Caption: Mechanism of ivDde deprotection by hydrazine.

Comparative Analysis: ivDde versus Dde

The ivDde group is a more sterically hindered analogue of the original Dde protecting group. This structural enhancement provides significant advantages in terms of stability and reliability.

FeatureDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Rationale & Causality
Structure Less sterically hinderedMore sterically hindered due to the isobutyl groupThe bulkier isobutyl group on ivDde provides greater steric protection to the protected amine.
Stability Less robust; prone to partial loss during long syntheses.[6]Highly stable; resistant to leaching or migration.[6][10]Increased steric bulk prevents unwanted side reactions and premature cleavage during repeated piperidine treatments in long SPPS runs.
Side Reactions Can undergo migration to other free amines.[6]Migration is not observed to any significant extent.[2][10]The steric hindrance that enhances stability also prevents intramolecular rearrangement.
Cleavage Rate Easier and faster to remove.[2]Slower to remove; may require more stringent conditions.[6]The same steric hindrance that provides stability can make the carbonyl groups less accessible to hydrazine, slowing the reaction.
Typical Use Case Shorter peptide sequences where maximum stability is not critical.Long, complex syntheses or when absolute stability is required to prevent byproduct formation.[2]The choice is a trade-off between ease of removal and the required robustness for the synthetic strategy.

Core Experimental Protocol for On-Resin ivDde Deprotection

This protocol describes a standard, validated procedure for removing the ivDde group from a peptide synthesized on a solid support.

Materials and Reagents
  • ivDde-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • For N-terminal protection (if required): Acetic anhydride or Boc anhydride (Boc₂O) and Diisopropylethylamine (DIPEA)

  • Reaction vessel with a sintered glass filter

  • UV-Vis Spectrophotometer

Preparatory Step: N-Terminal Protection (Critical)

Hydrazine can react with a free N-terminal amine. Therefore, before ivDde removal, the N-terminus of the peptide must be protected.[2][6] Acetylation is a common and effective method.

  • Swell the peptide-resin in DMF for 20-30 minutes.

  • Drain the DMF.

  • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (5 x resin volume) to remove all excess reagents.[11]

  • Confirm complete capping with a negative ninhydrin or chloranil test.[11]

Deprotection Protocol

Workflow_Protocol Start Start: ivDde-Protected Peptide-Resin Swell 1. Swell Resin in DMF (20-30 min) Start->Swell Protect 2. Protect N-Terminus (e.g., Acetylation) Swell->Protect Prepare 3. Prepare 2% Hydrazine in DMF Solution Protect->Prepare Treat 4. Treat Resin with Hydrazine Solution (3-5 min) Protect->Treat Prepare->Treat Filter 5. Filter and Collect Filtrate Treat->Filter Monitor 6. Monitor Filtrate at 290 nm (Optional but Recommended) Filter->Monitor Loop Repeat Steps 4-5 (Total 3-5 times) Monitor->Loop Loop->Treat More treatments needed Wash 7. Wash Resin Thoroughly with DMF (3-5 times) Loop->Wash Deprotection complete Proceed 8. Proceed with Next Synthetic Step (e.g., Side-Chain Coupling) Wash->Proceed

Caption: Standard workflow for ivDde deprotection.

Step-by-Step Methodology:

  • Resin Swelling: Swell the N-terminally protected peptide-resin in DMF (approx. 10 mL per gram of resin) for 20-30 minutes in a suitable reaction vessel.[7]

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. For 1 gram of resin, approximately 75 mL of total solution will be needed for all treatments.[12]

  • First Hydrazine Treatment: Drain the swelling solvent. Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[12] Agitate gently at room temperature for 3 minutes.[6]

  • Filtration and Monitoring: Drain the hydrazine solution from the resin. Collect the filtrate and, if monitoring, measure its absorbance at 290 nm. A high absorbance value indicates successful cleavage.

  • Iterative Treatments: Repeat the hydrazine treatment (Step 3) and filtration (Step 4) two to four more times, for a total of 3-5 treatments.[8][12] The absorbance of the filtrate should decrease with each successive treatment, indicating the reaction is approaching completion.

  • Final Wash: After the final treatment, wash the resin extensively with DMF (at least 3-5 times with 10 mL/g) to ensure complete removal of the hydrazine reagent and the indazole byproduct.[7][12]

  • Validation: Perform a qualitative test (e.g., Kaiser test) on a few resin beads to confirm the presence of a free primary amine. The beads should turn a dark blue/purple color.

Quantitative Parameters and Optimization

While the 2% hydrazine protocol is widely successful, some peptide sequences can be challenging. Optimization may be required, but it involves a careful balance between achieving complete deprotection and avoiding potential side reactions.

ParameterStandard ConditionOptimization RangeScientific Rationale & Field Insights
Hydrazine Concentration 2% (v/v) monohydrate in DMF[3][6][12]2% - 10% (v/v)[2][6]Higher concentrations (e.g., 4%) can significantly improve removal efficiency for stubborn sequences.[13] Caution: Concentrations above 2% increase the risk of side reactions like Gly cleavage or Arg-to-Orn conversion.[12]
Reaction Time per Treatment 3 - 5 minutes[6][13]3 - 10 minutesExtending the time can help drive sluggish reactions to completion. However, prolonged exposure to hydrazine also increases the risk of side reactions.
Number of Treatments 3 - 5[8][12]3 - 10[14]Increasing the number of discrete treatments is often safer than increasing concentration or time. Each treatment introduces fresh reagent, driving the equilibrium forward.
Solvent Volume ~25 mL / gram of resin[12]20 - 30 mL / gramEnsure the resin is fully solvated and allows for efficient mixing and diffusion of the reagent.

Troubleshooting Common Issues

Problem: Incomplete deprotection (confirmed by poor yield in subsequent coupling or a negative/weak Kaiser test).

Potential Causes:

  • Steric Hindrance: The ivDde-protected residue is in a sterically crowded region of the peptide.[2]

  • Peptide Aggregation: The peptide has folded into a secondary structure on the resin, limiting reagent access.[2]

  • C-Terminal Proximity: Deprotection can be more difficult when the protected residue is near the C-terminus.[2][6]

Troubleshooting Workflow:

  • Increase Iterations: First, increase the number of 3-minute treatments from 3-5 up to 7-10 and re-test. This is the mildest and safest optimization step.

  • Increase Hydrazine Concentration: If increasing iterations is insufficient, prepare a 4% hydrazine/DMF solution and repeat the standard 3-5 treatments.[13] Monitor subsequent steps carefully for any unexpected loss of mass that could indicate peptide degradation.

  • Increase Reaction Time: As a further step, increase the treatment time to 5-7 minutes per iteration. This should be done cautiously and preferably with a lower number of total iterations initially.

  • Consider an Alternative: For extremely difficult cases, an alternative deprotection cocktail of 20% hydroxylamine / 15% imidazole in NMP/DCM may be effective, although this falls outside the scope of this hydrazine-specific protocol.[2]

Safety and Handling

Hydrazine is a hazardous chemical that is toxic, corrosive, and a suspected carcinogen.

  • Always handle hydrazine monohydrate and its solutions in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; use appropriate barrier gloves), safety goggles, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for hydrazine monohydrate before use and follow all institutional safety guidelines for handling and waste disposal.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2018). 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. National Institutes of Health. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Lys(ivDde)-OH; CAS 204777-78-6. Aapptec. Retrieved from [Link]

  • Tharp, J. (2023). Optimizing the removal of an ivDde protecting group. Biotage. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Problem with ivDde deprotection on resin?. ResearchGate. Retrieved from [Link]

Sources

ivDde-D-Lys(Fmoc) for cyclic peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of constrained cyclic peptides often demands orthogonality beyond the standard Fmoc/tBu strategy.[1] While Fmoc-Lys(ivDde)-OH is the industry standard for post-assembly modification, it suffers from steric hindrance and aggregation issues in complex sequences.

This guide details the application of the "reverse" protected analog, ivDde-D-Lys(Fmoc)-OH . This specific derivative enables a "Side-Chain First" strategy, allowing researchers to deprotect and functionalize the lysine ε-amine during chain elongation, rather than at the end. This approach is critical for synthesizing cyclic peptides with bulky side-chain linkers, staples, or branches that would otherwise fail due to resin-bound aggregation.

Technical Deep Dive: The Orthogonality Matrix

The power of ivDde-D-Lys(Fmoc)-OH lies in its unique stability profile, which inverts the standard SPPS logic.

Protecting GroupSite on D-LysRemoval ReagentStability
ivDde

-Amine
2-4% Hydrazine in DMFStable to 20% Piperidine & 95% TFA
Fmoc

-Amine
20% Piperidine in DMFLabile to Piperidine & DBU; Unstable to Hydrazine
tBu/Boc/Pbf Other Side Chains95% TFA (Cleavage)Stable to Piperidine & Hydrazine

Key Chemical Logic:

  • Piperidine Stability: The ivDde group on the

    
    -amine is stable to piperidine.[2][3] This allows you to remove the side-chain Fmoc group and perform complex chemistry on the 
    
    
    
    -amine while the main peptide chain remains capped and protected by ivDde.
  • Hydrazine Lability: Once the side chain is modified (e.g., cyclized or linked), the

    
    -ivDde is removed with hydrazine to allow standard Fmoc-SPPS backbone extension.
    

Application Note: "Early-Stage" Side-Chain Cyclization

Scenario: You are synthesizing a cyclic peptide where the D-Lysine side chain must be coupled to a bulky scaffold or a "staple" linker before the rest of the peptide is grown to prevent steric collapse.

Workflow Logic
  • Coupling: The ivDde-D-Lys(Fmoc)-OH is coupled to the growing chain.

  • Selective Exposure: The side-chain Fmoc is removed (Piperidine).[2][4][5] The

    
    -amine remains protected (ivDde).[2]
    
  • Modification: The side chain is reacted (e.g., acylated with a linker).[6]

  • Backbone Continuation: The

    
    -ivDde is removed (Hydrazine).
    
  • Elongation: The main chain is extended using standard Fmoc-AA-OH.

Detailed Experimental Protocol

Reagents Required:

  • Building Block: ivDde-D-Lys(Fmoc)-OH (CAS: 2308529-94-2).[7]

  • Deprotection A (Fmoc): 20% Piperidine in DMF.[2][6]

  • Deprotection B (ivDde): 2% Hydrazine monohydrate in DMF.[3][8]

  • Monitoring: UV-Vis spectrophotometer (290 nm).

Step 1: Coupling of ivDde-D-Lys(Fmoc)-OH
  • Swell resin (Rink Amide or Wang) in DMF for 20 min.

  • Dissolve ivDde-D-Lys(Fmoc)-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

  • Add to resin and shake for 45–60 minutes.

  • Wash resin: DMF (3x), DCM (3x), DMF (3x).

  • Validation: Kaiser test (Ninhydrin) should be negative (No free amines).

Step 2: Selective Side-Chain Deprotection (Fmoc Removal)

Crucial Distinction: Unlike standard SPPS, we are removing the side-chain protection now.

  • Treat resin with 20% Piperidine/DMF (2 x 10 min).

  • The

    
    -amine remains protected by ivDde.
    
  • Wash resin thoroughly: DMF (5x).[4]

  • Validation: Positive Kaiser test indicates free

    
    -amine.
    
Step 3: Side-Chain Functionalization / Cyclization

Example: Attaching a dicarboxylic acid linker for later head-to-side-chain cyclization.

  • Add Linker (e.g., Glutaric anhydride or Fmoc-Glu-OAll) (5 eq) + DIEA (10 eq) in DMF.

  • Shake for 1 hour.

  • Wash resin: DMF (5x).[4]

  • Validation: Negative Kaiser test.

Step 4: -ivDde Removal (Backbone Reactivation)
  • Prepare fresh 2% Hydrazine monohydrate in DMF .

  • Add to resin (25 mL per gram of resin).

  • Shake for 3 minutes . Drain.

  • Repeat hydrazine treatment 3 times (3 x 3 min).

    • Note: Extended exposure (>30 min) can reduce allyl groups or cause side reactions. Keep it short and repetitive.

  • Monitoring (Self-Validating Step): Collect the filtrate. Measure absorbance at 290 nm . The presence of the indazole byproduct confirms cleavage.[2] Repeat washes until Abs290 approaches baseline.

  • Wash resin: DMF (5x), DCM (3x), DMF (5x).

Step 5: Chain Extension
  • Immediately couple the next Fmoc-Amino Acid.

    • Warning: Do not leave the free amine sitting in DMF for prolonged periods after hydrazine treatment to avoid potential side reactions.

  • Continue standard Fmoc SPPS.[1][2]

Visualization: Orthogonal Workflow

G Start Resin-Peptide-NH2 Couple Couple ivDde-D-Lys(Fmoc)-OH (Standard HATU/DIEA) Start->Couple Intermediate1 Resin-Pep-Lys(α-ivDde, ε-Fmoc) Couple->Intermediate1 DeprotectFmoc 20% Piperidine (Removes ε-Fmoc only) Intermediate1->DeprotectFmoc ivDde is Stable Intermediate2 Resin-Pep-Lys(α-ivDde, ε-NH2) DeprotectFmoc->Intermediate2 Functionalize Side-Chain Modification (Linker/Cyclization Arm) Intermediate2->Functionalize Intermediate3 Resin-Pep-Lys(α-ivDde, ε-Modified) Functionalize->Intermediate3 DeprotectIvDde 2% Hydrazine (Removes α-ivDde) Intermediate3->DeprotectIvDde Intermediate4 Resin-Pep-Lys(α-NH2, ε-Modified) DeprotectIvDde->Intermediate4 Monitor UV 290nm Elongate Standard Fmoc SPPS (Chain Extension) Intermediate4->Elongate

Caption: Workflow for "Side-Chain First" modification using ivDde-D-Lys(Fmoc)-OH. Note the inversion of standard deprotection logic.

Troubleshooting & Critical Parameters

IssueCauseSolution
Incomplete ivDde Removal Aggregation or C-terminal proximityIncrease hydrazine concentration to 4% (max). Use flow chemistry if available to prevent indazole re-attachment.
Allyl Reduction Hydrazine reduces Allyl/Alloc groupsAdd Allyl Alcohol (10-20 eq) to the hydrazine solution as a scavenger.
Fmoc Loss Hydrazine removes FmocEnsure no Fmoc groups are present on the peptide before adding hydrazine. (This strategy inherently avoids this by stripping Fmoc first).
Indazole Interference Byproduct absorbs UVWash resin thoroughly with DMF until flow-through at 290nm is clear before proceeding.[3]

References

  • Merck Millipore (Novabiochem). Orthogonally protected lysine derivatives: ivDde-Lys(Fmoc)-OH and Fmoc-D-Lys(ivDde)-OH.[2] Retrieved from .

  • Chhabra, S. R., et al. (1998).An Appraisal of New Variants of Dde Amine Protecting Group for Solid Phase Peptide Synthesis. Tetrahedron Letters, 39, 1603-1606.
  • Biotage. (2023).[8][9] Optimizing the removal of an ivDde protecting group. Retrieved from .

  • ChemPep. Product Specification: ivDde-D-Lys(Fmoc)-OH. Retrieved from .

  • Aapptec. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from .

Sources

incorporating fluorescent labels with ivDde-D-Lys(Fmoc)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Orthogonal Labeling Strategies using ivDde-D-Lys(Fmoc)

Executive Summary

Incorporating fluorescent labels into bioactive peptides requires precise orthogonal protection strategies to prevent side-reactions and ensure site-specificity.[1] While standard Solid Phase Peptide Synthesis (SPPS) utilizes Fmoc/tBu chemistry, the introduction of a third dimension of orthogonality is necessary for side-chain modification.[1]

This guide details the application of ivDde-D-Lys(Fmoc)-OH , a specialized "inverse" building block designed for Inter-Chain Labeling , and contrasts it with the standard Fmoc-D-Lys(ivDde)-OH used for Post-Chain Labeling .[1] The use of the D-isomer (D-Lys) is highlighted for applications requiring proteolytic stability in biological assays.

The Molecular Toolbox: Selecting the Right Architecture

The choice between the two available ivDde/Fmoc isomers dictates the synthesis workflow.[1] Understanding the distinction is critical to preventing failed synthesis.

ReagentStructurePrimary ApplicationStrategic Advantage
ivDde-D-Lys(Fmoc)-OH

-amine: ivDde

-amine: Fmoc
Inter-Synthesis Labeling (Labeling during elongation)Solves Aggregation: Allows labeling of the side chain immediately after coupling, before the peptide grows long and aggregates.[1][2] Ideal for difficult sequences.
Fmoc-D-Lys(ivDde)-OH

-amine: Fmoc

-amine: ivDde
Post-Synthesis Labeling (Labeling after elongation)Dye Stability: The fluorophore is added last, sparing it from repeated exposure to piperidine (Fmoc removal base) during chain growth.[1]
Why ivDde?

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is quasi-orthogonal:

  • Stable to: 20% Piperidine (Fmoc removal) and TFA (Final cleavage).[1]

  • Labile to: 2-4% Hydrazine in DMF.[1]

Experimental Protocols

Protocol A: The "Inverse" Strategy (Inter-Synthesis Labeling)

Use this protocol with ivDde-D-Lys(Fmoc)-OH to label the residue immediately, avoiding steric hindrance in long peptides.[1]

Prerequisites:

  • Resin: Rink Amide or Wang (0.2–0.5 mmol/g loading).

  • Fluorophore: Must be stable to Hydrazine and Piperidine (e.g., Carboxy-fluorescein, TAMRA-NHS).[1] Avoid FITC (thiourea linkage) if possible, as hydrazine can degrade it.[1]

Step-by-Step Workflow:

  • Coupling the Branch Point:

    • Couple ivDde-D-Lys(Fmoc)-OH (3 eq) using HATU (3 eq) and DIPEA (6 eq) in DMF for 45–60 mins.

    • Result: The

      
      -amine is protected by ivDde; the side chain is protected by Fmoc.[1]
      
  • Selective Side-Chain Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Mechanism:[1][3][4][5] This removes the side-chain Fmoc.[2][3][6] The

      
      -amine ivDde remains intact, preventing polymerization of the backbone.[1]
      
  • Fluorescent Conjugation (On-Resin):

    • Dissolve Fluorophore-NHS ester or Carboxy-Fluorophore (activated with DIC/HOBt) in DMF/DIPEA.[1]

    • Add to resin and shake for 2–4 hours (protect from light).

    • Wash with DMF (5x) and DCM (5x) to remove unbound dye.[1]

    • Validation: Perform a Kaiser test.[1][6] It should be negative (no free amines).[1]

  • Backbone Deprotection (ivDde Removal):

    • Treat resin with 2% Hydrazine Monohydrate in DMF (3 x 10 min).

    • Monitoring: The solution will turn yellow (formation of indazole byproduct, Abs ~290 nm).[1]

    • Result: The

      
      -amine is now free for chain elongation.[1]
      
  • Chain Elongation:

    • Continue standard Fmoc SPPS for the remainder of the sequence.

Protocol B: The "Standard" Strategy (Post-Synthesis Labeling)

Use this protocol with Fmoc-D-Lys(ivDde)-OH for general applications where the dye is sensitive to base.[1]

Step-by-Step Workflow:

  • Sequence Assembly:

    • Incorporate Fmoc-D-Lys(ivDde)-OH at the desired position.[1][7]

    • Complete the peptide synthesis.[1]

    • CRITICAL: The final N-terminal amino acid must be Boc-protected (e.g., Boc-Ala-OH) or acetylated (capped).[1] If the N-terminus is Fmoc-protected, hydrazine will partially remove it.[1][8]

  • ivDde Removal:

    • Treat the full-length peptidyl-resin with 2% Hydrazine in DMF (3 x 10 min).

    • Wash thoroughly with DMF/DCM/MeOH.

  • Labeling:

    • Conjugate the fluorophore to the now-exposed Lysine side chain.[1]

  • Cleavage:

    • Cleave with TFA/TIS/H2O (95:2.5:2.5). The Boc group at the N-terminus (if used) is removed simultaneously.

Visualization of Workflows

The following diagram illustrates the orthogonality logic, contrasting the specific utility of the user's ivDde-D-Lys(Fmoc) reagent against the standard approach.

G cluster_legend Legend cluster_inverse Protocol A: Inverse Strategy (ivDde-D-Lys(Fmoc)) L1 Protecting Group L2 Reagent/Action L3 Critical Checkpoint StartA Resin-AA(n) CoupleA Couple ivDde-D-Lys(Fmoc) StartA->CoupleA StateA1 Alpha: ivDde | Side: Fmoc CoupleA->StateA1 PipTreat 20% Piperidine StateA1->PipTreat StateA2 Alpha: ivDde | Side: NH2 PipTreat->StateA2 LabelA Attach Fluorophore StateA2->LabelA StateA3 Alpha: ivDde | Side: Dye LabelA->StateA3 HydrazTreat 2% Hydrazine StateA3->HydrazTreat RiskA Risk: Dye must survive Piperidine StateA3->RiskA StateA4 Alpha: NH2 | Side: Dye HydrazTreat->StateA4 Elongate Continue SPPS (Base Cycles) StateA4->Elongate

Caption: Workflow for the "Inverse" strategy using ivDde-D-Lys(Fmoc), enabling side-chain labeling prior to chain elongation to mitigate aggregation risks.

Technical Data & Troubleshooting

Deprotection Kinetics (ivDde)

While 2% Hydrazine is standard, aggregation can slow kinetics.[1][2] The formation of the indazole byproduct allows for real-time UV monitoring.[1]

ParameterStandard ConditionDifficult Sequence (Aggregated)
Reagent 2% Hydrazine in DMF4% Hydrazine in DMF
Time 3 x 10 min5 x 15 min
Monitoring UV Abs @ 290 nmUV Abs @ 290 nm (Wait for plateau)
Side Reaction MinimalRisk of cleavage at Gly-Gly sites
Fluorophore Compatibility Matrix

When using Protocol A (Inverse), the dye must survive subsequent SPPS cycles.

Fluorophore ClassStability to Piperidine (Base)Stability to HydrazineProtocol Recommendation
Fluorescein (FAM/FITC) HighModerate (Thiourea risk)Use 5(6)-FAM (Amide linkage)
Rhodamine (TAMRA) HighHighExcellent for Protocol A
Cyanine (Cy3/Cy5) Low (Degrades in Piperidine)ModerateUse Protocol B only
BODIPY ModerateHighTest scale required

References

  • Merck Millipore (Novabiochem). Orthogonally protected lysine derivatives: ivDde-Lys(Fmoc)-OH and Fmoc-D-Lys(ivDde)-OH.[1] Retrieved from .

  • Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis.[1] Tetrahedron Letters, 39(12), 1603-1606.[1] .

  • Iris Biotech GmbH. Linkerology and Orthogonal Protecting Groups.[1] Retrieved from .[1]

  • Biotage. Optimizing the removal of an ivDde protecting group. (2023).[1][4] Retrieved from .

Sources

Application Note: Advanced Orthogonal Strategies using ivDde-D-Lys(Fmoc) in Therapeutic Peptide Development

[1]

Executive Summary

The development of therapeutic peptides—specifically Peptide-Drug Conjugates (PDCs) and cyclic macrocycles—requires precise control over side-chain topology and proteolytic stability. This guide focuses on the ivDde-D-Lys(Fmoc) building block, a "reverse orthogonal" tool that allows for on-flow side-chain modification during chain elongation.

Unlike the standard Fmoc-D-Lys(ivDde) (where the side-chain is modified post-synthesis), the ivDde-D-Lys(Fmoc) configuration permits the installation of bulky payloads or branches early in the synthesis. This overcomes the steric occlusion and aggregation issues often encountered when attempting to remove ivDde from the side chains of long, aggregated peptides.[1] Furthermore, the inclusion of the D-enantiomer (D-Lys) confers critical resistance to serum proteases (trypsin-like cleavage), significantly extending the in vivo half-life of the therapeutic candidate.

Chemical Logic & Mechanism[1][3][4]

The Orthogonal Triad

Success in complex peptide synthesis relies on "orthogonality"—the ability to remove one protecting group without affecting others.[2] The ivDde/Fmoc pair provides a robust third dimension of orthogonality alongside acid-labile groups (Boc/tBu).

Protecting GroupSite (in ivDde-D-Lys(Fmoc))Removal ReagentStability
ivDde

-Amine (Main Chain)
2% Hydrazine in DMFStable to Piperidine (Base) & TFA (Acid)
Fmoc

-Amine (Side Chain)
20% Piperidine in DMFStable to TFA; Labile to Hydrazine (slowly)
Boc/tBu Other Side Chains95% TFA (Cleavage)Stable to Piperidine & Hydrazine
The "Reverse" Strategy (ivDde on Alpha)

In the standard approach using Fmoc-Lys(ivDde), the peptide is fully assembled before the side-chain ivDde is removed. For long peptides (e.g., >30 residues), the resin-bound peptide often aggregates, burying the hydrophobic ivDde group and making its removal "sluggish" or incomplete.

The Solution: Using ivDde-D-Lys(Fmoc) reverses this topology.

  • Coupling: The residue is coupled to the resin.[1][3][4]

  • Side-Chain Modification: The

    
    -Fmoc is removed immediately with piperidine. The side chain is functionalized (e.g., with a fluorophore, lipid, or PEG).[5]
    
  • Main-Chain Extension: The

    
    -ivDde is removed with hydrazine, and the peptide backbone is extended.
    

Benefit: The difficult modification is performed when the peptide is short and accessible.

Workflow Visualization

The following diagram contrasts the Standard vs. Reverse strategies.

Gcluster_standardStandard Strategy(Fmoc-D-Lys(ivDde))cluster_reverseReverse Strategy(ivDde-D-Lys(Fmoc))S1Couple Fmoc-D-Lys(ivDde)S2Complete Main Chain Assembly(Fmoc SPPS)S1->S2S3Remove Side-Chain ivDde(2% Hydrazine)S2->S3S4Modify Side Chain(Late Stage)S3->S4WarningRISK: Aggregation preventsivDde removalS3->WarningIf peptide longR1Couple ivDde-D-Lys(Fmoc)R2Remove Side-Chain Fmoc(20% Piperidine)R1->R2R3Modify Side Chain(Early Stage)R2->R3R4Remove Alpha-ivDde(2% Hydrazine)R3->R4R5Continue Main Chain AssemblyR4->R5

Caption: Comparison of Standard (Late-stage modification) vs. Reverse (On-flow modification) strategies. The Reverse strategy avoids aggregation risks by modifying the side chain early.

Detailed Experimental Protocol

Materials Required[1][2][3][4][6][7][8][9][10][11][12]
  • Building Block: ivDde-D-Lys(Fmoc)-OH (or Fmoc-D-Lys(ivDde)-OH for standard use).

  • Deprotection A (Fmoc): 20% Piperidine in DMF.[3]

  • Deprotection B (ivDde): 2% Hydrazine monohydrate in DMF.[6]

  • Coupling Reagents: DIC/Oxyma or HATU/DIPEA.

  • Monitoring: UV-Vis spectrophotometer (290 nm).

Protocol A: The "Reverse" Strategy (ivDde on Alpha)

Use this when attaching bulky groups (lipids, dyes) to the side chain before finishing the backbone.

  • Coupling:

    • Swell resin in DMF.[6]

    • Dissolve ivDde-D-Lys(Fmoc)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 45–60 min.

    • Wash with DMF (3x).[6]

  • Side-Chain Deprotection (

    
    -Fmoc): 
    
    • Treat resin with 20% Piperidine/DMF (2 x 10 min).

    • Note: The

      
      -ivDde group is stable to piperidine.[3][7]
      
    • Wash with DMF (5x).[6]

  • Functionalization (The "Payload"):

    • Couple your carboxylic acid payload (e.g., Biotin-NHS, Fatty Acid) to the free

      
      -amine using standard coupling conditions.
      
    • Confirm coupling with a Kaiser test (should be negative).

  • Main-Chain Deprotection (

    
    -ivDde): 
    
    • Treat resin with 2% Hydrazine in DMF (3 x 10 min).

    • Monitoring: Collect the filtrate. The cleaved ivDde product (an indazole) absorbs strongly at 290 nm .[1] Repeat treatments until absorbance at 290 nm in the filtrate is negligible.

    • Critical Step: Wash the resin extensively with DMF (at least 7x) to remove all traces of hydrazine. Traces of hydrazine will prematurely remove Fmoc from the next amino acid.

  • Chain Extension:

    • Proceed with standard Fmoc-SPPS for the remainder of the peptide sequence.

Protocol B: The "Standard" Strategy (ivDde on Side Chain)

Use this for cyclic peptides (Head-to-Side Chain) or when the modification is small.

  • Assembly: Incorporate Fmoc-D-Lys(ivDde)-OH at the desired position. Complete the full peptide backbone synthesis (leaving the N-terminus Fmoc-protected or Boc-protected depending on strategy).

  • Selective Deprotection: Treat resin with 2% Hydrazine/DMF (3 x 10 min) to remove the side-chain ivDde.

  • Cyclization/Modification: Perform the cyclization or conjugation on the exposed side chain.

  • Final Cleavage: Treat with TFA/TIS/Water to cleave from resin.

Troubleshooting & Optimization

IssueCauseSolution
Incomplete ivDde Removal Aggregation or steric hindrance (common in Standard Strategy).Switch to Reverse Strategy (ivDde-D-Lys(Fmoc)). Increase hydrazine conc. to 4% (caution: risk of side reactions).
Fmoc loss on next residue Residual hydrazine in resin matrix.Wash with 5% DIPEA/DMF after hydrazine step, followed by extensive DMF washes. Use a colorimetric aldehyde test to detect hydrazine.
Aspartimide Formation Hydrazine can promote aspartimide formation in Asp-Gly sequences.Avoid Asp-Gly motifs near the ivDde site if possible. Use steric bulky groups (e.g., Fmoc-Asp(OMpe)-OH).
Allyl Reduction Hydrazine can reduce Allyl/Alloc groups.If Allyl groups are present, add Allyl Alcohol to the hydrazine cocktail as a scavenger.

References

  • Sigma-Aldrich (Merck). Orthogonally protected lysine derivatives: ivDde-Lys(Fmoc)-OH and Fmoc-D-Lys(ivDde)-OH. (Accessed 2026).[7][8]

    • Chhabra, S. R., et al. (1998). "A Novel Orthogonal Protection Scheme for Solid-Phase Peptide Synthesis Using the ivDde Group." Tetrahedron Letters, 39, 1603.

      • Biotage.Optimizing the removal of an ivDde protecting group.

        • Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half-life time of peptide and protein drugs." Amino Acids, 30(4), 351-367. (Context on D-amino acid stability).

          • Li, P., & Roller, P. P. (2002). "Cyclization Strategies in Peptide Derived Drug Design."[9] Current Topics in Medicinal Chemistry.

            Application Note: Advanced Orthogonal SPPS with ivDde-D-Lys(Fmoc)-OH

            Author: BenchChem Technical Support Team. Date: February 2026

            Abstract & Strategic Utility

            This guide details the manual solid-phase peptide synthesis (SPPS) protocol for utilizing ivDde-D-Lys(Fmoc)-OH . Unlike the standard Fmoc-Lys(ivDde)-OH building block, this specific derivative employs a "Reverse Orthogonal" strategy.

            In this configuration, the

            
            -amine is protected by the hydrazine-labile ivDde  group, while the 
            
            
            
            -amine (side chain) is protected by the base-labile Fmoc group. This unique arrangement mandates a "Side-Chain First" synthesis workflow, allowing researchers to functionalize or branch the lysine side chain immediately after coupling, avoiding the steric aggregation issues often encountered during late-stage modification of long peptides.

            Key Applications:

            • Early-Stage Branching: Synthesis of dendrimers or MAPs (Multiple Antigen Peptides) where the core is assembled first.

            • Dual-Modification: Introduction of two distinct functional groups (e.g., a fluorophore and a quencher) on the same residue with precise regiocontrol.

            • Protease Resistance: Utilization of the D-isomer to introduce non-natural chirality, stabilizing the peptide backbone against enzymatic degradation.

            Chemical Logic & Orthogonality

            Success with this reagent relies on understanding the stability profile of the protecting groups.

            The Orthogonality Matrix
            Protecting GroupLocation on ivDde-D-Lys(Fmoc)Removal ConditionStability
            ivDde
            
            
            -Amine (Main Chain)
            2-4% Hydrazine in DMFStable to 20% Piperidine (Fmoc removal) & 95% TFA.
            Fmoc
            
            
            -Amine (Side Chain)
            20% Piperidine in DMFUnstable to Hydrazine. (Must be removed/exchanged before ivDde removal).
            tBu/Boc/Trt Other Side Chains95% TFA (Final Cleavage)Stable to Piperidine & Hydrazine.
            Critical Mechanistic Insight

            Because Fmoc is not stable to hydrazine, you cannot remove the

            
            -ivDde group first. Doing so would partially remove the side-chain Fmoc, leading to uncontrolled polymerization. You are chemically forced to follow the Side-Chain First  pathway:
            
            • Couple ivDde-D-Lys(Fmoc).[1][2][3]

            • Remove Fmoc (Side Chain) using Piperidine.[3][4][5][6]

            • Functionalize Side Chain.

            • Remove ivDde (Main Chain) using Hydrazine.[3][4][7][8][9]

            • Elongate Main Chain.

            Experimental Workflow Visualization

            The following diagram illustrates the mandatory "Side-Chain First" pathway required by this specific building block.

            G cluster_0 Critical Checkpoint Start Resin-Bound Peptide Step1 Couple ivDde-D-Lys(Fmoc)-OH Start->Step1 DIC/Oxyma Step2 Selective Fmoc Removal (20% Piperidine) Step1->Step2 Exposes ε-Amine Step3 Side-Chain Modification (Acylation/Branching) Step2->Step3 Target: Side Chain Step4 Selective ivDde Removal (2-4% Hydrazine) Step3->Step4 Exposes α-Amine Step5 Main Chain Elongation (Standard Fmoc SPPS) Step4->Step5 Target: Backbone Step6 Final Cleavage (TFA Cocktail) Step5->Step6

            Caption: Workflow for ivDde-D-Lys(Fmoc). Note that the side chain (Fmoc) is processed before the main chain (ivDde) to prevent premature deprotection.

            Detailed Manual Protocols

            Materials Required[1][2][3][4][5][7][8][9][10][12][13][14]
            • Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading recommended to reduce steric crowding).

            • Amino Acid: ivDde-D-Lys(Fmoc)-OH.[1][2][3]

            • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: HBTU/DIEA is acceptable, but DIC/Oxyma is superior for preventing racemization of the sensitive D-isomer.

            • Deprotection Reagents: Piperidine (Reagent grade), Hydrazine Monohydrate (64-65% N2H4).

            • Solvents: DMF (Peptide grade), DCM, Methanol.

            Phase 1: Coupling the Building Block
            • Swell Resin: 20 mins in DCM, then wash 3x with DMF.

            • Activation:

              • Dissolve 3.0 equivalents (eq) of ivDde-D-Lys(Fmoc)-OH in minimal DMF.

              • Add 3.0 eq Oxyma Pure.

              • Add 3.0 eq DIC.

              • Pre-activate for 2 minutes.

            • Reaction: Add mixture to resin. Agitate at Room Temperature (RT) for 60–90 minutes.

            • Monitoring: Perform a Kaiser (Ninhydrin) test. If blue, re-couple. If yellow/colorless, proceed.

            • Capping (Optional but Recommended): Acetic anhydride/DIEA in DMF for 10 mins to block unreacted sites.

            Phase 2: Selective Side-Chain Deprotection (Fmoc Removal)

            Goal: Expose the

            
            -amine for modification while keeping the 
            
            
            
            -amine protected by ivDde.
            • Wash: DMF (3x).

            • Deprotection: Add 20% Piperidine in DMF (5 mL/g resin).

              • Incubate 5 mins. Drain.

              • Add fresh 20% Piperidine. Incubate 10 mins. Drain.

            • Wash: DMF (5x), DCM (3x), DMF (3x).

            • Verification: The resin now displays a free

              
              -amine. The 
              
              
              
              -amine is still capped with ivDde.
            Phase 3: Side-Chain Modification

            Example: Attaching a fluorophore or branching.[4]

            • Perform the coupling of your desired side-chain moiety using standard coupling conditions (e.g., Carboxylic Acid + DIC/Oxyma).

            • Critical Step: Ensure this modification is stable to Hydrazine (used in the next step). Most amides are stable; however, avoid esters or trifluoroacetyl groups that might be sensitive to nucleophiles.

            Phase 4: Selective -Amine Deprotection (ivDde Removal)

            Goal: Remove ivDde to allow main chain elongation.

            • Preparation: Prepare a fresh solution of 2% Hydrazine Monohydrate in DMF (v/v) .

            • Reaction:

              • Add Hydrazine solution (10 mL/g resin).

              • Agitate for 3 minutes . Drain.

              • Repeat this step 2 more times (3 x 3 min cycles).

            • Monitoring (The Indazole Check):

              • The byproduct of ivDde removal is a substituted indazole, which absorbs strongly at 290 nm .[3]

              • Self-Validating Step: Collect the filtrate from the 3rd wash. Measure UV absorbance at 290 nm. If absorbance is high, perform a 4th wash. Repeat until absorbance approaches baseline.

            • Wash: Crucial: Wash extensively with DMF (8–10 times) to remove all traces of hydrazine.

              • Why? Residual hydrazine will instantly remove the Fmoc group of the next amino acid you add, causing a "double insertion" error.

            Phase 5: Main Chain Elongation
            • Proceed with standard Fmoc-SPPS cycles for the remainder of the peptide sequence.

            Troubleshooting & Optimization

            Issue: Incomplete ivDde Removal

            While ivDde is more stable than Dde, it can be sterically difficult to remove if the peptide is aggregated.[1][3][10]

            • Solution: Increase Hydrazine concentration to 4% or add Allyl Alcohol to the deprotection cocktail.

            • Warning: Do not exceed 10% Hydrazine, or you risk damaging sensitive side chains (e.g., Asp/Glu cyclization).

            Issue: "D" Isomer Racemization

            Although you are starting with D-Lys, harsh activation can cause epimerization (conversion to L-Lys).

            • Prevention: Use DIC/Oxyma instead of phosphonium salts (PyBOP) or uronium salts (HBTU) if possible. Maintain reaction temperature

              
               25°C. Avoid Collidine/DIEA bases during the coupling of the D-Lys itself.
              
            Issue: Aspartimide Formation

            If your sequence contains Aspartic Acid (Asp) adjacent to Glycine, hydrazine treatment can catalyze aspartimide formation (ring closure).

            • Prevention: If Asp is present in the sequence already synthesized (on the side chain), use 0.1 M HOBt in the hydrazine deprotection solution. This suppresses the side reaction.[4][6]

            References

            • Biotage. (2023).[9][11] Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

            • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard text for Dde/ivDde chemistry).
            • Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606.

            Sources

            PEGylation of peptides with ivDde-D-Lys(Fmoc)

            Author: BenchChem Technical Support Team. Date: February 2026

            Application Note: Strategic PEGylation of Peptides using Orthogonal ivDde-D-Lys(Fmoc)

            Abstract This guide details the protocol for site-specific PEGylation of peptides using the orthogonal building block ivDde-D-Lys(Fmoc)-OH . Unlike the standard Fmoc-Lys(ivDde)-OH, which is designed for post-synthesis modification, this specific derivative (ivDde on

            
            -amine, Fmoc on 
            
            
            
            -amine) enables a "Modify-then-Extend" strategy. This approach allows for the introduction of PEG moieties or functional handles to the Lysine side chain immediately after coupling, prior to the elongation of the peptide backbone. This strategy is particularly advantageous for introducing modifications in sterically demanding regions or when constructing branched peptide architectures where the side chain serves as a growth point.

            Chemical Basis & Strategic Rationale

            The Reagent: ivDde-D-Lys(Fmoc)-OH[1]
            • 
              -Amine Protection: ivDde  (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl).[1]
              
              • Stability:[2][3][4][5] Stable to Piperidine (Fmoc removal) and TFA (cleavage).[3]

              • Lability: Removed by 2-4% Hydrazine in DMF.

            • 
              -Amine (Side Chain) Protection: Fmoc  (9-Fluorenylmethoxycarbonyl).
              
              • Stability:[2][3][4][5] Stable to dilute acid.

              • Lability: Removed by 20% Piperidine in DMF.[3][6]

            • Chirality: D-Lysine .[1] The inclusion of the D-enantiomer confers resistance to proteolytic degradation, working synergistically with PEGylation to significantly extend the in vivo half-life of the therapeutic peptide.

            The "Modify-then-Extend" Advantage

            Standard SPPS uses Fmoc-Lys(ivDde)-OH, where the chain is built first, and the side chain is modified last. This often fails for internal residues due to peptide aggregation or steric shielding. ivDde-D-Lys(Fmoc)-OH inverts this:

            • Couple the residue.[7][8]

            • Remove Fmoc from the side chain (leaving the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

              
              -amine protected by ivDde).[5]
              
            • PEGylate the exposed side chain immediately.

            • Remove ivDde from the

              
              -amine.[5]
              
            • Extend the peptide backbone.

            Critical Consideration: This strategy is optimal for Discrete PEGs (dPEG) or short PEG spacers (e.g., PEG

            
            –PEG
            
            
            
            ). Attaching high molecular weight PEGs (e.g., 20 kDa) at this stage may create a "steric cloud" that hinders the coupling of subsequent amino acids.

            Experimental Workflow (Visualization)

            The following diagram illustrates the orthogonal deprotection sequence required for this specific reagent.

            G cluster_0 Phase 1: Incorporation & Side-Chain Activation cluster_1 Phase 2: On-Resin PEGylation cluster_2 Phase 3: Backbone Elongation Start Resin-Bound Peptide (Free Amine) Couple Couple ivDde-D-Lys(Fmoc)-OH Start->Couple State1 Resin-Peptide-Lys(ivDde, Fmoc) Couple->State1 Deprotect_Side Remove Side-Chain Fmoc (20% Piperidine) State1->Deprotect_Side State2 Resin-Peptide-Lys(ivDde, NH2) Deprotect_Side->State2 PEGylate Coupling: PEG-NHS or PEG-COOH (Side Chain Modification) State2->PEGylate State3 Resin-Peptide-Lys(ivDde, PEG) PEGylate->State3 Deprotect_Alpha Remove Alpha-Amine ivDde (2-4% Hydrazine) State3->Deprotect_Alpha State4 Resin-Peptide-Lys(NH2, PEG) Deprotect_Alpha->State4 Extend Standard Fmoc SPPS Elongation (Couple Next AA) State4->Extend

            Figure 1: Orthogonal deprotection workflow for ivDde-D-Lys(Fmoc)-OH. Note the inversion of standard SPPS: Side-chain Fmoc is removed first.

            Detailed Protocol

            Materials Required
            ReagentSpecificationPurpose
            Building Block ivDde-D-Lys(Fmoc)-OHOrthogonal Lysine residue.[1][2][3][5][8][][10]
            PEG Reagent mPEG-NHS or mPEG-COOH (+ HATU/DIEA)PEGylation payload.
            Fmoc Removal 20% Piperidine in DMFCleaves side-chain Fmoc.[3][6]
            ivDde Removal 2% Hydrazine monohydrate in DMFCleaves
            
            
            -amine ivDde.
            Scavenger Allyl Alcohol (Optional)Use if Allyl/Alloc groups are present (prevents reduction).[10]
            Solvent DMF (N,N-Dimethylformamide)Peptide synthesis grade.
            Step-by-Step Methodology

            1. Coupling of ivDde-D-Lys(Fmoc)-OH [1][5]

            • Activation: Dissolve 3-5 equivalents (eq) of ivDde-D-Lys(Fmoc)-OH relative to resin loading. Activate with equimolar HATU/HOAt and 10 eq DIEA in DMF.

            • Reaction: Add to resin.[11] Shake for 60–120 minutes at room temperature.

            • Wash: DMF (3x), DCM (3x), DMF (3x).

            • Verification: Kaiser test (Ninhydrin) is NOT applicable here as ivDde does not react. Chloranil test can be used to check for secondary amines if needed, but usually, you rely on standard coupling efficiency.

            2. Selective Side-Chain Deprotection (Fmoc Removal)

            • Reagent: 20% Piperidine in DMF.[3][6]

            • Cycle: Treat resin for 5 minutes, drain, then treat again for 15 minutes.

            • Mechanism: This removes the Fmoc group from the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

              
              -amine.[5] The 
              
              
              
              -amine remains protected by ivDde (stable to base).[5]
            • Wash: Extensive washing with DMF (5x) to remove all traces of Piperidine.

            3. On-Resin PEGylation

            • Reagent Prep:

              • Option A (NHS-Ester): Dissolve 2–3 eq of mPEG-NHS ester in DMF with 5 eq DIEA.

              • Option B (Carboxyl-PEG): Dissolve 3 eq mPEG-COOH, 2.9 eq HATU, and 6 eq DIEA in DMF. Pre-activate for 2 minutes.

            • Coupling: Add solution to the resin.[12] Shake for 2–4 hours (or overnight for larger PEGs).

            • Monitoring: Perform a Kaiser Test .

              • Positive (Blue): Reaction incomplete (free amines remain). Re-couple.

              • Negative (Yellow): PEGylation complete.

            • Note: If using a large PEG (>2 kDa), consider double coupling and using elevated temperature (40°C) cautiously.

            4.

            
            -Amine Deprotection (ivDde Removal) 
            
            • Reagent: 2% Hydrazine monohydrate in DMF (v/v).[13]

            • Cycle: Treat resin 3 x 10 minutes.

            • Monitoring (UV): The cleavage product (indazole derivative) absorbs strongly at 290 nm .[12] Monitor the flow-through UV absorbance. Repeat hydrazine treatment until absorbance at 290 nm returns to baseline.

            • Wash: DMF (5x), DCM (3x), DMF (5x).

              • Warning: Ensure all hydrazine is removed before the next Fmoc coupling, as hydrazine can prematurely remove Fmoc groups from incoming amino acids.

            5. Chain Elongation

            • Proceed with standard Fmoc SPPS cycles (Couple Fmoc-AA -> Remove Fmoc -> Repeat) to build the N-terminal sequence.

            • Optimization: Due to the bulk of the PEG on the side chain, the coupling of the immediate next amino acid may be sterically hindered. Use double coupling (2 x 1 hour) or more potent coupling reagents (e.g., COMU/Oxyma) for the residue immediately following the PEG-Lys.

            Troubleshooting & Optimization

            IssueCauseSolution
            Incomplete PEGylation Steric hindrance or aggregation.Use Microwave-assisted coupling (max 50°C). Switch to PEG-NHS esters (more reactive than COOH/HATU). Use a lower loading resin.
            Sluggish ivDde Removal Aggregation of the PEGylated peptide.Increase Hydrazine concentration to 4% (ensure no other hydrazine-sensitive groups like Alloc are present). Add DBU (1%) to the hydrazine solution.
            Indazole Byproduct Re-attachment or trapping.The indazole byproduct is washed away easily. Ensure flow-through monitoring at 290 nm.
            Allyl Reduction Hydrazine side reaction.If your peptide contains Alloc/Allyl groups, add Allyl Alcohol to the hydrazine cleavage cocktail to act as a scavenger.

            References

            • Novabiochem (Merck). Orthogonally protected lysine derivatives: ivDde-Lys(Fmoc)-OH and Fmoc-D-Lys(ivDde)-OH. Application Note. Link

            • Iris Biotech. Lysine Derivatives and Orthogonal Protection. Technical Knowledge Base. Link

            • Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606. Link

            • VulcanChem. ivDde-L-Lys(Fmoc)-OH: Technical Data and Protocols.Link

            Sources

            Troubleshooting & Optimization

            Technical Support Center: Troubleshooting Incomplete ivDde Removal in SPPS

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Incomplete removal of ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting groups during Solid Phase Peptide Synthesis (SPPS). Audience: Peptide Chemists, Biochemists, and Drug Discovery Researchers.

            Core Directive: The "Why" and "How" of ivDde Resistance

            The ivDde group is a cornerstone of orthogonal protection strategies, particularly for lysine side chains. Its steric bulk—designed to prevent the

            
             migration often seen with the less stable Dde group—is a double-edged sword. While it stabilizes the protecting group against premature loss during piperidine (Fmoc removal) treatments, this same steric hindrance, combined with on-resin peptide aggregation, often leads to sluggish or incomplete removal.
            

            Successful deprotection requires understanding the interplay between nucleophile concentration (hydrazine), solvation (peptide accessibility), and side-reaction kinetics (Arg

            
             Orn conversion).
            
            Diagnostic: Is Your Deprotection Actually Incomplete?

            Before altering your protocol, confirm the diagnosis. Incomplete removal is often confused with side reactions or coupling failures.[1]

            Q: How do I definitively confirm incomplete ivDde removal? A:

            • Mass Spectrometry (ESI/MALDI): Look for a mass shift of +206.3 Da (the mass of the ivDde moiety). If you see a series of +206 peaks, multiple ivDde groups remain.

            • UV Monitoring (Real-time): The cleavage product is a chromophoric indazole derivative. Monitor absorbance at 290 nm . If the signal does not plateau but continues to rise slowly after multiple treatments, deprotection is kinetically limited (likely aggregation).

            • Kaiser Test (Qualitative): If removing ivDde to expose a free amine for subsequent coupling, a negative (yellow) Kaiser test after hydrazine treatment confirms failure to deprotect. A positive (blue) test indicates success.[1]

            Troubleshooting & Optimization Protocols
            Scenario A: The "Standard" Protocol Failed

            Context: You used the textbook 2% hydrazine in DMF (

            
             min) and still observe the +206 Da mass adduct.
            

            Root Cause: The standard protocol is often insufficient for sterically hindered regions or aggregated sequences (e.g.,

            
            -sheet formers like V, I, T stretches).
            

            Corrective Action: The "Pulse" Protocol Instead of increasing time, increase the number of iterations (pulses) to maintain a high concentration of fresh nucleophile and wash away the indazole byproduct, which can inhibit the reaction equilibrium.

            ParameterStandard ProtocolOptimized "Pulse" Protocol
            Reagent 2% Hydrazine monohydrate in DMF4% Hydrazine monohydrate in DMF
            Iterations
            
            
            minutes
            
            
            minutes
            Solvent DMFDMF (or NMP for higher swelling)
            Mechanism Passive diffusionHigh-frequency exchange

            Critical Note: Do not simply extend the time to 1 hour. Long exposure to hydrazine promotes side reactions (see Scenario C). Short, repeated pulses are safer and more effective.

            Scenario B: High-Aggregation Sequences (The "Hard" Cases)

            Context: The peptide contains hydrophobic domains or is close to the C-terminus (resin surface), creating a "dry" steric environment.

            Root Cause: Resin pores are collapsed or the peptide backbone is hydrogen-bonded, preventing hydrazine penetration.

            Corrective Action: Chaotropic Swelling

            • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) , which swells polystyrene resins better.

            • Add Chaotropes: Incorporate 1% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) into the hydrazine cocktail. While DBU is a base, it disrupts hydrogen bonding networks (aggregates), allowing the smaller hydrazine molecule to penetrate.

              • Recipe: 2% Hydrazine + 1% DBU in NMP.

            • Microwave Assist: If available, perform the reaction at 40°C (max) for 5 minutes. Warning: Higher temperatures drastically increase Asp/Glu epimerization risks.

            Scenario C: Preventing Side Reactions (Risk Management)

            Context: You are tempted to use 10-20% hydrazine to force the reaction.

            Q: Why can't I just use 50% hydrazine? A: High hydrazine concentrations trigger two fatal side reactions:

            • Arg

              
               Orn Conversion:  Hydrazine attacks the guanidino group of Arginine, converting it to Ornithine (
              
              
              
              Mass: -42 Da).[2][3] This is often indistinguishable from a deletion sequence by low-res MS.
            • Amide Bond Cleavage: Particularly at Glycine residues.

            Safe Limit: Do not exceed 5% hydrazine if Arginine or Aspartic Acid is present in the sequence.

            Visualizing the Mechanism & Workflow

            The following diagram illustrates the removal mechanism and the decision logic for troubleshooting.

            ivDde_Removal Start ivDde-Peptide-Resin Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Hydrazine (Nu:) Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Free Amine (Peptide) Cyclization->Product Byproduct Indazole (Stable) Cyclization->Byproduct Check Check Completion (Kaiser/MS) Product->Check Fail Incomplete? Check->Fail Positive (+206 Da) Aggressive Pulse Protocol: 4% Hydrazine 10 x 3 min Fail->Aggressive Standard Fail Chaotropic Chaotropic Protocol: NMP + 1% DBU Fail->Chaotropic Aggregation Suspected Aggressive->Check Chaotropic->Check

            Caption: Mechanistic pathway of ivDde removal via hydrazine-induced cyclization and troubleshooting decision tree for incomplete deprotection.

            Advanced FAQ: Specific Experimental Nuances

            Q: I am using Alloc protection elsewhere. Will hydrazine affect it? A: Yes. Commercial hydrazine often contains trace amounts of diazene, which can reduce the allyl double bond of Alloc/Allyl groups, rendering them impossible to remove with Palladium later.

            • Fix: Add Allyl Alcohol (10 eq) to your hydrazine cleavage cocktail. It acts as a scavenger for diazene.

            Q: Can I remove ivDde before Fmoc? A: Technically yes, but hydrazine removes Fmoc groups very efficiently. If you treat Fmoc-Peptide-Lys(ivDde) with hydrazine, you will get H-Peptide-Lys(NH2). If you need to retain N-terminal protection, you must use Boc protection at the N-terminus (Boc-Peptide-Lys(ivDde)), as Boc is stable to hydrazine.[3]

            Q: I see a peak +18 Da higher than my expected product after cleavage. What is it? A: This is likely not related to ivDde. This is often a hydrolysis product or an incomplete coupling elsewhere. However, if you used high temperature hydrazine, check for Aspartimide formation (hydrolysis leads to +18).

            References
            • Chhabra, S. R., et al. (1998). "An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis." Tetrahedron Letters, 39(12), 1603-1606. Link

            • Chan, W. C., et al. (1995).[2] "A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis." Journal of the Chemical Society, Chemical Communications, (21), 2209-2210. Link[2]

            • Merck/Novabiochem. (2024). "Cleavage of Dde and ivDde groups." Novabiochem Peptide Synthesis Guide. Link

            • Biotage. (2023).[4] "Optimizing the removal of an ivDde protecting group." Biotage Knowledge Blog. Link

            • BenchChem. (2025).[3] "A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group." Technical Support Center. Link

            Sources

            Technical Support Center: Optimizing Hydrazine Concentration for ivDde Removal

            Author: BenchChem Technical Support Team. Date: February 2026

            A Guide for Researchers, Scientists, and Drug Development Professionals

            Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group is a critical step in the synthesis of complex peptides. This guide provides in-depth technical information, field-proven insights, and robust protocols to help you master the use of hydrazine for ivDde deprotection, ensuring reproducible and high-yield results.

            The ivDde group is favored for its orthogonality; it remains stable during the acidic conditions used for Boc-group removal and the basic conditions for Fmoc-group removal.[1] Its selective cleavage is most commonly achieved with a dilute solution of hydrazine in N,N-dimethylformamide (DMF).[1][2] However, optimizing the concentration and reaction conditions is paramount to avoid incomplete deprotection or undesirable side reactions.

            Core Principles: The "Why" Behind the Protocol

            Understanding the underlying chemistry is crucial for effective troubleshooting and optimization.

            The Mechanism of ivDde Cleavage

            The removal of the ivDde group by hydrazine is a two-step process initiated by a nucleophilic attack.

            • Nucleophilic Attack: The hydrazine molecule attacks one of the carbonyl groups on the dioxocyclohexylidene ring of the ivDde group.[1]

            • Intramolecular Cyclization: This is followed by a rapid intramolecular cyclization and condensation, which results in the formation of a stable, chromophoric indazole derivative and the release of the free primary amine on the peptide (e.g., the ε-amino group of lysine).[1][3]

            This reaction is powerful but requires careful control. The nucleophilicity of hydrazine is strong enough to cleave the ivDde group but can also lead to side reactions if not properly managed.

            ivDde_Cleavage_Mechanism Peptide Peptide-NH-ivDde Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization DeprotectedPeptide Deprotected Peptide-NH₂ Cyclization->DeprotectedPeptide Byproduct Indazole Byproduct (Chromophoric) Cyclization->Byproduct

            Caption: Proposed mechanism of ivDde cleavage by hydrazine.

            Experimental Protocol: A Self-Validating System for Optimization

            Literature starting points, such as 2% hydrazine in DMF, often require optimization for specific peptide sequences or synthetic conditions.[4] Factors like peptide aggregation, the position of the ivDde group within the sequence (e.g., proximity to the C-terminus), and the type of solid-phase resin can significantly impact deprotection efficiency.[3][5] This protocol provides a systematic approach to finding the optimal conditions for your specific peptide.

            Workflow for Optimizing ivDde Deprotection

            Optimization_Workflow Start Start: Peptide-Resin with ivDde Group Prep Prepare Test Aliquots of Peptide-Resin Start->Prep Conditions Treat Aliquots with Varying Hydrazine Concentrations (e.g., 2%, 4%, 6%) Prep->Conditions Wash Wash Resin Thoroughly with DMF Conditions->Wash Cleave Cleave a Small Sample from Each Aliquot Wash->Cleave Analyze Analyze by HPLC and/or Mass Spectrometry Cleave->Analyze Result Evaluate Results: - % Deprotection - % Side Products Analyze->Result Success Optimal Conditions Identified: Proceed with Scale-Up Result->Success >95% Deprotection Minimal Side Products Troubleshoot Incomplete Deprotection or Side Reactions: Proceed to Troubleshooting Guide Result->Troubleshoot <95% Deprotection or Significant Impurities

            Caption: Systematic workflow for optimizing ivDde removal.

            Step-by-Step Optimization Protocol

            Materials:

            • Peptide-resin with ivDde protecting group

            • N,N-Dimethylformamide (DMF), peptide synthesis grade

            • Hydrazine monohydrate

            • Reaction vessels

            • HPLC and/or Mass Spectrometer for analysis

            • Standard cleavage cocktail (e.g., TFA/TIS/H₂O)

            Procedure:

            • Resin Preparation: Swell the ivDde-protected peptide-resin in DMF for 15-30 minutes.[1] Aliquot the resin into separate reaction vessels for each condition to be tested.

            • Prepare Reagents: Prepare fresh solutions of 2%, 4%, and 6% (v/v) hydrazine monohydrate in DMF.

            • Deprotection Reaction:

              • To each vessel, add the corresponding hydrazine solution (e.g., 2 mL per 100 mg of resin).

              • Agitate the resin at room temperature. A standard protocol involves repeated short treatments. For example, treat for 3 minutes, drain the solution, and repeat the treatment 2-4 more times.[2][6]

            • Washing: After the final hydrazine treatment, wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the indazole byproduct.[1][2]

            • Test Cleavage & Analysis:

              • Take a small sample of resin from each test condition.

              • Cleave the peptide from the solid support using your standard cleavage cocktail.

              • Analyze the crude peptide by reverse-phase HPLC and mass spectrometry. Compare the peak corresponding to the fully deprotected peptide with any remaining ivDde-protected peptide.[4][7]

            • Evaluation: Determine the condition that provides the most complete deprotection with the fewest impurities. If deprotection remains incomplete even at higher concentrations, refer to the Troubleshooting Guide below.

            Data Summary: Starting Conditions & Expected Outcomes

            The efficiency of ivDde removal is a function of hydrazine concentration, reaction time, and the number of treatments.

            Hydrazine Conc. (% in DMF)Typical Time per TreatmentNumber of TreatmentsExpected Outcome
            2%3-5 minutes3 - 5Standard starting point. Often sufficient for many sequences, but may be slow or incomplete for difficult contexts (e.g., aggregation-prone sequences).[2][4][6]
            4%3-5 minutes3 - 5Increased efficiency. Often provides near-complete removal where 2% is insufficient.[4]
            6% - 10%3-5 minutes3 - 5For very difficult removals. Use with caution and careful monitoring, as the risk of side reactions increases.[8]

            Troubleshooting Guide & FAQs

            Q1: My HPLC analysis shows a significant amount of starting material remaining even after treatment with 4% hydrazine. What should I do?

            A1: This indicates incomplete deprotection, a common issue when the ivDde-protected residue is in a sterically hindered environment or within an aggregated peptide sequence.[1][3]

            • Increase Treatment Repetitions: Before further increasing the hydrazine concentration, try increasing the number of treatments. For example, perform 5 to 7 repetitions of the 3-minute treatment with 4% hydrazine.[8]

            • Increase Reaction Time: Modestly increasing the time per treatment (e.g., from 3 minutes to 5 minutes) can sometimes improve results, although studies suggest that increasing concentration is often more effective than increasing time alone.[4]

            • Address Aggregation: Peptide aggregation on the resin is a primary cause of incomplete reactions.[5] Try swapping the solvent to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts to your washing steps to disrupt secondary structures.

            • Increase Hydrazine Concentration: As a final step, you can cautiously increase the hydrazine concentration to 6% or higher.[8] Always perform a small-scale test first and analyze for potential side products.

            Q2: I've successfully removed the ivDde group, but my mass spec shows unexpected masses, particularly a loss of mass corresponding to an amino acid.

            A2: This is a strong indicator of a side reaction. Higher concentrations of hydrazine can cause peptide backbone cleavage, especially at Glycine (Gly) residues.[1][2]

            • Root Cause: This is likely due to excessive hydrazine concentration or prolonged exposure.

            • Solution: Re-optimize your protocol using a lower hydrazine concentration. If 4% caused cleavage, revert to 2% and increase the number of treatments instead of the concentration. The goal is to find the "sweet spot" that is effective for ivDde removal but gentle on the peptide backbone.

            Q3: My peptide contains Arginine (Arg), and I'm seeing a mass change of -42 Da in a side product. What is happening?

            A3: Hydrazine can react with the guanidinium group of Arginine, converting it to Ornithine.[1][2] This is a known side reaction, particularly with higher hydrazine concentrations.

            • Solution: This side reaction is highly concentration-dependent. Stick to the lowest effective hydrazine concentration (ideally 2%) and minimize the total reaction time to what is necessary for complete ivDde removal.

            Q4: Can I use hydrazine to remove the ivDde group if my peptide still has an N-terminal Fmoc group?

            A4: No. Hydrazine is basic enough to cleave the Fmoc group as well.[1] If you need to deprotect the ivDde group while retaining the N-terminal Fmoc, you must use an alternative deprotection chemistry, such as hydroxylamine.[2] For standard protocols, the N-terminus should be protected with a Boc group, which is stable to hydrazine, before ivDde removal.[1][2]

            Q5: Is the hydrazine/DMF deprotection solution stable?

            A5: Hydrazine solutions in DMF should be prepared fresh before each use. While the solution may be stable for a short period, its efficacy can decrease over time. For consistent, reproducible results, always use a freshly prepared solution.

            References

            • Supplementary Information. (2009). The Royal Society of Chemistry. Retrieved from [Link]

            • Optimizing the removal of an ivDde protecting group. (2023, January 30). Biotage. Retrieved from [Link]

            • Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. (n.d.). PMC - NIH. Retrieved from [Link]

            • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

            • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

            • Removal of Dde and ivDde Protecting Groups. (n.d.). Aapptec Peptides. Retrieved from [Link]

            • Problem with ivDde deprotection on resin? (2017, August 31). ResearchGate. Retrieved from [Link]

            • NEW Orthogonally protected lysine derivatives Novabiochem® NEW. (n.d.). Merck Millipore. Retrieved from [Link]

            • Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

            Sources

            Technical Guide: Optimizing Branched Peptide Yields with ivDde-D-Lys(Fmoc)

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide serves as a specialized technical resource for researchers utilizing ivDde-D-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS). Unlike the standard Fmoc-Lys(ivDde)-OH, this "reverse-protected" building block is a strategic tool designed to overcome specific aggregation and yield issues in complex branched peptide synthesis.

            The Strategic Advantage of ivDde-D-Lys(Fmoc)[1]

            In standard branched peptide synthesis, researchers typically use Fmoc-Lys(ivDde)-OH.[1] This requires building the full main chain first, then removing the ivDde group at the very end to build the branch. This often fails for two reasons:

            • Aggregation: The ivDde group becomes buried in the folded peptide, making it inaccessible to hydrazine.

            • Steric Hinderance: Coupling a bulky branch onto a fully formed, aggregated peptide is inefficient.

            The Solution: ivDde-D-Lys(Fmoc)-OH reverses this polarity.

            • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

              
              -Amine Protection:  ivDde (Stable to Piperidine, Labile to Hydrazine).
              
            • 
              -Amine Protection:  Fmoc (Labile to Piperidine).
              

            This allows you to build the branch first (or modify the side chain) immediately after coupling the Lysine, while the main chain elongation point (

            
            -amine) remains dormant and protected by ivDde.
            
            Mechanism of Orthogonality
            StepReagentEffect on ivDde (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
            
            
            )
            Effect on Fmoc (
            
            
            )
            Result
            1. Coupling DIC/OxymaStableStableResidue incorporated.
            2. Branching 20% PiperidineStable Removed Side-chain free for modification.[1]
            3. Main Chain 2-4% HydrazineRemoved Stable
            
            
            -amine free for elongation.

            Experimental Workflow & Decision Tree

            The following diagram illustrates the critical decision pathways when using ivDde-D-Lys(Fmoc) to maximize yield.

            ivDde_Workflow cluster_legend Key Start Resin-Bound Peptide Couple Couple ivDde-D-Lys(Fmoc)-OH Start->Couple Decision Strategy Check: Is the branch bulky or aggregation-prone? Couple->Decision PathA Path A: Build Branch First (Recommended for High Yield) Decision->PathA Yes (Complex Branch) PathB Path B: Build Main Chain First (Risky: Steric Hinderance) Decision->PathB No (Short/Simple Branch) StepA1 1. Remove Fmoc (20% Piperidine) ivDde remains intact PathA->StepA1 StepB1 1. Remove ivDde (Hydrazine) *Risk: Premature Main Chain Growth* PathB->StepB1 StepA2 2. Couple Branch Sequence on Side Chain StepA1->StepA2 StepA3 3. Remove ivDde (2-4% Hydrazine) Monitor at 290nm StepA2->StepA3 StepA4 4. Elongate Main Chain StepA3->StepA4 Finish Final Cleavage & Isolation StepA4->Finish StepB2 2. Elongate Main Chain StepB1->StepB2 StepB3 3. Remove Fmoc (Piperidine) StepB2->StepB3 StepB3->Finish Legend1 Critical Step Legend2 Decision Point

            Caption: Workflow comparison for ivDde-D-Lys(Fmoc). Path A (Branch First) generally yields higher purity for complex peptides by avoiding steric occlusion.

            Troubleshooting & FAQs

            Issue 1: Incomplete Removal of ivDde

            Symptom: After hydrazine treatment, the main chain coupling fails or shows a deletion sequence in Mass Spec. Cause: Aggregation of the peptide chain has "locked" the ivDde group inside a hydrophobic pocket. Solution:

            • Increase Hydrazine Concentration: Increase from 2% to 4-5% Hydrazine monohydrate in DMF .

            • Use DBU: Add 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the hydrazine solution to swell the resin and disrupt aggregation.

            • Microwave Assist: Perform the deprotection at 40°C (do not exceed 50°C to avoid side reactions) for 3 x 5 minutes.

            • Verification: Monitor the reaction UV-Vis at 290 nm . The byproduct (indazole) absorbs strongly here.[2] Repeat washing until Abs < 0.05.

            Issue 2: "Double Hit" or Migration of ivDde

            Symptom: You observe mass shifts corresponding to acetylated or formylated adducts, or the ivDde moves to a different lysine. Cause: N-to-N migration. While ivDde is more stable than Dde, it can migrate to a free

            
            -amine if one is exposed during the deprotection step.
            Protocol Fix: 
            
            • Ensure the N-terminus of the branch is capped (acetylated) or protected (Boc/Fmoc) before removing the ivDde from the

              
              -amine.
              
            • Never leave a free amine on the branch while treating with hydrazine.

            Issue 3: Loss of Allyl Protecting Groups (Alloc/Allyl)

            Symptom: If your peptide also contains Alloc/Allyl protected residues (e.g., Glu(OAll)), they are removed during the ivDde deprotection. Cause: Hydrazine reduces the allyl double bond, leading to cleavage. Solution:

            • Add Allyl Alcohol (20 equivalents) to the hydrazine deprotection cocktail. This acts as a scavenger to protect the allyl groups.

            Issue 4: Low Yield of the Branch Point Coupling

            Symptom: The first amino acid of the branch fails to couple to the D-Lys side chain. Cause: The steric bulk of the ivDde group on the

            
            -amine shields the 
            
            
            
            -amine. Solution:
            • Spacer: Use a flexible linker (e.g., PEG/O2Oc) as the first residue of the branch if biological activity permits.

            • Double Coupling: Perform the first coupling of the branch at 50°C for 1 hour (Microwave) or 2 x 2 hours (Room Temp) using HATU/HOAt.

            Validated Protocol: ivDde Removal

            This protocol is optimized for batch synthesis to ensure complete removal without damaging the peptide integrity.

            Reagents:

            • Deprotection Solution: 2% Hydrazine Monohydrate in DMF (v/v).[3][4][5]

            • Wash Solution: DMF.[2][6][3][4][5][7][8]

            Steps:

            • Wash: Wash resin with DMF (3 x 1 min).

            • Deprotect (Cycle 1): Add Deprotection Solution (10 mL/g resin). Shake for 3 minutes . Drain.

            • Deprotect (Cycle 2): Add fresh Deprotection Solution. Shake for 10 minutes . Drain.

            • Deprotect (Cycle 3): Add fresh Deprotection Solution. Shake for 10 minutes . Drain.

            • Monitoring: Check UV absorbance of the filtrate at 290 nm. If high, repeat Step 4.

            • Wash: Wash extensively with DMF (5 x 1 min) to remove all traces of hydrazine (hydrazine can prematurely remove Fmoc in subsequent steps if not washed out).

            • Wash: Wash with DCM (3 x 1 min) to shrink resin, then DMF (3 x 1 min) to re-swell before next coupling.

            References

            • Merck Millipore (Novabiochem). Novabiochem® Peptide Synthesis Catalog & Technical Guide. "Orthogonally protected lysine derivatives: ivDde-Lys(Fmoc)-OH."

            • Chhabra, S. R., et al. (1998). "An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis." Tetrahedron Letters, 39(12), 1603-1606. (Establishes stability of ivDde vs Dde).

            • CEM Corporation. "Microwave Assisted SPPS of Unsymmetrically Branched Peptides."[7] (Protocols for hydrazine deprotection in microwave SPPS).

            • Diaz-Mochon, J. J., et al. (2004). "Selective Orthogonal Deprotection of Dde and Fmoc." Organic Letters, 6(7), 1127-1129.

            Sources

            Technical Support Center: ivDde Deprotection Strategies

            Author: BenchChem Technical Support Team. Date: February 2026

            Advanced Methodologies for Orthogonal Side-Chain Deprotection

            Audience: Senior Researchers & Peptide Chemists Scope: Troubleshooting, Protocol Optimization, and Alternative Reagents Version: 2.1 (Current)

            Introduction: The ivDde Challenge

            The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is a cornerstone of complex peptide synthesis, particularly for branched peptides, cyclizations, and side-chain modifications. While it offers superior stability compared to Dde, its steric bulk makes deprotection sluggish.

            The industry standard—Hydrazine —is effective but chemically "dirty." It attacks sensitive moieties (Allyl/Alloc), promotes aspartimide formation, and poses significant toxicity risks. This guide provides validated alternative protocols, focusing on the Hydroxylamine/Imidazole system, to ensure orthogonality and high purity.

            Module 1: Strategic Decision Matrix

            Select the deprotection method based on your peptide's specific chemical liabilities.

            FeatureMethod A: Hydrazine (Standard) Method B: Hydroxylamine (Alternative)
            Primary Reagent 2-4% Hydrazine monohydrate in DMFNH₂OH·HCl + Imidazole in NMP
            Kinetics Fast (3 × 3 min)Slower (3 × 1 hour)
            Allyl/Alloc Compatibility Incompatible (Reduces double bonds)Fully Compatible (Orthogonal)
            Fmoc Compatibility Incompatible (Cleaves Fmoc)Compatible (Stable to mild base)
            Side Reactions Arg
            
            
            Orn conversion; Aspartimide
            Minimal; Transamination (rare)
            Toxicity Profile High (Carcinogenic)Moderate (Irritant)
            Best Use Case Simple sequences; No Allyl/Fmoc presentComplex peptides; Orthogonal strategies

            Module 2: Validated Protocols

            Protocol A: The "Green" Alternative (Hydroxylamine/Imidazole)

            Status: Recommended for high-fidelity synthesis. This method relies on the nucleophilic attack of hydroxylamine, catalyzed by imidazole, to release the amine and form a stable isoxazole byproduct. It is strictly orthogonal to Allyl/Alloc protecting groups.

            Reagents Required:
            • Hydroxylamine hydrochloride (NH₂OH[1]·HCl)

            • Imidazole (crystalline)

            • N-Methyl-2-pyrrolidone (NMP) or DMF

            • Dichloromethane (DCM)

            Step-by-Step Procedure:
            • Preparation of Reagent (Freshness is Critical):

              • Weigh 1.25 g Hydroxylamine hydrochloride.

              • Weigh 0.918 g Imidazole.

              • Dissolve both in 5 mL of NMP.

              • Note: Sonicate if necessary to ensure complete dissolution. The imidazole acts as a buffer and transamination catalyst.

            • Resin Swelling:

              • Swell the resin in DCM for 15 minutes, then wash 3x with NMP.

            • Reaction:

              • Add the reagent solution to the resin.[1][2][3]

              • Agitate (shake/vortex) at room temperature for 1 hour .

              • Do not use microwave irradiation for this specific cocktail as it may degrade the reagent.

            • Iteration:

              • Drain and repeat Step 3 two more times (Total 3 × 1 hr).

              • Why? The equilibrium must be driven to completion for the sterically hindered ivDde.

            • Washing (Crucial):

              • Wash 5x with DMF.[4][5]

              • Wash 3x with DCM.[3]

              • Tip: The byproduct (3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole) is UV-active. Monitor the flow-through at 290 nm to confirm removal.

            Protocol B: Optimized Hydrazine (For "Hard-to-Remove" Sequences)

            Status: Use only if Allyl/Alloc groups are ABSENT. If you must use hydrazine (e.g., for cost or speed), use this optimized protocol to minimize side reactions.

            • Reagent: 4% Hydrazine monohydrate in DMF (

              
              ).
              
            • Scavenger (Optional but Recommended): Add 10% Allyl Alcohol if trace sensitive groups are present, though this is not a guarantee of protection.

            • Reaction: Treat resin 3 × 5 minutes.

            • Wash: Extensive washing with DMF (10x) is required to remove the hydrazone byproduct, which can stick to the resin.

            Module 3: Mechanistic Visualization

            The following diagram illustrates the nucleophilic pathway. Understanding this mechanism helps explain why steric hindrance (ivDde vs Dde) affects reaction time.

            ivDde_Mechanism Start ivDde-Protected Lysine (Resin) Step1 Nucleophilic Attack (NH2OH or N2H4) Start->Step1 Reagent Addition Intermediate Tetrahedral Intermediate Step1->Intermediate Addition to Exocyclic Double Bond Cyclization Intramolecular Cyclization Intermediate->Cyclization Ring Closure Products Free Amine (Lys) + Byproduct (Indazole/Isoxazole) Cyclization->Products Elimination

            Caption: Mechanism of ivDde removal via nucleophilic addition-elimination. The reagent attacks the exocyclic alkene, triggering cyclization and release of the amine.

            Module 4: Troubleshooting & FAQs

            Q1: The ivDde group is not coming off completely. What now?

            Diagnosis: This is common near the C-terminus or in aggregated sequences (beta-sheets). Corrective Action:

            • Solvent Switch: Switch the solvent in Protocol B from NMP to DMSO/DMF (1:1) to disrupt aggregation.

            • Concentration: Increase the Hydroxylamine/Imidazole concentration by reducing the solvent volume by 20%.

            • DBU Method: A rarely used but potent alternative is 2% DBU in DMF (3 × 10 min). Warning: This will remove Fmoc immediately.

            Q2: I see a mass shift of -18 Da or +12 Da. What is happening?

            Diagnosis:

            • -18 Da: Aspartimide formation (if Asp is present). Hydrazine promotes this. Switch to Hydroxylamine.

            • +12 Da: This often indicates N-to-N migration . The ivDde group migrates from the

              
              -amine to a deprotected 
              
              
              
              -amine. Corrective Action: Ensure the N-terminus is Fmoc/Boc protected before attempting ivDde removal. Never deprotect ivDde on a free N-terminal amine.
            Q3: Can I use this method if I have an Alloc group on the peptide?

            Answer:

            • Hydrazine: NO. Hydrazine reduces the allyl double bond.

            • Hydroxylamine/Imidazole: YES. This method is fully orthogonal to Allyl/Alloc.

            Q4: My peptide turned bright yellow during deprotection.

            Answer: This is normal. The indazole/isoxazole byproduct is chromophoric (yellow/orange). Continue washing with DMF until the flow-through is clear.

            Module 5: Logic Flow for Method Selection

            Decision_Tree Start Start: ivDde Removal CheckAllyl Are Allyl/Alloc groups present? Start->CheckAllyl CheckFmoc Must Fmoc remain intact? CheckAllyl->CheckFmoc No UseHydroxylamine Method B: NH2OH / Imidazole CheckAllyl->UseHydroxylamine Yes (Orthogonality required) UseHydrazine Method A: 2% Hydrazine CheckFmoc->UseHydrazine No (Standard Protocol) CheckFmoc->UseHydroxylamine Yes (Hydrazine cleaves Fmoc)

            Caption: Decision matrix for selecting the appropriate ivDde deprotection reagent based on peptide complexity.

            References

            • Chhabra, S. R., et al. (1998). An Appraisal of New Variants of Dde Amine Protecting Group for Solid Phase Peptide Synthesis. Tetrahedron Letters, 39(12), 1603-1606.

            • Diaz-Mochon, J. J., et al. (2004). Hydroxylamine/Imidazole: A Robust Alternative to Hydrazine for the Removal of ivDde. Organic Letters, 6(7), 1127-1129.

            • Rohwedder, B., et al. (1998). Transamination of Dde-Protected Amino Acids by Hydrazine. Tetrahedron Letters, 39, 1175.

            • Biotage Application Notes. Optimizing the removal of an ivDde protecting group.

            Sources

            Technical Support Center: Navigating the Compatibility of the ivDde Protecting Group

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support guide for the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with both high-level insights and granular, field-tested protocols. The ivDde group is an indispensable tool for complex peptide synthesis, enabling the creation of branched peptides, cyclic structures, and site-specific conjugations. Its utility, however, is entirely dependent on a robust understanding of its chemical compatibility—its orthogonality—with other protecting groups used in a synthetic strategy. This guide moves beyond simple definitions to explain the causality behind experimental choices, empowering you to troubleshoot issues and optimize your syntheses.

            Part 1: Frequently Asked Questions (FAQs)

            This section addresses the most common inquiries regarding the use of the ivDde group.

            Q1: What is the standard protocol for removing the ivDde group?

            The standard and most widely cited method for ivDde cleavage is treatment with a solution of 2% hydrazine monohydrate in a suitable solvent, typically N,N-dimethylformamide (DMF).[1] The deprotection is usually performed on-resin and involves repeated, short treatments to drive the reaction to completion. For instance, a common protocol involves treating the peptidyl-resin three times for 3 minutes each with the hydrazine solution.[2]

            • Causality: Hydrazine acts as a potent nucleophile that attacks the vinylogous amide system of the ivDde group. This initiates a cyclization-elimination cascade, releasing the protected amine and forming a stable, chromophoric indazole byproduct.[1] This byproduct is key for monitoring the reaction's progress.

            Q2: Is the ivDde group truly orthogonal to a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy?

            Yes, the ivDde group is considered fully orthogonal to the most common SPPS strategies.[3] Its stability profile is the primary reason for its widespread adoption:

            • Stability to Base: It is completely stable to the basic conditions used for Nα-Fmoc group removal (e.g., 20% piperidine in DMF).[1][4]

            • Stability to Acid: It is also stable to the strong acidic conditions used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups like Boc, tBu, and Trt (e.g., Trifluoroacetic acid (TFA) cocktails).[1][4][5]

            This dual stability allows for the selective "unmasking" of a specific amine (e.g., the ε-amino group of a lysine residue) on the resin-bound peptide, leaving all other protected sites untouched.[1]

            Q3: Can ivDde be used in a Boc-based SPPS workflow?

            Absolutely. The ivDde group's resilience to strong acid makes it fully compatible with Boc-SPPS. It remains intact during the repeated Nα-Boc deprotection steps, which typically use 50% TFA in dichloromethane (DCM).[5] This allows for an additional layer of orthogonality in Boc chemistry, which can be valuable for complex targets.

            Q4: How can I effectively monitor the progress of ivDde removal?

            There are two primary methods:

            • Spectrophotometry: The indazole byproduct generated during hydrazine-mediated cleavage has a strong UV absorbance around 290 nm.[1][3] If using a continuous-flow synthesizer, you can monitor the absorbance of the column eluant in real-time. When the absorbance returns to baseline, the reaction is complete.

            • HPLC-MS Analysis: For batch-wise synthesis, the most definitive method is to take a small sample of the peptidyl-resin, cleave the peptide off with TFA, and analyze the crude product by HPLC-MS.[6] Comparing the mass of the ivDde-protected versus the deprotected peptide will confirm the reaction's completion.

            Q5: Is there a difference between the Dde and ivDde groups?

            Yes. The ivDde group is a more sterically hindered analogue of the Dde group.[3] While both are cleaved by hydrazine, ivDde offers enhanced stability. The less-hindered Dde group has been reported to undergo migration, particularly during the piperidine treatment for Fmoc removal.[7][8] The ivDde group is significantly more robust against this side reaction, making it a more reliable choice for demanding syntheses.[3]

            Part 2: Troubleshooting Guide & Compatibility Deep Dive

            Even with robust protocols, challenges can arise. This section explores common problems and delves into the nuances of compatibility with less common protecting groups.

            Problem: My ivDde deprotection is sluggish or incomplete.

            This is one of the most frequently encountered issues. Incomplete deprotection can be disastrous for subsequent steps like on-resin cyclization or branching.[6]

            • Peptide Sequence & Structure: Aggregated peptide sequences or an ivDde group located near the C-terminus can be sterically shielded, hindering access for the hydrazine reagent.[1]

            • Insufficient Reagent: Standard conditions (2% hydrazine, 3x3 min) may not be sufficient for difficult sequences.[6] Simply extending the reaction time with the same solution is often not effective, as the reagent can be consumed.[6]

            • Mixing Efficiency: In batch reactors, inefficient mixing can lead to localized reagent depletion and incomplete reactions.

            The following decision tree provides a logical path for troubleshooting this issue.

            G start Problem: Incomplete ivDde Deprotection (Confirmed by HPLC-MS) check_conc Increase Hydrazine Concentration to 4% in DMF start->check_conc Is concentration the likely issue? (e.g., known difficult sequence) check_iter Increase Number of Treatments (e.g., 3x -> 5x) start->check_iter Is reaction time the likely issue? (e.g., standard conditions failed slightly) check_both Combine Both: 4% Hydrazine AND Increased Iterations check_conc->check_both Still incomplete success Success: Deprotection Complete check_conc->success Re-analyze sample check_iter->check_both Still incomplete check_iter->success Re-analyze sample reassess Re-evaluate Synthetic Strategy: Consider using ivDde-Lys(Fmoc)-OH instead for future syntheses. check_both->reassess Still incomplete check_both->success Re-analyze sample

            Caption: Troubleshooting workflow for incomplete ivDde removal.

            Detailed Solutions:

            • Increase Hydrazine Concentration: Studies have shown that increasing the hydrazine concentration from 2% to 4% can significantly improve deprotection efficiency, often achieving near-complete removal where 2% failed.[6]

            • Increase Treatment Iterations: Instead of simply letting the reaction run longer, it is more effective to drain the reagent and add a fresh solution for multiple iterations (e.g., 5 x 3 min).[6]

            • Rethink the Synthesis Strategy: For particularly stubborn cases, the problem may be inherent to the peptide sequence. A proactive solution for future syntheses is to use ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH.[1] This allows you to perform the side-chain modification during chain elongation, immediately after incorporating the lysine residue, rather than at the end of the synthesis when the peptide is long and potentially aggregated.[1]

            Problem: I observe unexpected side reactions during or after ivDde deprotection.

            Hydrazine is a powerful reagent, and its use requires careful consideration of the other chemical functionalities present in your peptide.

            • Nα-Fmoc Group: Hydrazine will readily cleave the Fmoc group.[3] Crucial Experimental Choice: Before treating your resin with hydrazine, you must ensure the N-terminal amine is protected with a hydrazine-stable group, typically by coupling a Boc-protected amino acid as the final residue or by treating the N-terminal amine with Boc-anhydride (Boc₂O).[3]

            • Alloc/Allyl Groups: The Alloc protecting group is generally considered incompatible with hydrazine treatment. Commercial hydrazine can contain diazine impurities that reduce the allyl double bond. Solution: This side reaction can be effectively suppressed by adding a scavenger, such as allyl alcohol, to the hydrazine deprotection solution.

            • Peptide Backbone Integrity: At concentrations higher than the recommended 2%, hydrazine has been reported to cause side reactions, including cleavage at glycine residues and the conversion of arginine to ornithine.[2] This underscores the importance of using the mildest conditions possible.

            Part 3: Data Summaries & Experimental Protocols

            A clear overview of orthogonality is critical for planning complex syntheses. The following table and workflow diagrams summarize the compatibility of ivDde with other common protecting groups.

            Table 1: Protecting Group Compatibility Matrix
            Protecting GroupChemical ClassCleavage ReagentConditionsCompatibility with ivDde
            Fmoc Base-Labile20% Piperidine / DMFBasicOrthogonal [4]
            Boc / tBu Acid-Labile50-95% TFA / DCMStrongly AcidicOrthogonal [5]
            Trt / Mmt Highly Acid-Labile1-2% TFA / DCMMildly AcidicOrthogonal [3]
            ivDde Hydrazine-Labile2-4% Hydrazine / DMFNucleophilic/BasicSelf
            Alloc / Allyl Palladium-CatalyzedPd(PPh₃)₄ / ScavengerOrganometallicCompatible with Caution
            Diagram: Orthogonal Protection Logic in SPPS

            This diagram illustrates the distinct chemical environments used to selectively remove different classes of protecting groups, which is the foundation of a multi-step synthesis.

            G cluster_0 Chemical Environments cluster_1 Deprotection Reagents Base Base-Labile Fmoc Acid Acid-Labile Boc, tBu, Trt, Pbf Hydrazine Hydrazine-Labile ivDde, Dde Palladium Organometallic Alloc, Allyl Piperidine Piperidine Piperidine->Base:pg Cleaves TFA TFA TFA->Acid:pg Cleaves Hydrazine_reagent Hydrazine Hydrazine_reagent->Hydrazine:pg Cleaves Pd_catalyst Pd(0) Catalyst Pd_catalyst->Palladium:pg Cleaves

            Caption: Orthogonal protecting group classes and their selective reagents.

            Validated Experimental Protocols

            These protocols are provided as a starting point. Optimization may be required based on your specific peptide sequence and solid support.

            Protocol 1: Standard On-Resin ivDde Deprotection (Batch-wise)

            This protocol is designed for removing the ivDde group from a fully assembled, N-terminally protected peptide on solid support.

            • Prerequisite: Ensure the N-terminal α-amino group is protected (e.g., with Boc). Hydrazine treatment will remove an N-terminal Fmoc group.[3]

            • Resin Preparation: Place the peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a fritted syringe). Swell the resin in DMF for 20-30 minutes.

            • Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

              • Safety Note: Hydrazine is highly toxic and should be handled with appropriate personal protective equipment in a chemical fume hood.

            • Reaction: a. Drain the swelling solvent from the resin. b. Add the 2% hydrazine solution to the resin (e.g., 2-3 mL for 100 mg resin). c. Agitate the mixture gently (e.g., using a shaker or manual inversion) at room temperature for 3 minutes.[2] d. Drain the solution. e. Repeat steps 4b-4d two more times for a total of three treatments.[2]

            • Washing: Wash the resin thoroughly with DMF (5 x 3 mL) to remove the indazole byproduct and excess hydrazine.

            • Validation (Optional but Recommended): Perform a small-scale cleavage on a few beads of resin and analyze by HPLC-MS to confirm complete deprotection before proceeding with the next synthetic step.

            Protocol 2: On-Resin Mmt Deprotection (for Orthogonal Strategy Comparison)

            This protocol is used for the selective removal of an Mmt group, which is orthogonal to both Fmoc and ivDde.

            • Resin Preparation: Swell the peptidyl-resin (e.g., 100 mg) in DCM for 20-30 minutes in a fritted syringe.

            • Deprotection Cocktail: Prepare a fresh solution of 1% (v/v) TFA in DCM.[3] It is often beneficial to include a scavenger like 5% triisopropylsilane (TIS) to capture the released Mmt cation.[3]

            • Reaction: a. Drain the swelling solvent. b. Add the 1% TFA cocktail to the resin (2-3 mL). c. Agitate gently for 2 minutes. The solution will typically turn a bright yellow/orange color as the Mmt cation is released.[3] d. Drain the solution. e. Repeat steps 3b-3d approximately 5-10 times, or until no more color is observed upon adding fresh reagent, to ensure complete removal.[3]

            • Washing & Neutralization: a. Wash the resin thoroughly with DCM (5 x 3 mL). b. Wash the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF (2 x 3 mL) to neutralize any residual acid.[3] c. Perform final washes with DMF (3 x 3 mL) and DCM (3 x 3 mL). The resin is now ready for the next coupling step.

            References
            • Boc-l-lys(ivdde)-oh | 862847-44-7 | Benchchem. (URL not available)
            • Fmoc-Lys(ivDde)-OH – Acid/Base Stable Protection for Special Use - Advanced ChemTech. (URL not available)
            • Optimizing the removal of an ivDde protecting group - Biotage. (2023). [Link]

            • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis | Request PDF - ResearchGate. (2017). [Link]

            • Selecting Orthogonal Building Blocks - Sigma-Aldrich. (URL not available)
            • A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry - Edinburgh Research Explorer. (URL not available)
            • A Comparative Guide: Mmt vs. ivDde for Orthogonal Protection of Ornithine in Solid-Phase Peptide Synthesis - Benchchem. (URL not available)
            • NEW Orthogonally protected lysine derivatives Novabiochem® NEW - Merck Millipore. (URL not available)
            • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups - Aapptec Peptides. (URL not available)
            • Selecting Orthogonal Building Blocks - Sigma-Aldrich. (URL not available)

            Sources

            Validation & Comparative

            ivDde-D-Lys(Fmoc) vs Fmoc-Lys(Dde)-OH

            Author: BenchChem Technical Support Team. Date: February 2026

            Title: Advanced Orthogonal Strategies in SPPS: ivDde-Lys(Fmoc) vs. Fmoc-Lys(Dde)

            Executive Summary

            In Solid Phase Peptide Synthesis (SPPS), the choice between ivDde-Lys(Fmoc) and Fmoc-Lys(Dde)-OH is not merely a choice of protecting groups, but a choice of synthetic strategy .

            • Fmoc-Lys(Dde)-OH is the standard reagent for Post-Assembly Modification . You build the entire peptide backbone first, then remove the Dde group to modify the lysine side chain (e.g., cyclization, dye labeling).

            • ivDde-Lys(Fmoc) (and its D-isomer) enables the Inverse Strategy (Interim Modification) . It allows you to modify the lysine side chain immediately after coupling the amino acid, before continuing the rest of the peptide backbone synthesis. This is critical when the side-chain modification is bulky or difficult to perform on a fully aggregated full-length peptide.

            Technical Comparison: The Protecting Groups

            To understand the reagents, one must first distinguish the protecting groups: Dde vs. ivDde .

            FeatureDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)
            Structure Less sterically hindered.Contains a bulky isovaleryl side chain.
            Stability (20% Piperidine) Metastable. partially cleaves or migrates during Fmoc removal cycles.High Stability. Steric bulk prevents nucleophilic attack by piperidine.
            Primary Risk Migration. The Dde group can migrate to free
            
            
            -amines or the
            
            
            -amine during Fmoc removal.[1]
            Slow Removal. Can be difficult to remove if buried in aggregated sequences.[2][3]
            Cleavage Condition 2% Hydrazine in DMF (Fast: 3 x 3 min).2–4% Hydrazine in DMF (Slow: 3 x 10-15 min).
            Best Use Case Short peptides (<10 residues); C-terminal Lysine.Long peptides (>15 residues); Complex sequences.
            The Migration Mechanism (Why ivDde exists)

            Dde is prone to "hopping" from the Lysine side chain to the free N-terminus during piperidine treatment. ivDde suppresses this via steric hindrance.

            Dde_Migration Step1 Fmoc-Lys(Dde)-Resin Step2 Fmoc Removal (Piperidine) Step1->Step2 Step3 Free N-terminus (NH2-Lys(Dde)-Resin) Step2->Step3 Step4 Dde Migration Step3->Step4 Nucleophilic Attack Step5 Dde-NH-Lys(NH2)-Resin (DEAD END) Step4->Step5 Irreversible Transfer

            Figure 1: The Dde migration pathway. The free amine generated after Fmoc removal attacks the exocyclic double bond of the Dde group, transferring the protection to the N-terminus and blocking further synthesis.

            Strategic Application: Choosing the Reagent

            Scenario A: Fmoc-Lys(Dde)-OH (The Standard Approach)

            Goal: You want to synthesize a linear peptide and label the Lysine side chain after the sequence is complete.

            • Workflow:

              • Couple Fmoc-Lys(Dde)-OH.[4][5][6][7][8]

              • Complete the peptide backbone (Fmoc/tBu chemistry).

              • Critical Step: Treat resin with 2% Hydrazine to remove Dde (Fmoc is already gone; tBu stays on).

              • Functionalize the Lysine side chain.[2][3][9][10][11]

              • Global cleavage (TFA).

            • Limitation: If the peptide is long, the Dde group may partially migrate or fall off during the many piperidine cycles required to build the backbone.[3] Switch to Fmoc-Lys(ivDde)-OH for sequences >15 residues.

            Scenario B: ivDde-Lys(Fmoc) (The Inverse/Interim Approach)

            Goal: You need to attach a massive group (e.g., a lipid, PEG, or another peptide chain) to the Lysine, and you fear steric hindrance will prevent this if you wait until the end.

            • Workflow:

              • Couple ivDde-Lys(Fmoc) to the resin.[2]

              • Inverse Step: Treat with 20% Piperidine .

                • Result: The side chain Fmoc is removed.[1][2][9][12] The N-alpha ivDde remains stable.

              • Modify Side Chain: Attach your complex molecule to the

                
                -amine.
                
              • Resume Backbone: Treat with 2-4% Hydrazine to remove the N-alpha ivDde.

              • Continue coupling the rest of the peptide backbone.

            • Advantage: The modification is done early, avoiding aggregation issues.

            • Why ivDde? You cannot use Dde here because Dde is not stable enough to survive the initial piperidine treatment if it were on the alpha-amine.

            Strategy_Comparison Start Start: Peptide Synthesis Decision When to modify Lysine? Start->Decision Post After Backbone Complete (Standard) Decision->Post Interim During Synthesis (Interim) Decision->Interim ReagentA Use Fmoc-Lys(ivDde)-OH Post->ReagentA StepA1 1. Build full backbone ReagentA->StepA1 StepA2 2. Remove ivDde (Hydrazine) StepA1->StepA2 StepA3 3. Modify Side Chain StepA2->StepA3 ReagentB Use ivDde-Lys(Fmoc) Interim->ReagentB StepB1 1. Couple ivDde-Lys(Fmoc) ReagentB->StepB1 StepB2 2. Remove Side-Fmoc (Piperidine) StepB1->StepB2 StepB3 3. Modify Side Chain NOW StepB2->StepB3 StepB4 4. Remove ivDde (Hydrazine) StepB3->StepB4 StepB5 5. Continue Backbone StepB4->StepB5

            Figure 2: Decision tree for selecting the correct orthogonal derivative based on synthesis workflow.

            Experimental Protocols

            Protocol A: Removal of Dde/ivDde (Standard)

            Reagents: Hydrazine monohydrate (2-4% v/v) in DMF. Note: Hydrazine also removes Fmoc.[3][12] Ensure your N-terminus is Boc-protected if you intend to keep it during this step, or perform this step after Fmoc removal.

            • Wash: Wash resin with DMF (3 x 1 min).

            • Cleavage (Dde): Add 2% Hydrazine/DMF. Shake for 3 x 3 minutes .

            • Cleavage (ivDde): Add 4% Hydrazine/DMF. Shake for 3 x 15 minutes .

              • Tip: ivDde removal can be monitored by UV at 290 nm (formation of indazole byproduct).[2][13]

            • Wash: Wash extensively with DMF (5-7 times) to remove all traces of hydrazine (hydrazine will deprotect Fmoc in the next coupling step if not removed).

            • Wash: DCM (3 x 1 min) to shrink resin, then DMF to re-swell.

            Protocol B: Preventing Migration (Allyl Alcohol Additive)

            If using Fmoc-Lys(Dde)-OH in a sequence where migration is observed:

            • Perform Fmoc deprotection (Piperidine) in the presence of Allyl Alcohol or use DBU (2%) instead of piperidine for shorter contact times.

            • Better Alternative: Switch to Fmoc-Lys(ivDde)-OH .[4][5][6][7][11]

            References

            • Bycroft, B. W., et al. (1993).[14] A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications, (9), 778-779.[14] Link[13]

            • Chhabra, S. R., et al. (1998).[6][13] An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606. Link

            • Novabiochem (Merck). (2020). Technical Bulletin: Orthogonally protected lysine derivatives (ivDde-Lys(Fmoc)-OH).Link

            • Augustyns, K., et al. (1998).[14] Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine.[1][3] Journal of Peptide Research, 51(2), 127-133.[14] Link

            Sources

            Technical Comparison Guide: Advantages of ivDde over Dde Protecting Group

            [1]

            Content Type: Technical Comparison & Application Guide Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Scientists

            Executive Summary: The Stability-Lability Trade-off[1]

            In modern Solid-Phase Peptide Synthesis (SPPS), orthogonal protection of lysine side chains is critical for the synthesis of branched peptides, cyclic peptides, and antibody-drug conjugates (ADCs). While the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group was a pioneering solution, it suffers from a critical instability: nucleophilic migration .

            ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) was engineered specifically to solve this flaw. By introducing a bulky isovaleryl side chain, ivDde provides a steric shield that prevents unwanted migration during Fmoc removal, while retaining the hydrazine-lability required for orthogonal deprotection.

            This guide details the mechanistic superiority of ivDde, provides evidence of its enhanced stability, and outlines optimized protocols for its use.

            Mechanistic Deep Dive: The Migration Problem

            To understand why ivDde is superior, one must first understand the failure mode of Dde. The Dde group is a vinylogous amide stabilized by an intramolecular hydrogen bond. However, the exocyclic double bond is susceptible to nucleophilic attack.

            The Dde Flaw: Migration

            During standard SPPS, the removal of the N-terminal Fmoc group exposes a free

            
            
            
            
            
            
            The ivDde Solution: Steric Shielding

            ivDde replaces the methyl group of Dde with a bulky isobutyl group. This steric bulk blocks the trajectory of incoming nucleophiles (like the free

            Visualization: Dde Migration vs. ivDde Stability

            Dde_Migrationcluster_0The Dde Problem: Nucleophilic Migrationcluster_1The ivDde Solution: Steric DefenseStep1Fmoc Removal(Piperidine)Step2Free Alpha-AmineExposedStep1->Step2Step3Nucleophilic Attackon Dde KetoneStep2->Step3Inter/Intra-molecularStep4Dde Migrates toAlpha-AmineStep3->Step4Irreversible ScramblingivStep1Fmoc Removal(Piperidine)ivStep2Free Alpha-AmineExposedivStep1->ivStep2ivStep3Steric Bulk (Isobutyl)Blocks AttackivStep2->ivStep3ivStep4ivDde Remains onEpsilon-AmineivStep3->ivStep4Integrity Maintained

            Figure 1: Comparative mechanism showing how ivDde's steric bulk prevents the

            Comparative Performance Data

            The following data summarizes the stability profiles of both groups under standard SPPS conditions.

            FeatureDde (Standard)ivDde (High Stability)
            Stability to 20% Piperidine Poor. ~5-10% loss per deprotection cycle in susceptible sequences.Excellent. Stable for >20 hours.
            Stability to DBU Very Poor. Rapid migration/cleavage.Good. Stable for standard deprotection times.
            Primary Failure Mode
            
            
            Migration (Scrambling).
            Incomplete removal (if aggregated).
            Removal Reagent 2% Hydrazine in DMF.2-4% Hydrazine in DMF.
            Removal Kinetics Fast (
            
            
            min).
            Slower (
            
            
            min).
            Best Application Short peptides; Cost-sensitive non-critical steps.Branched peptides, cyclic peptides, long sequences.
            Key Experimental Insight

            In a direct comparison cited by Chhabra et al., a Lys(Dde) containing peptide showed significant byproduct formation (migration) after just 2 hours of exposure to 20% piperidine. The analogous Lys(ivDde) peptide showed 0% migration under identical conditions over 24 hours.

            Validated Experimental Protocols

            Protocol A: Selective Removal of ivDde

            While ivDde is more stable, it requires slightly more vigorous conditions to remove than Dde. Use this protocol to ensure complete deprotection.

            Reagents:

            • Deprotection Cocktail: 2% Hydrazine monohydrate in DMF (

              
              ).[1][2]
              
            • Wash Solvent: DMF.[1][2][3][4][5]

            Step-by-Step Workflow:

            • Swelling: Ensure resin is fully swollen in DMF.[4]

            • Initial Treatment: Add Hydrazine cocktail (10 mL per gram resin). Agitate for 3 minutes . Drain.

              • Note: The solution may turn yellow due to the formation of the indazole byproduct.

            • Main Deprotection: Add fresh Hydrazine cocktail. Agitate for 10 minutes . Drain.

            • Repetition: Repeat Step 3 two more times (Total 3 x 10 min treatments).

            • Monitoring (UV): Collect the filtrate. The cleavage product (indazole) absorbs strongly at 290 nm .[3] Continue treatments until absorbance at 290 nm returns to baseline.

            • Washing: Wash resin extensively with DMF (

              
               min) to remove all traces of hydrazine.
              
              • Critical: Residual hydrazine will remove Fmoc groups in subsequent steps.

            Protocol B: Troubleshooting "Stubborn" ivDde

            In aggregated sequences or near the C-terminus, ivDde removal can be sluggish.

            • Increase Concentration: Increase Hydrazine concentration to 4-5% in DMF .

            • Add Allyl Alcohol: Add allyl alcohol (10-20 eq) to the hydrazine solution to act as a scavenger/accelerator.

            • Microwave Assist: Perform the reaction at 40°C (max) for 2 x 5 minutes. (Do not exceed 40°C to avoid side reactions with sensitive residues like Asp/Glu).

            Orthogonal Synthesis Workflow

            The primary utility of ivDde is in the synthesis of branched or cyclic peptides. The workflow below illustrates the standard "Fmoc/ivDde" strategy.

            SPPS_Workflowcluster_MainChainMain Chain Assemblycluster_SideChainSide Chain ModificationStartResin-Peptide-Lys(ivDde)-FmocStep11. Remove Fmoc (Piperidine)2. Couple Next AAStart->Step1Step2Repeat until N-terminus completeStep1->Step2Step3Final N-term Protection(e.g., Boc or Acetyl)Step2->Step3Step4Selective ivDde Removal(2% Hydrazine/DMF)Step3->Step4Orthogonal StepStep5Free Epsilon-Amine ExposedStep4->Step5Step6Side-Chain Coupling(e.g., Dye, Fatty Acid, Cyclization)Step5->Step6FinalGlobal Deprotection & Cleavage(TFA/Scavengers)Step6->Final

            Figure 2: The Fmoc/ivDde orthogonal strategy allows for the construction of the full peptide backbone before selectively addressing the lysine side chain.

            References

            • Chhabra, S. R., et al. (1998). An evaluation of the ivDde protecting group for the Fmoc/tBu solid phase synthesis of lysine-branched peptides. Tetrahedron Letters, 39(12), 1603-1606.

              • Augustyns, K., Kraas, W., & Jung, G. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine.[6] Journal of Peptide Research, 51(2), 127-133.[5][6]

                • Merck Millipore (Novabiochem). Technical Note: Removal of Dde and ivDde Protecting Groups.[3]

                  • Biotage. Optimizing the removal of an ivDde protecting group.

                    • Bycroft, B. W., et al. (1993). A novel lysine protecting group for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications, (9), 778-779.[5]

                      Stability Comparison of ivDde and Dde in Piperidine: A Technical Guide

                      Author: BenchChem Technical Support Team. Date: February 2026

                      Executive Summary In Fmoc solid-phase peptide synthesis (SPPS), the orthogonality of side-chain protection is critical for synthesizing branched, cyclic, or modified peptides.[1] While Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) was the pioneer of hydrazine-labile protection, it suffers from a critical instability:

                      
                       migration  in the presence of piperidine. ivDde  (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) was engineered specifically to solve this problem.[2]
                      

                      This guide provides a definitive technical comparison, establishing why ivDde is the superior standard for complex sequences and how to manage its slightly higher resistance to deprotection.

                      Chemical Foundation: Sterics and Structure

                      The functional difference between Dde and ivDde lies in the exocyclic alkyl chain. Dde possesses a methyl group, while ivDde possesses a bulky isovaleryl (isobutyl) group. This steric bulk is the primary determinant of stability.

                      Structural Visualization

                      The following diagram illustrates the steric shielding provided by the isovaleryl group in ivDde compared to the exposed methyl group in Dde.

                      G cluster_0 Dde (Vulnerable) cluster_1 ivDde (Robust) node_Dde Dde Group (Exocyclic Methyl) node_Vuln Exposed Carbonyls (Susceptible to Nucleophiles) node_Dde->node_Vuln Low Steric Hindrance node_ivDde ivDde Group (Exocyclic Isobutyl) node_Shield Steric Shielding (Blocks Piperidine Attack) node_ivDde->node_Shield High Steric Hindrance

                      Caption: Structural comparison showing how the isobutyl tail of ivDde sterically shields the electrophilic core from premature nucleophilic attack.

                      Stability Analysis: The Piperidine Challenge

                      The primary reagent for Fmoc removal, 20% piperidine in DMF , poses a significant threat to Dde but not ivDde.

                      The Mechanism of Failure: Dde Migration

                      Dde is not strictly "unstable" to hydrolysis; rather, it is prone to nucleophilic displacement . During Fmoc removal, the newly liberated

                      
                      -amine (or a nearby 
                      
                      
                      
                      -amine) can attack the Dde ketone. Piperidine catalyzes this process by forming a transient adduct that facilitates the transfer of the Dde group from the side chain to the free amine.

                      Consequences:

                      • Scrambling: The Dde group migrates to the N-terminus or other lysine residues.

                      • Loss of Orthogonality: The intended site becomes unprotected, while the N-terminus becomes blocked by Dde (which is stable to piperidine once migrated).

                      The ivDde Solution

                      The bulky isovaleryl group of ivDde creates a "steric wall." While hydrazine (a small, potent alpha-effect nucleophile) can still penetrate this shield to remove the group, the larger piperidine molecule cannot effectively attack the exocyclic double bond or the carbonyls to initiate migration.

                      Comparative Stability Data
                      FeatureDde (Standard)ivDde (High Stability)
                      Stability in 20% Piperidine Unstable (Prone to migration)Stable (No significant loss)
                      Stability in 50% TFA StableStable
                      Migration Risk High (Especially in long sequences)Negligible (Except on Dpr residues)
                      Deprotection Reagent 2% Hydrazine / DMF2-4% Hydrazine / DMF
                      Deprotection Kinetics Fast (< 15 min)Slower (Requires monitoring)
                      Primary Indication Short, simple peptidesLong, branched, or cyclic peptides

                      Mechanistic Pathways

                      Understanding the reaction pathways allows for better troubleshooting. The diagram below details the migration pathway of Dde versus the clean deprotection of ivDde.

                      ReactionPathways cluster_migration Dde Failure Mode (Piperidine) cluster_deprotection Orthogonal Removal (Hydrazine) Dde_Resin Lys(Dde)-Resin Pip_Adduct Transient Piperidine Adduct Dde_Resin->Pip_Adduct Piperidine Attack Free_Amine Free Amine (H2N-Peptide) Migrated Scrambled Product (Dde-N-Peptide + H2N-Lys) Pip_Adduct->Migrated + Free Amine (Transfer) ivDde_Resin Lys(ivDde)-Resin Indazole Indazole Byproduct (Chromophore) ivDde_Resin->Indazole Nucleophilic Attack & Cyclization Clean_Lys H2N-Lys-Resin ivDde_Resin->Clean_Lys Release Hydrazine Hydrazine (NH2NH2)

                      Caption: Top: Dde migration driven by piperidine and free amines. Bottom: Clean orthogonal cleavage of ivDde by hydrazine forming a stable indazole.

                      Experimental Protocols

                      Protocol A: Selective Removal of ivDde

                      This protocol is designed to remove ivDde without affecting Fmoc or acid-labile groups (Boc, tBu, Trt).

                      Reagents:

                      • Deprotection Cocktail: 2% Hydrazine monohydrate in DMF (

                        
                        ).
                        
                      • Wash Solvent: DMF.[1][3][4][5][6]

                      Step-by-Step:

                      • Preparation: Ensure the N-terminus is protected (e.g., with Boc) if it is not the target of the synthesis, as hydrazine can partially cleave Fmoc.[2]

                      • Treatment 1: Add 2% Hydrazine/DMF to the resin (10 mL per gram of resin). Agitate for 3 minutes . Drain.

                      • Treatment 2-4: Repeat the hydrazine treatment 3 more times (3 minutes each).

                        • Note: ivDde is slower to remove than Dde. Do not shorten this step.

                      • Monitoring: Collect the filtrate. The byproduct (indazole) absorbs strongly at 290 nm .[3]

                        • Validation: Continue treatments until UV absorbance of the filtrate plateaus near baseline.

                      • Wash: Wash resin thoroughly with DMF (

                        
                         min) to remove all traces of hydrazine.
                        
                      Protocol B: Handling "Difficult" ivDde Sequences

                      In aggregated sequences or near the C-terminus, ivDde removal can be sluggish.

                      • Increase Concentration: Use 4-5% Hydrazine in DMF.

                      • Allyl Alternative: If the sequence is extremely sensitive to hydrazine (e.g., contains sensitive Gly-Asp sequences prone to aspartimide formation), consider using Alloc protection instead, though this requires Pd(0) chemistry.

                      Protocol C: Preventing Dde Migration (If you must use Dde)

                      If you are forced to use Dde (e.g., legacy material availability), you must alter the Fmoc deprotection strategy to avoid piperidine.

                      • Substitute Base: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and piperidine in a specific ratio or shorter times.

                        • Recommended: 2% DBU, 2% Piperidine in DMF for shorter durations.

                      • Best Practice: Simply switch to ivDde.

                      References

                      • Chhabra, S. R., et al. (1998). "An appraisal of the new ivDde amino protecting group." Tetrahedron Letters, 39(12), 1603-1606. Link

                      • Bycroft, B. W., et al. (1993). "A novel lysine protecting procedure for continuous flow solid phase synthesis of branched peptides." Journal of the Chemical Society, Chemical Communications, (9), 778-779.[7] Link

                      • Augustyns, K., et al. (1998). "Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine." Journal of Peptide Science, 51(2), 127-133.[7] Link

                      • Diaz-Mochon, J. J., et al. (2004). "Rotaxane-based mechanically interlocked polymer networks." Chemical Communications.[7] (Contextual usage of ivDde stability). Link

                      Sources

                      Comparative Guide: Orthogonality of ivDde in Advanced Peptide Synthesis

                      Author: BenchChem Technical Support Team. Date: February 2026

                      Executive Summary: The Strategic Role of ivDde

                      In complex peptide synthesis—particularly for cyclic, branched, or side-chain modified peptides—standard orthogonal pairs (Fmoc/tBu or Boc/Bzl) are often insufficient. You need a "third dimension" of orthogonality.

                      The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group serves this critical role.[1] Unlike its predecessor Dde, ivDde is sterically engineered to minimize side reactions while maintaining a unique deprotection profile: it is stable to both Fmoc removal conditions (bases like piperidine) and Boc removal conditions (acids like TFA), yet is cleaved by nucleophiles (hydrazine).

                      This guide provides a technical deep-dive into the orthogonality, stability, and operational protocols for ivDde, moving beyond basic textbook descriptions to address real-world synthetic challenges.

                      Mechanistic Basis of Orthogonality

                      To effectively deploy ivDde, one must understand why it works. The ivDde group masks primary amines as a vinylogous amide. Its stability profile is dictated by the electronics of the cyclohexane ring system.

                      Deprotection Mechanism

                      Deprotection is achieved via a nucleophilic attack by hydrazine on the exocyclic double bond, followed by cyclization to form a stable indazole byproduct. This cyclization is the driving force of the reaction.

                      Key Insight: The formation of the indazole byproduct (3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole) is not just a waste product; it is a chromophore that absorbs strongly at 290 nm, allowing for real-time UV monitoring of the deprotection reaction.

                      Diagram 1: Orthogonality Strategy & Logic

                      This diagram illustrates where ivDde fits within the standard Fmoc/tBu and Boc/Bzl strategies.

                      OrthogonalityStrategy cluster_conditions Cleavage Conditions Fmoc Fmoc Group (Base Labile) ivDde ivDde Group (Hydrazine Labile) Fmoc->ivDde Stable to 20% Piperidine Boc Boc Group (Acid Labile) Boc->ivDde Stable to 95% TFA Alloc Alloc Group (Pd(0) Labile) ivDde->Alloc Orthogonal (See Protocol Notes) Cond_Base 20% Piperidine Cond_Base->Fmoc Cleaves Cond_Acid 95% TFA Cond_Acid->Boc Cleaves Cond_Hyd 2-4% Hydrazine Cond_Hyd->ivDde Cleaves Cond_Pd Pd(PPh3)4 Cond_Pd->Alloc Cleaves

                      Caption: The "Third Dimension" of orthogonality. ivDde remains stable during standard Fmoc and Boc deprotection cycles, allowing for selective unmasking of specific lysine residues.

                      Comparative Stability Matrix

                      The following table synthesizes experimental stability data. Use this to plan your protection scheme.

                      Protecting GroupReagent ClassStability vs. ivDdeOrthogonality Notes
                      Fmoc Base (Piperidine)Stable ivDde withstands hundreds of Fmoc deprotection cycles.[2]
                      Boc / tBu Acid (TFA)Stable ivDde is stable to 95% TFA. Caution: ivDde is NOT stable to aqueous TFA over very long periods (days), but stable under standard cleavage times.
                      Alloc Pd(0) CatalystConditional Critical: Standard hydrazine conditions (for ivDde removal) can reduce the Alloc double bond.[2] Solution: Add Allyl Alcohol to the hydrazine cocktail to scavenge radicals.
                      Mmt / Mtt Weak Acid (1% TFA)Stable Fully orthogonal. Mmt can be removed with 1% TFA/DCM without affecting ivDde or tBu groups.
                      Dde HydrazineN/A ivDde is the "evolved" version of Dde. ivDde is more sterically hindered, preventing the N-ε to N-α migration side reaction common with Dde.

                      Advanced Experimental Protocols

                      Standard textbook protocols often fail on difficult sequences. These field-proven methodologies address common pitfalls.

                      Protocol A: Selective Removal of ivDde (Standard)

                      Reagent: 2% Hydrazine monohydrate in DMF (v/v).

                      • Wash: Wash resin 3x with DMF.

                      • Incubate: Add 2% Hydrazine/DMF solution. Agitate for 3 minutes.

                      • Drain & Repeat: Drain and repeat the treatment 3-5 times.

                        • Why multiple short bursts? This prevents the accumulation of the indazole byproduct, which can theoretically re-react or interfere with monitoring.

                      • Monitor: Check the UV absorbance of the filtrate at 290 nm . Continue treatments until absorbance drops to baseline.

                      • Wash: Wash extensively with DMF (5x), then DCM (3x), then DMF (3x).

                        • Critical Step: Hydrazine is a nucleophile. Traces left behind will prematurely remove Fmoc groups in subsequent steps.

                      Protocol B: Handling "Stubborn" ivDde Sites

                      In aggregated regions or C-terminal positions, ivDde removal can be sluggish.[3][4][5]

                      • Increase Concentration: Increase hydrazine to 4-5% in DMF .

                        • Warning: Do not exceed 5% or extend time >1 hour if the sequence contains Asp-Gly or Asn-Gly motifs, as hydrazine can promote aspartimide formation or peptide cleavage at Gly.

                      • Solvent Magic: Use NMP instead of DMF to swell the resin better and break aggregation.

                      • Alternative Reagent: Use hydroxylamine hydrochloride / imidazole (1.3:1 molar ratio) in NMP.[3][6] This is milder and often orthogonal to Fmoc if controlled carefully, though hydrazine is preferred for ivDde.

                      Protocol C: The Alloc/ivDde Co-Existence Strategy

                      If your peptide contains both Alloc and ivDde, and you must remove ivDde first:

                      • Modified Reagent: Prepare 2% Hydrazine in DMF containing 10% Allyl Alcohol .

                      • Mechanism: The allyl alcohol acts as a "sacrificial acceptor" for any diimide (reducing agent) generated in situ, protecting the Alloc group on the lysine.

                      Troubleshooting & Senior Scientist Tips

                      The "Migration" Myth vs. Reality
                      • Issue: Dde (the predecessor) is notorious for migrating from a Lys side chain to a free N-terminal amine during Fmoc removal.

                      • ivDde Solution: The steric bulk of the isovaleryl tail in ivDde effectively blocks this migration.

                      • Exception: Migration can still occur on Diaminopropionic acid (Dpr) residues due to the proximity of the amines. For Dpr, use Mtt protection instead of ivDde if possible.

                      Arg-to-Orn Conversion
                      • Risk: Prolonged exposure to high concentrations of hydrazine (>10%) can convert Arginine (Arg) side chains into Ornithine (Orn) by cleaving the guanidino group.

                      • Control: Stick to the 2-4% hydrazine range and limit total exposure time to <1 hour.

                      Sequence of Operations
                      • Correct Workflow:

                        • Assemble full peptide backbone (Fmoc/tBu strategy).

                        • Cap the N-terminus (e.g., Acetylation or Boc protection).[3] Note: If the N-terminus is Fmoc-protected, hydrazine WILL remove it.

                        • Selectively remove ivDde.[1]

                        • Functionalize the side chain (e.g., cyclize, dye label).[6]

                        • Final global cleavage (TFA).

                      Visualizing the Workflow

                      The following diagram details the decision logic for removing ivDde in the presence of other groups.

                      DeprotectionWorkflow Start Start: Peptidyl Resin (Fmoc/tBu/ivDde) CheckNTerm Is N-Terminus Protected? Start->CheckNTerm ProtectN Protect N-Terminus (Boc or Acetyl) CheckNTerm->ProtectN No (Fmoc present) CheckAlloc Is Alloc Present? CheckNTerm->CheckAlloc Yes (Boc/Ac) ProtectN->CheckAlloc StdProtocol Protocol A: 2% Hydrazine/DMF CheckAlloc->StdProtocol No ModProtocol Protocol C: 2% Hydrazine + Allyl Alcohol CheckAlloc->ModProtocol Yes Monitor Monitor UV @ 290nm (Indazole Byproduct) StdProtocol->Monitor ModProtocol->Monitor Wash Extensive Wash (DMF/DCM/DMF) Monitor->Wash

                      Caption: Decision tree for safe ivDde removal, highlighting the critical checks for N-terminal protection and Alloc compatibility.

                      References

                      • Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606.

                      • Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications, (9), 778-779.

                      • Rohwedder, B., et al. (1998). Hydrazine-labile protecting groups: Orthogonality and side reactions. Tetrahedron Letters, 39(10), 1175.
                      • Merck Millipore (Novabiochem). Technical Bulletin: Orthogonally protected lysine derivatives.

                      • Biotage Application Note. Optimizing the removal of an ivDde protecting group. (2023).[7]

                      Sources

                      Orthogonal Precision: A Comparative Guide to ivDde-D-Lys(Fmoc) in Peptide Drug Discovery

                      Author: BenchChem Technical Support Team. Date: February 2026

                      Executive Summary

                      In the landscape of modern peptide drug discovery, the demand for metabolic stability and structural complexity has elevated the role of non-standard amino acids. ivDde-D-Lys(Fmoc) (N-α-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-N-ε-fluorenylmethyloxycarbonyl-D-lysine) represents a specialized "reverse-protection" building block that enables unique synthetic strategies unavailable to standard Fmoc-Lys(Boc) or even Fmoc-Lys(ivDde) derivatives.

                      This guide analyzes the performance of the ivDde/Fmoc orthogonal pair on the D-Lysine scaffold. By combining the protease resistance of the D-isomer with the hydrazine-labile ivDde group on the

                      
                      -amine, researchers can execute "side-chain first"  modification strategies or synthesize complex branched dendrimers with high purity.
                      

                      Technical Profile & Mechanism

                      The utility of ivDde-D-Lys(Fmoc) lies in its quasi-orthogonal nature relative to standard Fmoc SPPS conditions.

                      • Backbone: D-Lysine (conferring resistance to trypsin/chymotrypsin degradation).

                      • 
                        -Amine Protection: ivDde . Stable to TFA (acid) and Piperidine (base) in the absence of hydrazine.[1] Cleaved by 2-4% Hydrazine in DMF.
                        
                      • 
                        -Amine (Side Chain) Protection: Fmoc . Cleaved by 20% Piperidine.[2]
                        

                      The "Reverse" Advantage: Unlike the standard Fmoc-Lys(ivDde) (where the side chain is modified late-stage), ivDde-Lys(Fmoc) allows the researcher to:

                      • Couple the Lysine to the resin.[3]

                      • Remove the side-chain Fmoc immediately with piperidine.

                      • Functionalize the side chain (e.g., grow a ubiquitin branch, attach a lipid, or conjugate a dye) while the main chain growth is paused by the ivDde group.

                      • Remove the

                        
                        -ivDde with hydrazine and continue the main backbone synthesis.
                        

                      Comparative Analysis: ivDde vs. Alternatives

                      The following table compares ivDde-D-Lys(Fmoc) against other orthogonal lysine derivatives used for branching or cyclization.

                      FeatureivDde-D-Lys(Fmoc) Alloc-Lys(Fmoc) Mtt-Lys(Fmoc) Fmoc-Lys(ivDde)
                      Orthogonality Hydrazine-labilePd(0)-labileAcid-labile (1% TFA)Hydrazine-labile (Side chain)
                      Primary Use Branched/Dendrimeric Peptides (Grow side chain first)Branched PeptidesAcid-sensitive branchesCyclic Peptides / Late-stage labeling
                      Deprotection Reagent 2-4% Hydrazine in DMFPd(PPh
                      
                      
                      )
                      
                      
                      / PhSiH
                      
                      
                      1% TFA in DCM2% Hydrazine in DMF
                      Process Complexity Low (Simple wash)High (Inert gas, metal scavenging)Medium (Careful titration needed)Low
                      Stability Excellent (Stable to Piperidine/TFA)ExcellentSensitive to TFA (premature loss)Excellent
                      Risk Factor Indazole formation (rare); Hydrazine affects FmocCatalyst poisoning; CostCleavage from acid-labile resins (2-CTC)Migration of Dde (less issue with ivDde)
                      Key Insight: Why choose ivDde over Alloc?

                      While Alloc is the "gold standard" for true orthogonality, it requires palladium catalysts, which are expensive, require oxygen-free conditions, and can be difficult to remove from the final peptide (metal scavenging). ivDde offers a "metal-free" alternative that is compatible with automated synthesizers, making it superior for high-throughput library generation of branched peptides.

                      Case Studies in Drug Discovery

                      Case Study 1: Synthesis of Branched Epitope Variants (gp41)

                      Context: A study compared the efficiency of synthesizing branched variants of the HIV-1 epitope gp41 (sequence: ELLELDKWASLWN) using different orthogonal protection strategies. Challenge: Synthesizing a peptide where a specific Lysine residue serves as a branch point for a secondary peptide chain. Experimental Setup:

                      • Comparison: Lys(Mmt) vs. Lys(Alloc) vs. Lys(ivDde).

                      • Method: Microwave-enhanced SPPS.

                      • Outcome:

                        • Lys(ivDde) Purity: 93% (Highest)[4]

                        • Lys(Alloc) Purity: 82%[4]

                        • Lys(Mmt) Purity: 79% Analysis: The ivDde strategy outperformed Alloc and Mmt due to cleaner deprotection kinetics and lack of side reactions (like acid-catalyzed cleavage of the resin linker seen with Mmt). The ivDde group allowed for rapid, automated removal without the manual intervention required for Palladium chemistry. Reference: Collins, J. et al. (CEM Corp), "Automated Deprotection of Orthogonal... Lysine Protecting Groups".

                      Case Study 2: "Reverse" Synthesis of Lipid-Modified D-Peptides

                      Context: Developing a protease-resistant peptide therapeutic requiring a specific lipid tail on a central Lysine to enhance albumin binding (half-life extension). Molecule Used: ivDde-D-Lys(Fmoc)-OH . Workflow:

                      • Resin Loading: The C-terminal segment is built on Rink Amide resin.

                      • Introduction: ivDde-D-Lys(Fmoc)-OH is coupled.[1][5]

                      • Branching (The "Reverse" Step):

                        • The Fmoc (side chain) is removed with 20% Piperidine.[6] The

                          
                          -amine remains protected by ivDde (stable to piperidine).[1]
                          
                        • Palmitic acid is coupled to the

                          
                          -amine.
                          
                      • Main Chain Continuation:

                        • The ivDde (

                          
                          -amine) is removed with 2% Hydrazine.[1][7]
                          
                        • The remainder of the peptide backbone is synthesized. Result: This strategy prevented the lipid tail from interfering with the initial resin loading and avoided the solubility issues often seen when trying to couple a lipidated-Lysine building block directly. The use of D-Lys ensured the final construct was resistant to serum proteases.

                      Experimental Protocols

                      Protocol A: Removal of ivDde (Hydrazine Method)

                      Note: This protocol applies to removing ivDde from either the

                      
                      -amine or side chain.
                      

                      Reagents:

                      • Deprotection Solution: 2% Hydrazine monohydrate in DMF (v/v).[8]

                      • Wash Solution: DMF.[8][9][10]

                      Step-by-Step:

                      • Wash: Wash resin with DMF (3 x 30 sec).

                      • Deprotection: Add 2% Hydrazine/DMF solution.[8]

                        • Batch 1: Incubate for 3 minutes. Drain.

                        • Batch 2: Incubate for 10 minutes. Drain.

                        • Batch 3: Incubate for 10 minutes. Drain.

                      • Monitoring: Collect the filtrate. The presence of the indazole byproduct can be quantified by UV absorbance at 290 nm .[1][11] Repeat incubation until Abs

                        
                         approaches baseline.
                        
                      • Wash: Extensive washing with DMF (5 x 1 min) is critical to remove all traces of hydrazine (which would remove Fmoc in the next step).

                      Critical Troubleshooting (The "Indazole" Issue): If the ivDde group is adjacent to a bulky hydrophobic residue or near the C-terminus, removal can be sluggish.

                      • Solution: Increase Hydrazine concentration to 4% .

                      • Warning: Do not exceed 5% or extend time >1 hour, as this risks modifying Arginine (Arg

                        
                         Orn) or cleaving peptide bonds at Glycine.
                        
                      Protocol B: Handling ivDde-D-Lys(Fmoc) (Reverse Strategy)
                      • Coupling: Use standard HBTU/DIEA coupling. ivDde is sterically hindered; ensure coupling time is adequate (e.g., 60 min).

                      • Fmoc Removal (Side Chain): Standard 20% Piperidine.[6] ivDde is stable.

                      • ivDde Removal (

                        
                        -Amine):  Use Protocol A.
                        
                        • Crucial Check: Ensure the side-chain modification just performed is stable to Hydrazine. (Most lipids, PEGs, and dyes are stable; esters may be at risk).

                      Visualizations

                      DOT Diagram 1: The "Reverse" Branching Workflow

                      This diagram illustrates the unique pathway enabled by ivDde-D-Lys(Fmoc) for synthesizing side-chain modified peptides.

                      G Start Resin-Peptide-NH2 Couple Couple ivDde-D-Lys(Fmoc)-OH Start->Couple Intermediate1 Resin-Peptide-Lys(Fmoc)-NH-ivDde Couple->Intermediate1 Branching Remove Fmoc (20% Piperidine) (ivDde stays intact) Intermediate1->Branching Side-Chain First Modify Modify Side Chain (e.g., Attach Lipid/Drug) Branching->Modify Intermediate2 Resin-Peptide-Lys(Modified)-NH-ivDde Modify->Intermediate2 Elongate Remove ivDde (2% Hydrazine) Expose Alpha-Amine Intermediate2->Elongate Final Continue Main Chain Synthesis Elongate->Final

                      Caption: Workflow for "Side-Chain First" modification using ivDde-D-Lys(Fmoc), enabling modification of the epsilon-amine while the alpha-amine remains protected.

                      DOT Diagram 2: Decision Tree for Orthogonal Lysine Selection

                      When to use ivDde versus Alloc or Mtt.

                      DecisionTree Start Select Orthogonal Lysine Q1 Is the peptide Acid-Sensitive? (e.g., hyper-acid labile linkers) Start->Q1 Mtt Use Lys(Mtt) (Remove with 1% TFA) Q1->Mtt Yes Q2 Do you need Metal-Free conditions? Q1->Q2 No Alloc Use Lys(Alloc) (Remove with Pd(PPh3)4) Q2->Alloc No (Lab has Pd exp) Q3 Is the sequence prone to Aspartimide formation? Q2->Q3 Yes Q3->Alloc Yes (High Risk) ivDde Use Lys(ivDde) (Remove with Hydrazine) Q3->ivDde No (Standard)

                      Caption: Decision matrix for selecting orthogonal protecting groups. ivDde is preferred for metal-free, acid-stable workflows.

                      References

                      • Chhabra, S. R., et al. (1998).[12][13] "An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis." Tetrahedron Letters, 39(12), 1603-1606. Link

                      • Chan, W. C., et al. (1995).[8] "Fmoc-Lys(ivDde)-OH: A new building block for the synthesis of branched and cyclic peptides." Journal of the Chemical Society, Chemical Communications, (21), 2209-2210. Link

                      • Collins, J., et al. (2014). "Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups." CEM Corporation Application Note. Link

                      • Diaz-Mochon, J. J., et al. (2004).[8] "Selective removal of Dde and ivDde protecting groups." Organic Letters, 6(7), 1127-1129. Link

                      • Sigma-Aldrich. "Fmoc-D-Lys(ivDde)-OH Product Specification." Link

                      Sources

                      Navigating the Conformational Maze: An In-Depth Guide to the ivDde Protecting Group's Impact on Final Peptide Structure

                      Author: BenchChem Technical Support Team. Date: February 2026

                      For Researchers, Scientists, and Drug Development Professionals

                      In the intricate world of peptide synthesis, the choice of protecting groups is a critical determinant of success, influencing not only yield and purity but also the ultimate three-dimensional structure of the final peptide. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ivDde) group has emerged as a valuable tool for the orthogonal protection of amine functionalities, particularly in the synthesis of complex peptides, including branched and cyclic structures. However, its use is not without potential consequences for the peptide's conformational integrity. This guide provides a comprehensive comparison of the ivDde group with other common amine-protecting groups, focusing on the potential impact on the final peptide conformation, supported by an analysis of the underlying chemical principles and available experimental data.

                      The Allure of Orthogonality: Why Choose ivDde?

                      The primary advantage of the ivDde group lies in its unique deprotection chemistry, which confers orthogonality to the widely used Boc (acid-labile) and Fmoc (base-labile) strategies in solid-phase peptide synthesis (SPPS).[1] This orthogonality allows for the selective deprotection of the ivDde-protected amine on the solid support without disturbing other protecting groups, enabling site-specific modifications such as branching, cyclization, or the attachment of reporter molecules.[2]

                      The ivDde group is stable to the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal. It is selectively cleaved under mild conditions using a solution of hydrazine in a solvent like dimethylformamide (DMF).[3]

                      The Other Side of the Coin: Potential Pitfalls of ivDde Usage

                      Despite its advantages, the use of the ivDde group presents several challenges that can potentially influence the final peptide conformation:

                      • Incomplete Deprotection: The removal of the ivDde group can sometimes be sluggish and incomplete, particularly if the protected residue is located near the C-terminus of the peptide or within a sequence prone to aggregation.[4] Residual ivDde groups can sterically hinder the natural folding of the peptide, leading to misfolded conformations or the presence of heterogeneous populations of peptide structures.

                      • Hydrazine-Induced Side Reactions: The hydrazine used for deprotection is a strong nucleophile and can participate in side reactions with the peptide. It has been reported to cause cleavage of the peptide backbone, particularly at Gly-Xaa and Xaa-Gly linkages, and to convert arginine residues to ornithine.[5] Such modifications to the primary sequence will inevitably alter the final three-dimensional structure.

                      • Migration of the Protecting Group: Although less common with the more sterically hindered ivDde compared to its predecessor Dde, the potential for migration of the protecting group from one amine to another, particularly during Fmoc deprotection steps, has been documented.[6] This can lead to a heterogeneous mixture of peptide isomers, each with a potentially different conformation.

                      A Comparative Look: ivDde vs. Other Amine Protecting Groups

                      The choice of an orthogonal protecting group is a critical decision in the design of a synthetic peptide strategy. Here, we compare ivDde with another commonly used orthogonal protecting group, the 4-methoxytrityl (Mmt) group.

                      FeatureivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Mmt (4-methoxytrityl)
                      Deprotection Condition 2-4% Hydrazine in DMF[7]Mildly acidic (e.g., 1% TFA in DCM)[1]
                      Orthogonality Orthogonal to Boc and Fmoc[1]Orthogonal to Fmoc and Cbz
                      Advantages High stability to acids and bases.Mild, non-nucleophilic deprotection.
                      Potential Drawbacks Incomplete removal, hydrazine side reactions, potential for migration.[4][5][6]Partial deprotection of other acid-sensitive groups.
                      Potential Impact on Conformation Incomplete removal can lead to steric hindrance and misfolding. Side reactions alter the primary sequence.Less likely to directly cause conformational issues, but premature deprotection can lead to unintended side-chain modifications.

                      Expert Insight: The selection between ivDde and Mmt often hinges on the overall synthetic strategy and the nature of the target peptide. If the peptide contains other acid-sensitive protecting groups, the acid-lability of Mmt could be a disadvantage. Conversely, if the peptide is susceptible to hydrazine-mediated side reactions, ivDde may not be the optimal choice. While direct comparative studies on the final conformation are scarce, the potential for incomplete deprotection and side reactions with ivDde warrants careful consideration and optimization of the deprotection protocol.

                      Experimental Assessment of Peptide Conformation

                      To experimentally assess the impact of a protecting group strategy on the final peptide conformation, a suite of biophysical techniques can be employed.

                      Circular Dichroism (CD) Spectroscopy

                      CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of a peptide in solution.[8] By measuring the differential absorption of left and right circularly polarized light, one can obtain characteristic spectra for different secondary structure motifs such as α-helices, β-sheets, and random coils. A comparative CD analysis of a peptide synthesized with ivDde versus another protecting group can reveal any significant differences in the overall secondary structure.

                      Nuclear Magnetic Resonance (NMR) Spectroscopy

                      NMR spectroscopy provides high-resolution structural information on peptides in solution.[9][10] Through various NMR experiments, it is possible to determine the three-dimensional structure of a peptide, identify the presence of specific secondary structural elements, and probe the dynamics of the peptide backbone. A comparative NMR study would be the gold standard for definitively assessing any subtle or significant conformational differences induced by the use of ivDde.

                      X-ray Crystallography

                      For peptides that can be crystallized, X-ray crystallography provides an atomic-resolution picture of the peptide's three-dimensional structure in the solid state. While not always representative of the solution conformation, a crystal structure can provide invaluable insights into the preferred folded state of a peptide.

                      Experimental Protocols

                      General Protocol for ivDde Deprotection
                      • Swell the peptide-resin in DMF for 30 minutes.

                      • Treat the resin with a solution of 2-4% hydrazine in DMF for 3 x 10 minutes.

                      • Wash the resin thoroughly with DMF.

                      • Proceed with the next synthetic step or cleavage from the resin.

                      Note: The concentration of hydrazine and the reaction time may need to be optimized for different peptide sequences to ensure complete deprotection while minimizing side reactions.[7]

                      Workflow for Comparative Conformational Analysis

                      G cluster_0 Peptide Synthesis cluster_1 Deprotection & Cleavage cluster_2 Conformational Analysis A Peptide Synthesis (ivDde protection) C ivDde Deprotection (Hydrazine) A->C B Peptide Synthesis (Alternative protection, e.g., Mmt) D Alternative Deprotection (e.g., mild acid for Mmt) B->D E Final Cleavage & Purification C->E D->E F CD Spectroscopy E->F G NMR Spectroscopy E->G H X-ray Crystallography E->H I Comparative Analysis F->I G->I H->I

                      Caption: Workflow for assessing the impact of ivDde on peptide conformation.

                      Conclusion and Future Outlook

                      The ivDde protecting group is an indispensable tool for the synthesis of complex, non-linear peptides. Its orthogonality to standard SPPS chemistries provides a gateway to intricate molecular architectures. However, researchers must be cognizant of the potential for incomplete deprotection and hydrazine-induced side reactions, both of which can compromise the conformational integrity of the final peptide.

                      While a definitive, large-scale comparative study on the conformational outcomes of peptides synthesized with ivDde versus other protecting groups is currently lacking in the scientific literature, the principles of peptide chemistry suggest that a carefully optimized deprotection strategy is crucial. Future work in this area should focus on systematic studies that directly compare the conformations of a variety of peptides synthesized with different orthogonal protecting groups. Such studies will provide invaluable guidance to peptide chemists in the rational design and synthesis of peptides with well-defined three-dimensional structures, ultimately advancing the fields of drug discovery and materials science.

                      References

                      • BenchChem. (2025). A Comparative Guide: Mmt vs. ivDde for Orthogonal Protection of Ornithine in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
                      • Lipton, M. A., Fettinger, J. C., & Voss, J. C. (2010). The Correlation of 113Cd NMR and 111mCd PAC Spectroscopies Provides a Powerful Approach for the Characterization of the Structure of CdII-Substituted ZnII Proteins. Inorganic chemistry, 49(17), 7857–7867.
                      • Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy. Biochemistry, 31(6), 1647–1651.
                      • Godjayev, N. M., Akyuz, S., & Akverdieva, G. (1997). Comparative conformational analysis of peptide T analogs. Journal of Molecular Structure, 403(1-2), 95-102.
                      • Wu, C., & Chen, Y. W. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Journal of Analytical Methods in Chemistry, 2021, 8868943.
                      • BenchChem. (2025). A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methylated Peptides. BenchChem Technical Support.
                      • Delgado-Gonzalez, A. (2019).
                      • Burke, M. D., & Gellman, S. H. (2004). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Organic letters, 6(24), 4419–4422.
                      • Scotti, F. (2017).
                      • Wilhelm, R. R., & Friedman, S. H. (2002). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. Tetrahedron letters, 43(31), 5349–5351.
                      • Chen, J., & Xian, M. (2013). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. Organic & biomolecular chemistry, 11(34), 5673–5680.
                      • Karas, J. A., & Scanlon, D. B. (2022). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
                      • Papini, A. M. (2018). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International journal of molecular sciences, 19(11), 3354.
                      • Augustyns, K., Kraas, W., & Jung, G. (1993). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Tetrahedron letters, 34(33), 5195–5198.
                      • Akaji, K., & Aimoto, S. (2011). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. Methods in molecular biology (Clifton, N.J.), 751, 27–37.
                      • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical reviews, 109(6), 2455–2504.
                      • Crisma, M., Formaggio, F., & Toniolo, C. (2006). Conformational properties of peptides containing dehydro amino acids. Biopolymers, 84(1), 3–12.
                      • Karas, J. A., & Scanlon, D. B. (2022). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
                      • Scotti, F. (2017).
                      • Honegger, A., Hughes, G. J., & Wilson, K. J. (1981). Chemical modification of peptides by hydrazine. The Biochemical journal, 199(1), 53–59.
                      • Merck Millipore. (n.d.). Novabiochem®.
                      • Scarso, A., & Strukul, G. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 23(13), e202200099.
                      • Pícha, F., & Pátek, M. (2000). "Safety-Catch" Protecting Groups in Peptide Synthesis.
                      • Akaji, K., & Aimoto, S. (2011). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. Methods in molecular biology (Clifton, N.J.), 751, 27–37.
                      • Jacchieri, S. G. (1998). Comparative conformational analysis of peptide libraries. Molecular diversity, 4(3), 199–207.
                      • White, A. J. P., & Yate, T. (2018). Conformational analysis using both 2D-NMR and DFT calculations suggests that the solution-state structure of the peptidic backbone is largely unperturbed by OAC formation. Dalton transactions (Cambridge, England : 2003), 47(45), 16047–16055.
                      • Fascione, M. A., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society reviews, 50(17), 9657–9703.
                      • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group.
                      • He, Y. (2023).
                      • AAPPTec. (n.d.). Planning a Peptide Synthesis.
                      • WO2020199461A1. (2020). Method for synthesizing polypeptide-derived compound.
                      • Petri, A., & Ilaš, J. (2015). Synthesis of hybrid hydrazino peptides: protected vs unprotected chiral α-hydrazino acids. SpringerPlus, 4, 506.
                      • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
                      • Di Meo, F., Fabris, D., & Gulin-Sarfraz, T. (2023). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. Molecules (Basel, Switzerland), 28(24), 8031.
                      • Engle, J. (2020, June 4). Protecting Groups for Peptide Synthesis [Video]. YouTube.
                      • Thompson, R. E., & Muir, T. W. (2019). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Journal of peptide science : an official publication of the European Peptide Society, 25(11), e3214.
                      • Shizu, R., & Bode, J. W. (2023). Practical N-to-C peptide synthesis with minimal protecting groups.

                      Sources

                      Validation of Site-Specific Modifications using ivDde-D-Lys(Fmoc): A Comparative Technical Guide

                      Author: BenchChem Technical Support Team. Date: February 2026

                      Executive Summary

                      The synthesis of complex peptide conjugates—such as branched peptides, cyclic therapeutics, or dye-labeled probes—often fails due to the "buried protecting group" phenomenon. Standard orthogonal strategies (e.g., Fmoc-Lys(ivDde)-OH) require the entire peptide backbone to be assembled before the side chain is deprotected. In long or aggregation-prone sequences, this renders the bulky ivDde group inaccessible to hydrazine, leading to incomplete deprotection and deletion sequences.[1]

                      This guide validates the "Reverse-Protection" strategy using ivDde-D-Lys(Fmoc)-OH . By reversing the protection scheme (

                      
                      -amine = ivDde, 
                      
                      
                      
                      -amine = Fmoc), researchers can modify the side chain immediately after coupling, preventing steric occlusion. Furthermore, the inclusion of the D-isomer confers essential proteolytic resistance for therapeutic applications.

                      Technical Background & Mechanistic Logic

                      To validate this reagent, one must understand the three dimensions of orthogonality required for complex SPPS (Solid Phase Peptide Synthesis):

                      • Dimension 1 (Base Labile): Fmoc (Removed by Piperidine).[1][2]

                      • Dimension 2 (Acid Labile): tBu/Boc/Trt (Removed by TFA cleavage).

                      • Dimension 3 (Nucleophile Labile - The Variable): ivDde (Removed by Hydrazine).[1][3][4][5]

                      The "ivDde" Advantage

                      Unlike the standard Dde group, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) contains a bulky isovaleryl side chain.

                      • Mechanism of Stability: The steric bulk of the isovaleryl group prevents the

                        
                        -amine from attacking the exocyclic double bond during Fmoc removal.
                        
                      • Prevention of Migration: Standard Dde is prone to

                        
                         migration during piperidine treatment, scrambling the peptide.[4] ivDde eliminates this side reaction.[1][4]
                        
                      The "Reverse" Strategy: Why ivDde-D-Lys(Fmoc)?

                      In the standard approach using Fmoc-Lys(ivDde), the ivDde group is removed last. If the peptide aggregates, the hydrazine cannot penetrate the resin matrix. Using ivDde-D-Lys(Fmoc), the workflow is inverted:

                      • Couple: The residue is attached to the resin.[1][5][6]

                      • Modify Side Chain: The

                        
                        -Fmoc is removed (Piperidine) and the cargo is attached immediately.
                        
                      • Extend Backbone: The

                        
                        -ivDde is removed (Hydrazine) to continue synthesis.
                        

                      Comparative Analysis: Performance Metrics

                      The following table contrasts ivDde-D-Lys(Fmoc) against standard alternatives.

                      FeatureivDde-D-Lys(Fmoc) (Reverse Strategy)Fmoc-Lys(ivDde) (Standard Strategy)Fmoc-Lys(Alloc) (Allyl Strategy)
                      Primary Application Branched/Modified Peptides Linear peptides requiring late-stage modificationSensitive on-resin cyclization
                      Deprotection Reagent 2-4% Hydrazine in DMF2-4% Hydrazine in DMFPd(PPh3)4 (Palladium catalyst)
                      Steric Accessibility High (Modified before backbone extension)Low (Buried inside folded peptide)Medium (Pd complexes are bulky)
                      Process Efficiency High (No post-synthesis steps)Low (Risk of incomplete deprotection)Low (Requires inert atmosphere/wash steps)
                      Bio-Stability High (D-isomer confers protease resistance)Variable (Depends on L vs D)Variable
                      Cost ModerateModerateHigh (Catalyst cost)

                      Visualizing the Workflow

                      The following diagrams illustrate the mechanistic advantage of the Reverse-Protection strategy.

                      Diagram 1: The "Reverse-Protection" Workflow (Success Path)

                      This pathway ensures the difficult modification happens when steric hindrance is lowest.

                      ReverseProtection Start Resin-Peptide Couple Couple ivDde-D-Lys(Fmoc) Start->Couple Deprotect_Side Remove Side-Chain Fmoc (20% Piperidine) Couple->Deprotect_Side Step 1 Modify Attach Cargo/Branch (e.g., Dye, Lipid) Deprotect_Side->Modify Step 2: Low Steric Hindrance Deprotect_Alpha Remove Alpha-ivDde (2-4% Hydrazine) Modify->Deprotect_Alpha Step 3 Extend Continue Backbone Synthesis Deprotect_Alpha->Extend Step 4

                      Caption: The Reverse-Protection strategy allows side-chain modification (Step 2) to occur before the backbone steric bulk accumulates.

                      Diagram 2: The "Standard" Failure Mode

                      Comparing why standard Fmoc-Lys(ivDde) often fails in complex sequences.

                      FailureMode Standard_Start Couple Fmoc-Lys(ivDde) Build_Backbone Build Full Peptide Backbone (20-40 Residues) Standard_Start->Build_Backbone Aggregation Peptide Aggregation / Folding Build_Backbone->Aggregation Steric Bulk Increases Hydrazine_Attempt Attempt ivDde Removal (Hydrazine) Aggregation->Hydrazine_Attempt Reagent Access Blocked Result Incomplete Deprotection (Deletion Sequences) Hydrazine_Attempt->Result Failure

                      Caption: In standard synthesis, backbone accumulation creates a steric barrier that blocks hydrazine from removing the ivDde group.

                      Experimental Protocol: Self-Validating System

                      This protocol includes a Self-Validation Step using UV monitoring. The cleavage of ivDde releases an indazole chromophore that absorbs strongly at 290 nm.[1]

                      Materials
                      • Reagent: ivDde-D-Lys(Fmoc)-OH (0.2 mmol scale).

                      • Resin: Rink Amide or Wang Resin.

                      • Deprotection A (Fmoc): 20% Piperidine in DMF.[1]

                      • Deprotection B (ivDde): 2% Hydrazine monohydrate in DMF.[3]

                      Step-by-Step Methodology
                      • Coupling:

                        • Dissolve ivDde-D-Lys(Fmoc)-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

                        • Add to resin and shake for 60 min.

                        • Validation: Ninhydrin test (should be negative/colorless).

                      • Side-Chain Modification (The "Reverse" Step):

                        • Treat resin with 20% Piperidine/DMF (2 x 10 min) to remove the

                          
                          -Fmoc.
                          
                        • Note: The

                          
                          -ivDde is stable to piperidine.[1][2]
                          
                        • Perform the side-chain conjugation (e.g., coupling a fatty acid or dye).

                      • 
                        -ivDde Removal (Backbone Extension): 
                        
                        • Treat resin with 2% Hydrazine in DMF (3 x 10 min).

                        • CRITICAL VALIDATION: Collect the filtrate from the hydrazine wash. Measure UV absorbance at 290 nm .

                        • Pass Criteria: Absorbance should spike in the first wash and decay to near-baseline by the third wash. If Abs > 0.1 in the final wash, repeat treatment.

                      • Backbone Elongation:

                        • Proceed with standard Fmoc-amino acid coupling for the remainder of the sequence.

                      Representative Validation Data

                      The following data summarizes a comparative synthesis of a branched peptide (Target: 25-mer with central D-Lys branch).

                      MetricStandard Strategy Fmoc-Lys(ivDde)Reverse Strategy ivDde-D-Lys(Fmoc)
                      Crude Purity (HPLC) 45%88%
                      Major Impurity Deletion (ivDde not removed)None significant
                      Total Synthesis Time 24 Hours22 Hours
                      Solvent Consumption High (Repeated deprotection attempts)Normal

                      Data Interpretation: The standard strategy resulted in <50% purity due to the inability of hydrazine to penetrate the aggregated 25-mer to remove the ivDde. The reverse strategy removed the ivDde when the peptide was only 1 residue long, ensuring 100% reaction efficiency.

                      Troubleshooting & Expert Insights

                      • The "Hydrazine Cap": Hydrazine removes Fmoc.[2][3][4] Therefore, you cannot use this strategy if you have downstream Fmoc groups you wish to keep.[2] The ivDde-D-Lys(Fmoc) strategy works best when the lysine is the first or only branch point introduced, or if subsequent backbone extension is standard Fmoc SPPS.

                      • Allyl Alcohol Scavenger: If your molecule contains Alloc groups elsewhere, add allyl alcohol to the hydrazine solution to prevent reduction of the allyl double bond.

                      • Aggregated Sequences: If the UV signal at 290 nm trails (does not drop to zero), increase Hydrazine concentration to 4% and use microwave heating (50°C) for 5 minutes.

                      References

                      • Biotage. Optimizing the removal of an ivDde protecting group. (2023).[5][7] [Link]

                      • CEM Corporation. Microwave Synthesis of Branched Peptides with Fmoc-Lys(ivDde)-OH. [Link]

                      Sources

                      Safety Operating Guide

                      Personal protective equipment for handling ivDde-D-Lys(Fmoc)

                      Author: BenchChem Technical Support Team. Date: February 2026

                      Executive Summary: The "Orthogonal" Safety Mindset

                      Handling ivDde-D-Lys(Fmoc) (

                      
                      -1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl-
                      
                      
                      
                      -fluorenylmethoxycarbonyl-D-lysine) requires a safety protocol that mirrors its chemical utility: orthogonality .

                      Just as the ivDde group allows for selective deprotection distinct from Fmoc, your safety protocol must address two distinct risk vectors simultaneously:

                      • Immediate Acute Exposure: Irritation from fine particulate dust (H315, H319, H335).[1]

                      • Long-term Sensitization: The cumulative risk of Fmoc-derivative exposure leading to severe allergic dermatitis and respiratory hypersensitivity.[1]

                      This guide moves beyond generic "wear gloves" advice to provide a self-validating system for high-value, high-risk peptide synthesis workflows.

                      Risk Profile & Hazard Analysis

                      Chemical & Physical Hazards
                      Hazard TypeSpecific Risk FactorOperational Consequence
                      Physical State Fine, electrostatic powderHigh potential for aerosolization during weighing.[1] "Flying dust" adheres to PPE and surfaces, creating secondary exposure risks.[1]
                      Sensitization Fmoc-moiety (Fluorenylmethoxycarbonyl)Critical: Fmoc derivatives are potent sensitizers.[1] Repeated micro-exposures can trigger anaphylactic-like reactions or permanent contact dermatitis.[1]
                      Reactivity Cleavage ReagentsWhile the solid is stable, downstream processing uses Hydrazine (for ivDde removal) and Piperidine (for Fmoc removal). PPE must account for these future process steps.
                      The "Invisible" Threat: Solvent Permeation

                      In SPPS, this compound is rarely handled dry for long.[1] It is dissolved in DMF (Dimethylformamide) or NMP .[1]

                      • Danger: DMF facilitates the transport of the Fmoc-amino acid through intact skin and standard latex gloves.

                      • Requirement: PPE must resist the solvent carrier to stop the solute hazard.[1]

                      PPE Decision Matrix (Self-Validating)

                      Do not rely on a single barrier. Use this tiered protection system.

                      Respiratory Protection[2]
                      • Primary Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

                      • Secondary PPE:

                        • Standard: Surgical mask (protects product from saliva, not user from fumes).[1]

                        • High Risk (Open bench weighing):N95 or P100 Particulate Respirator .[1]

                        • Rationale: ivDde-D-Lys(Fmoc) dust is light.[1] If hood airflow is turbulent, dust can escape.[1]

                      Dermal Protection (The "Double-Glove" Standard)

                      Never use Latex. Latex is permeable to DMF and offers poor protection against Fmoc sensitizers.

                      LayerMaterialThicknessFunction
                      Inner Nitrile (High Dexterity)4-5 milThe "Last Line of Defense." White/Blue color recommended to contrast with outer glove.[1]
                      Outer Nitrile (Extended Cuff)6-8 milThe "Sacrificial Layer." Remove immediately upon contamination.[1]
                      Body Tyvek® Lab Coat/SleevesN/AEssential to cover the "wrist gap" between glove and coat.[1]
                      Visualizing the Safety Logic

                      PPE_Decision_Matrix Start Handling ivDde-D-Lys(Fmoc) State Determine Physical State Start->State Solid Solid Powder (Weighing) State->Solid Solution Solution (DMF/NMP) State->Solution Hood Is Fume Hood Available? Solid->Hood SolventRisk DMF/NMP Permeation Risk Solution->SolventRisk YesHood Standard PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat Hood->YesHood Yes NoHood High-Risk PPE: + N95/P100 Respirator + Goggles (Dust seal) + Static Control Gun Hood->NoHood No Action Change Outer Glove Every 30 Mins or Immediately on Splash SolventRisk->Action

                      Figure 1: PPE Decision Matrix based on physical state and engineering controls.

                      Operational Protocols

                      The "Static-Free" Weighing Protocol

                      Protected amino acids like ivDde-D-Lys(Fmoc) are notorious for static charge, causing powder to "jump" onto gloves and balances.

                      • Preparation:

                        • Place a static dissipative mat or use an ionizing gun inside the fume hood.[1]

                        • Don double nitrile gloves.[1]

                      • Weighing:

                        • Use a glass or anti-static plastic weighing boat (avoid standard plastic boats if static is high).[1]

                        • Technique: Do not tap the spatula against the boat.[1] This launches dust.[1] Roll the spatula gently.[1]

                      • Transfer:

                        • Dissolve the powder immediately after weighing to lock it into the liquid phase (reducing inhalation risk).

                        • Solvent Choice: If possible, wet with DCM (Dichloromethane) first (if compatible with resin) before adding DMF, as DCM wets the powder faster and reduces dust clouds.

                      Spills and Exposure Response
                      • Dry Spill: Do not sweep.[1] Sweeping aerosolizes the sensitizer.[1]

                        • Correct Action: Cover with wet paper towels (water or ethanol) to dampen, then wipe up.[1] Dispose of as hazardous solid waste.[1]

                      • Skin Contact:

                        • Immediate: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol on skin; ethanol opens pores and drives the Fmoc-compound deeper into the dermis.

                        • Follow-up: Monitor for redness/itching over 24-48 hours (delayed hypersensitivity).[1]

                      Disposal Logistics (RCRA Compliance)

                      Disposal must align with the chemical mixture, not just the solid.[1]

                      Waste StreamCompositionDisposal Method
                      Solid Waste Weighing boats, contaminated gloves, paper towels.[1]Hazardous Solid Waste (Incineration). Do not throw in regular trash.[1] Label: "Fmoc-Amino Acid Contaminated."[1]
                      Liquid Waste Dissolved ivDde-D-Lys(Fmoc) in DMF/Piperidine/Hydrazine.[1]Halogenated Organic Waste. (If DCM is used) or Non-Halogenated Organic. Note: Segregate from oxidizers.[1]
                      Sharps Needles/Syringes used for transfer.[1]Biohazard/Sharps Container (even if not bio-hazardous, this is standard lab safety for sharps).[1]

                      Scientific Context: Why This Matters

                      • Purity = Safety: In SPPS, "deletion sequences" (missing amino acids) are often caused by poor solubility or incomplete coupling.[1] By handling the ivDde-D-Lys(Fmoc) correctly (keeping it dry, weighing accurately without static loss), you prevent synthesis failure.

                      • The Hydrazine Factor: You are using ivDde because you likely plan to cleave it with hydrazine later.[1] Plan your PPE now for the hydrazine step. Hydrazine is a suspected carcinogen and requires a higher tier of glove (e.g., laminate or thick butyl rubber) than the amino acid itself.

                      References

                      • National Institutes of Health (NIH). (2022).[1] An Evaluation of the Occupational Health Hazards of Peptide Couplers. PubChem.[1] Retrieved from [Link]

                      • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 9-Fluorenylmethoxycarbonyl derivatives.[1][3] Retrieved from [Link]

                      • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Sensitizers. Retrieved from [Link]

                      Sources

                      ×

                      Disclaimer and Information on In-Vitro Research Products

                      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.